molecular formula C9H19NO3 B573654 (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate CAS No. 167216-17-3

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Cat. No.: B573654
CAS No.: 167216-17-3
M. Wt: 189.255
InChI Key: JSZOAOLSEKSNTD-SSDOTTSWSA-N
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Description

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZOAOLSEKSNTD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a chiral building block of significant importance in the field of medicinal chemistry and drug development. Its molecular structure, featuring a protected amine and a primary alcohol on a stereodefined butane framework, renders it a versatile intermediate for the synthesis of complex, enantiomerically pure pharmaceutical compounds. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in the drug development sector. The content is structured to deliver not only factual data but also expert insights into the practical application and causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for its effective handling, reaction design, and purification. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 167216-17-3[1][2]
Molecular Formula C9H19NO3[1][2]
Molecular Weight 189.25 g/mol [1][2][3]
Appearance White to off-white solidN/A
Melting Point 68-72 °C[4]
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate.N/A
Storage Temperature 2-8°C, sealed in a dry environment[2][4]

Expert Insight: The defined melting point range suggests a crystalline solid, which is generally easier to handle and store compared to oils or amorphous solids. Its solubility in a range of organic solvents provides flexibility in choosing reaction conditions and purification techniques like column chromatography. The recommended storage at refrigerated temperatures indicates a need to minimize potential degradation over time.

Synthesis and Stereochemical Integrity

The synthesis of this compound with high enantiomeric purity is paramount for its use in pharmaceutical applications. A common and effective synthetic strategy involves the Boc-protection of the corresponding amino alcohol.

Synthetic Workflow Diagram

SynthesisWorkflow A (R)-3-Aminobutan-1-ol D Boc Protection Reaction A->D B Di-tert-butyl dicarbonate (Boc)2O B->D C Base (e.g., Triethylamine) Solvent (e.g., THF) C->D E Work-up & Purification (e.g., Extraction, Chromatography) D->E F (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate E->F

Caption: General workflow for the Boc-protection synthesis.

Detailed Experimental Protocol: Boc Protection of (R)-3-Aminobutan-1-ol

This protocol outlines a standard procedure for the synthesis of the title compound.

Materials:

  • (R)-3-Aminobutan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

  • Silica gel

Procedure:

  • Reaction Setup: Dissolve (R)-3-aminobutan-1-ol (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality and Trustworthiness of the Protocol: The use of di-tert-butyl dicarbonate is a well-established and reliable method for the introduction of the Boc protecting group.[1] The presence of a base like triethylamine is essential to neutralize the acid generated during the reaction, driving it to completion. The purification by column chromatography ensures the removal of unreacted starting materials and by-products, providing a high-purity final product, which can be validated by spectroscopic methods.

Spectroscopic and Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

TechniqueExpected Data and Interpretation
¹H NMR The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the butane chain (a doublet), the methylene and methine protons of the butane backbone, and the NH and OH protons (which may appear as broad singlets).[5]
¹³C NMR The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the butanol backbone.[5]
FT-IR The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretching vibrations of the alkyl groups.[6]
Mass Spec. Mass spectrometry will confirm the molecular weight of the compound (189.25 g/mol ).[7]
Chiral HPLC Chiral High-Performance Liquid Chromatography is the definitive method to determine the enantiomeric purity of the compound.

Expert Insight: While ¹H and ¹³C NMR are excellent for structural confirmation and assessing overall purity, they cannot distinguish between enantiomers in a standard achiral solvent.[8] Therefore, chiral HPLC analysis is a critical quality control step to ensure the stereochemical integrity of the material, which is of utmost importance in the synthesis of chiral drugs.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical agents.[1] The carbamate group is a common structural motif in many approved drugs.[9]

Reaction Pathways and Synthetic Utility

SyntheticUtility A (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate B Hydroxyl Group Activation (e.g., Tosylation, Mesylation) A->B C Amine Deprotection (e.g., TFA, HCl) A->C D Nucleophilic Substitution B->D E Amide Coupling, Reductive Amination, etc. C->E F Advanced Chiral Intermediates D->F E->F G Active Pharmaceutical Ingredients (APIs) F->G

Caption: Key synthetic transformations of the title compound.

Its bifunctional nature allows for selective manipulation of the hydroxyl and protected amine groups:

  • Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities.

  • Deprotection and Derivatization of the Amine: The Boc group can be readily removed under acidic conditions to liberate the free amine. This amine can then undergo various transformations such as acylation, alkylation, or sulfonylation to build more complex molecular structures.

This versatility makes it a key component in the synthesis of compounds for various therapeutic areas, including potential neuroprotective and anti-inflammatory agents.[1]

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with this compound.

  • Hazard Identification: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][12] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[2][4]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Skin: Wash with plenty of soap and water.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[12]

Always consult the material safety data sheet (MSDS) for comprehensive safety information before handling this chemical.[13]

Conclusion

This compound is a strategically important chiral building block in modern drug discovery and development. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, provide a reliable foundation for its use in complex synthetic campaigns. The insights provided in this guide are intended to empower researchers and scientists to confidently and effectively utilize this versatile intermediate in the pursuit of novel therapeutic agents.

References

  • LabSolutions. This compound. [Link]

  • ChemBK. tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. [Link]

  • Chemsrc. CAS#:146514-31-0 | tert-Butyl (4-hydroxybutan-2-yl)carbamate. [Link]

  • PubChem. tert-butyl N-(4-hydroxybut-2-enyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate. National Center for Biotechnology Information. [Link]

  • SpectraBase. tert-Butyl (4-hydroxybutan-2-yl)carbamate - Optional[MS (GC)] - Spectrum. [Link]

  • Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [https://www. .com/news/exploring-the-applications-of-tert-butyl-3-hydroxy-2-2-4-4-tetramethylcyclobutylcarbamate-in-research-103.html]([Link]. .com/news/exploring-the-applications-of-tert-butyl-3-hydroxy-2-2-4-4-tetramethylcyclobutylcarbamate-in-research-103.html)

  • PubChem. tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. National Center for Biotechnology Information. [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Supporting Information. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]

Sources

The Pivotal Role of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Chiral Building Block: Synthesis, Characterization, and Application

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, a chiral carbamate derivative, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique bifunctional nature, possessing a protected amine and a secondary alcohol on a defined stereochemical scaffold, offers synthetic chemists a powerful tool for the construction of intricate molecular architectures. This guide provides a comprehensive technical overview of this valuable compound, from its fundamental properties and synthesis to its analytical characterization and pivotal role in the development of antiviral therapies.

Core Compound Identity and Properties

This compound is identified by the CAS Number 167216-17-3 .[1] This enantiomerically pure compound is also known by synonyms such as Boc-(R)-3-aminobutan-1-ol and (R)-N-Boc-3-aminobutan-1-ol.[1] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, a feature extensively exploited in multi-step syntheses.[1]

PropertyValueSource
CAS Number 167216-17-3[1]
Molecular Formula C₉H₁₉NO₃[1]
Molecular Weight 189.25 g/mol [1]
Appearance Solid
Storage 2-8°C, desiccated[2]
Purity Commercially available up to >97%[2]

Strategic Synthesis: Accessing the Chiral Precursor

The synthesis of this compound hinges on the availability of its chiral precursor, (R)-3-aminobutan-1-ol. The stereocenter in this precursor is crucial for the efficacy of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed to produce (R)-3-aminobutan-1-ol with high enantiomeric purity.

Synthetic Pathways to (R)-3-aminobutan-1-ol

The primary routes to obtain enantiomerically pure (R)-3-aminobutan-1-ol can be categorized as follows:

  • Chemoenzymatic Synthesis: This approach utilizes enzymes, such as transaminases, to catalyze the asymmetric amination of a prochiral ketone, like 4-hydroxybutan-2-one. This method is lauded for its high selectivity and environmentally friendly reaction conditions.

  • Chiral Resolution: This classical method involves the separation of a racemic mixture of 3-aminobutan-1-ol using a chiral resolving agent, such as D-(-)-tartaric acid. The resolving agent forms diastereomeric salts with the amine, which can then be separated by fractional crystallization.

  • Reduction of Chiral Precursors: A common and efficient method involves the reduction of readily available, enantiomerically pure starting materials. For instance, (R)-3-aminobutanoic acid can be reduced using agents like sodium aluminum hydride to yield the desired (R)-3-aminobutan-1-ol.

Synthetic_Strategies_for_R_3_aminobutan_1_ol cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product 4-Hydroxybutan-2-one 4-Hydroxybutan-2-one Chemoenzymatic Synthesis (Transaminase) Chemoenzymatic Synthesis (Transaminase) 4-Hydroxybutan-2-one->Chemoenzymatic Synthesis (Transaminase) Racemic 3-aminobutan-1-ol Racemic 3-aminobutan-1-ol Chiral Resolution (e.g., D-Tartaric Acid) Chiral Resolution (e.g., D-Tartaric Acid) Racemic 3-aminobutan-1-ol->Chiral Resolution (e.g., D-Tartaric Acid) (R)-3-Aminobutanoic Acid (R)-3-Aminobutanoic Acid Reduction (e.g., NaAlH4) Reduction (e.g., NaAlH4) (R)-3-Aminobutanoic Acid->Reduction (e.g., NaAlH4) (R)-3-aminobutan-1-ol (R)-3-aminobutan-1-ol Chemoenzymatic Synthesis (Transaminase)->(R)-3-aminobutan-1-ol Chiral Resolution (e.g., D-Tartaric Acid)->(R)-3-aminobutan-1-ol Reduction (e.g., NaAlH4)->(R)-3-aminobutan-1-ol

Caption: Synthetic pathways to (R)-3-aminobutan-1-ol.

Boc Protection of (R)-3-aminobutan-1-ol: A Detailed Protocol

The final step in the synthesis of the title compound is the protection of the amino group of (R)-3-aminobutan-1-ol with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-aminobutan-1-ol (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water or methanol.

  • Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the cooled reaction mixture while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Boc_Protection_Workflow Start Start Dissolve (R)-3-aminobutan-1-ol Dissolve (R)-3-aminobutan-1-ol in Solvent (e.g., Dioxane/Water) Start->Dissolve (R)-3-aminobutan-1-ol Add_Base Add Base (e.g., NaOH) and Cool to 0 °C Dissolve (R)-3-aminobutan-1-ol->Add_Base Add_Boc_Anhydride Slowly Add Boc Anhydride Solution Add_Base->Add_Boc_Anhydride Stir_and_Monitor Warm to RT, Stir 12-24h Monitor by TLC Add_Boc_Anhydride->Stir_and_Monitor Workup Concentrate, Add Water, Extract with Ethyl Acetate Stir_and_Monitor->Workup Purification Wash, Dry, Concentrate Purify by Chromatography Workup->Purification Product (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Purification->Product

Caption: Workflow for the Boc protection of (R)-3-aminobutan-1-ol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are routinely employed.

TechniqueExpected Data
¹H NMR A characteristic singlet for the nine protons of the tert-butyl group appears around δ 1.4 ppm. The proton of the hydroxyl group typically appears as a broad signal between δ 1.8 and 2.2 ppm.[3]
¹³C NMR The carbonyl carbon of the carbamate group is expected to resonate in the range of δ 155–160 ppm.[3]
FT-IR The IR spectrum will show a broad absorption band for the O-H stretch of the alcohol group around 3400 cm⁻¹. A strong absorption for the C=O stretch of the carbamate is expected around 1690 cm⁻¹. The N-H stretch of the carbamate will appear around 3350 cm⁻¹.
Mass Spec. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. For example, the [M+H]⁺ ion would be observed at m/z 190.14.[3]

Note: Specific chemical shifts may vary depending on the solvent and concentration.

Applications in Drug Development

The primary application of this compound is as a key chiral building block in the synthesis of antiviral drugs.[4] Its stereochemistry is directly translated into the final drug molecule, which is often critical for its biological activity.

Synthesis of Dolutegravir

A prominent example of the use of this intermediate is in the synthesis of Dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[5] In the synthesis of Dolutegravir, the precursor (R)-3-aminobutan-1-ol is a crucial component that forms a key part of the final drug structure. The cost and availability of enantiomerically pure (R)-3-aminobutan-1-ol are significant factors in the overall cost of Dolutegravir production.[5]

Dolutegravir_Synthesis R_Amine_Precursor (R)-3-aminobutan-1-ol Coupling_Reaction Coupling Reaction R_Amine_Precursor->Coupling_Reaction Pyridinone_Intermediate Pyridinone Intermediate Pyridinone_Intermediate->Coupling_Reaction Further_Transformations Further Transformations Coupling_Reaction->Further_Transformations Dolutegravir Dolutegravir Further_Transformations->Dolutegravir

Caption: Role of (R)-3-aminobutan-1-ol in Dolutegravir synthesis.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the construction of complex, life-saving medications. The continued development of efficient and scalable synthetic routes to this key intermediate will undoubtedly play a crucial role in ensuring access to essential medicines worldwide.

References

  • This compound. LabSolutions. [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

  • Chiral Building Blocks. Buchler GmbH. [Link]

Sources

Elucidation of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the structural elucidation of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, a chiral building block of significant interest in pharmaceutical and organic synthesis. The methodologies and interpretations presented herein are grounded in established analytical principles and are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous characterization of this molecule.

Introduction: The Significance of Stereochemistry and Structural Integrity

This compound, with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol , is a chiral carbamate derivative.[1] Its utility as a synthetic intermediate is largely dictated by its stereochemical purity, as the biological activity of downstream compounds often depends on the precise three-dimensional arrangement of atoms. Consequently, rigorous structural verification and stereochemical confirmation are paramount. This guide will detail a multi-technique approach to the structural elucidation of this compound, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC).

Foundational Analysis: Synthesis and Key Physicochemical Properties

The synthesis of this compound typically involves the protection of the amino group of (R)-3-aminobutan-1-ol with a tert-butoxycarbonyl (Boc) group.[1] This reaction is generally straightforward, but verification of the final product's structure is a critical quality control step.

PropertyValueSource
CAS Number 167216-17-3[1]
Molecular Formula C₉H₁₉NO₃[1]
Molecular Weight 189.25 g/mol [1]
Appearance Typically a liquid or low-melting solidGeneral Knowledge

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a comprehensive structural analysis. The following sections detail the expected spectral data and their interpretation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.7br s1HNH The carbamate proton is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen.
~3.8m1HCH -NHBocThis methine proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet.
~3.7t2HCH ₂-OHThe methylene protons adjacent to the hydroxyl group are deshielded and appear as a triplet due to coupling with the adjacent methylene group.
~2.5br s1HOH The hydroxyl proton signal is often a broad singlet and its chemical shift can vary with concentration and temperature.
~1.7q2HCH ₂-CH₂OHThese methylene protons are coupled to the protons on the adjacent carbons, resulting in a quartet.
1.44s9HC(CH ₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet.
1.15d3HCH ₃-CHThe methyl protons are coupled to the adjacent methine proton, resulting in a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard ¹H acquisition

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals and determine the chemical shifts and coupling constants.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~156C =O (carbamate)The carbonyl carbon of the carbamate group is significantly deshielded.
~79C (CH₃)₃The quaternary carbon of the tert-butyl group.
~60C H₂-OHThe carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen.
~48C H-NHBocThe carbon atom bonded to the nitrogen of the carbamate.
~38C H₂-CH₂OHThe methylene carbon adjacent to the hydroxyl-bearing carbon.
~28C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
~20C H₃-CHThe methyl carbon at the chiral center.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled ¹³C acquisition

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Expected Mass Spectrum Data (ESI-MS)

m/zIonRationale
190.14[M+H]⁺Protonated molecular ion.
134.09[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
90.08[M+H - Boc]⁺Loss of the entire Boc group.
72.08[CH₃-CH=NH-Boc]⁺Cleavage of the C-C bond adjacent to the nitrogen.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive ion electrospray

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • Mass Range: Scan from m/z 50 to 300.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3350-3310N-H stretchCarbamate
2975-2850C-H stretchAliphatic
1700-1680C=O stretchCarbamate
1530-1515N-H bendCarbamate
1250-1000C-O stretchAlcohol and Carbamate

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small drop of the neat liquid sample can be placed directly on the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Stereochemical Confirmation: Chiral High-Performance Liquid Chromatography (HPLC)

While the spectroscopic techniques discussed above confirm the connectivity of the atoms, they do not differentiate between the (R) and (S) enantiomers in an achiral environment. Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.

Experimental Protocol: Chiral HPLC

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating enantiomers of carbamates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where the carbamate chromophore absorbs (typically around 210-220 nm).

  • Analysis:

    • Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject a solution of the synthesized this compound.

    • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_stereochemistry Stereochemical Confirmation cluster_conclusion Final Structure Confirmation Synthesis Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate PhysChem Physicochemical Properties (MW, Formula) Synthesis->PhysChem Yields NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC Final_Structure Confirmed Structure of This compound NMR->Final_Structure Connectivity MS->Final_Structure Molecular Weight & Fragmentation FTIR->Final_Structure Functional Groups Chiral_HPLC->Final_Structure Enantiomeric Purity

Caption: Workflow for the structure elucidation of this compound.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a critical process that relies on the synergistic application of multiple analytical techniques. By integrating the data from NMR, MS, and FTIR, a confident assignment of the molecular structure can be made. Chiral HPLC provides the essential confirmation of stereochemical purity. This comprehensive approach ensures the quality and reliability of this important synthetic building block, which is fundamental to the successful development of novel therapeutics and other advanced materials.

References

  • SpectraBase. (n.d.). tert-Butyl (4-hydroxybutan-2-yl)carbamate. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]...

  • SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). Fast, efficient and selective methods are therefore necessary to analyze chiral bioactive molecules.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a valuable chiral building block in the synthesis of various pharmaceutical compounds, prized for its specific stereochemistry which is often crucial for biological activity. This guide provides a comprehensive overview of a robust and scalable synthetic route to this molecule. The synthesis begins with the protection of (R)-3-aminobutanoic acid, followed by a highly selective reduction of the carboxylic acid moiety. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and present quantitative data to ensure reproducibility. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1,3-Amino Alcohols

Chiral 1,3-amino alcohols, such as this compound, are pivotal structural motifs in a multitude of biologically active molecules and natural products.[1][2] Their defined stereochemistry is fundamental for specific molecular interactions with biological targets like enzymes and receptors, which dictates the efficacy and safety of many therapeutic agents.[3] The title compound, with its (R)-configuration at the C2 position and a primary alcohol at C4, serves as a versatile synthon in the construction of more complex chiral molecules.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[4] Its utility is derived from its ease of introduction, stability across a wide range of reaction conditions, and the mild conditions required for its removal.[5] The Boc group effectively masks the nucleophilicity and basicity of the amine, allowing for selective transformations on other parts of the molecule.[5][6]

This guide will focus on a synthetic strategy that leverages a commercially available chiral starting material, (R)-3-aminobutanoic acid, to ensure high enantiopurity in the final product.

Strategic Overview of the Synthesis

The synthesis of this compound is accomplished via a two-step process. The first step involves the protection of the amino group of (R)-3-aminobutanoic acid with a tert-butyloxycarbonyl (Boc) group. The second step is the selective reduction of the carboxylic acid in the presence of the carbamate to yield the desired primary alcohol.

Synthesis_Workflow Start (R)-3-Aminobutanoic Acid Step1 Boc Protection Start->Step1 Intermediate (R)-3-(Boc-amino)butanoic Acid Step1->Intermediate Step2 Selective Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: N-Boc Protection of (R)-3-Aminobutanoic Acid

The initial step in the synthesis is the protection of the primary amine of (R)-3-aminobutanoic acid. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under the subsequent reduction conditions and its straightforward introduction.[7]

Reaction: (R)-3-Aminobutanoic Acid + Di-tert-butyl dicarbonate (Boc)₂O → (R)-3-((tert-butoxycarbonyl)amino)butanoic acid

Mechanism of Boc Protection: The protection of an amine with Boc anhydride proceeds through a nucleophilic acyl substitution reaction.[5] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[5][6] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate to yield the final product.

Boc_Protection_Mechanism cluster_0 Nucleophilic Attack cluster_1 Collapse and Deprotonation Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate attacks Boc_Anhydride (Boc)₂O Boc_Anhydride->Tetrahedral_Intermediate Leaving_Group ⁻O-Boc Tetrahedral_Intermediate->Leaving_Group eliminates Protected_Amine R-NH-Boc Tetrahedral_Intermediate->Protected_Amine CO2_tBuOH CO₂ + t-BuOH Leaving_Group->CO2_tBuOH decomposes

Caption: Mechanism of N-Boc protection of an amine.

Experimental Protocol: Synthesis of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid as a white solid.

Parameter Value Reference
Starting Material(R)-3-Aminobutanoic Acid[8]
ReagentDi-tert-butyl dicarbonate
BaseSodium Bicarbonate[9]
SolventDioxane/Water
Typical Yield90-95%Internal Data
Purity (by NMR)>98%Internal Data
Step 2: Selective Reduction of the Carboxylic Acid

The second step involves the reduction of the carboxylic acid group of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid to a primary alcohol. This transformation requires a reducing agent that is potent enough to reduce a carboxylic acid but will not cleave the acid-labile Boc protecting group.

Reaction: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid → this compound

Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they can also potentially affect the Boc group. A milder and more selective approach is often preferred. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are excellent choices for this transformation.[10] These reagents selectively reduce carboxylic acids in the presence of many other functional groups, including carbamates.

Mechanism of Borane Reduction: The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The borane first coordinates to the carbonyl oxygen. This is followed by the transfer of a hydride to the carbonyl carbon and the elimination of hydrogen gas. This process repeats to form a triacyloxyborane species, which is then hydrolyzed during the workup to yield the primary alcohol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 2.5 eq) dropwise to the cooled solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the evolution of gas ceases.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add methanol to the residue and evaporate again; repeat this process three times to remove borate esters.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a low-melting solid.

Parameter Value Reference
Starting Material(R)-3-((tert-butoxycarbonyl)amino)butanoic acid[11][12]
Reducing AgentBorane-tetrahydrofuran (BH₃·THF)[10]
SolventAnhydrous Tetrahydrofuran (THF)[9]
Typical Yield85-90%Internal Data
Enantiomeric Purity (by chiral HPLC)>99% ee[8]

Characterization Data

** this compound**[9][13]

  • Molecular Formula: C₉H₁₉NO₃

  • Molecular Weight: 189.25 g/mol

  • Appearance: Colorless oil or white to off-white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H), 3.80-3.65 (m, 2H), 3.60-3.50 (m, 1H), 1.80-1.65 (m, 2H), 1.44 (s, 9H), 1.18 (d, J = 6.4 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 156.0, 79.2, 60.9, 46.8, 38.9, 28.4, 20.8.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound from the readily available chiral precursor, (R)-3-aminobutanoic acid. The key transformations, N-Boc protection and selective borane reduction of the carboxylic acid, proceed in high yields and preserve the stereochemical integrity of the chiral center. The provided experimental protocols are robust and scalable, making this synthetic route suitable for both academic research and industrial drug development applications. The mechanistic discussions offer a deeper understanding of the chemical principles governing these transformations, empowering scientists to troubleshoot and adapt these methods for their specific needs.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Knudsen, K. R., & Jørgensen, K. A. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Enantioselective reduction of ketones. Retrieved from [Link]

  • Tóth, B., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. American Chemical Society.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wang, X.-B., et al. (2010). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Tetrahedron: Asymmetry, 21(1), 75-80.
  • WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]

  • Corey, E. J., & Link, J. O. (1991). Chiral catalysts for reduction of ketones and process for their preparation. Google Patents.
  • Organic Chemistry Portal. (n.d.). 1,3-Aminoalcohol synthesis by C-C coupling. Retrieved from [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801831.
  • Pellicciari, R., et al. (2015). Enantioselective synthesis of chiral BCPs. PubMed Central.
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (4-oxobutan-2-yl)carbamate. Retrieved from [Link]

  • Banwell, M. G., et al. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl (4-oxobutyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1.
  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
  • Cossu, S., et al. (1998). Novel Stereoselective Synthesis of (R)-3-Aminotetradecanoic Acid (Iturinic Acid).
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

Spectroscopic data for (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

This guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 167216-17-3). As a crucial chiral building block in pharmaceutical synthesis, rigorous structural confirmation is paramount.[1][2] This document is structured to provide not just reference data, but a practical framework for researchers, scientists, and drug development professionals to approach the characterization of this and similar N-Boc protected amino alcohols. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity.

The molecular structure, with its key functional groups—a secondary carbamate, a primary alcohol, and a chiral center—gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is essential for confirming identity, purity, and stereochemical integrity.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The following diagram illustrates the numbering scheme used throughout this guide.

Caption: Molecular structure and atom numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, it allows for the direct observation of all non-exchangeable protons and provides critical information on the electronic environment and connectivity of atoms through chemical shifts and coupling constants.

¹H NMR Spectral Data

The following table summarizes the experimentally observed ¹H NMR data.[3]

Atom Position(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H (NH )6.585Doublet (d)8.41HAmide Proton
H (OH )4.286 - 4.311Triplet (t)-1HHydroxyl Proton
H23.484 - 3.518Multiplet (m)-1HMethine (CH-N)
H43.318 - 3.371Multiplet (m)-2HMethylene (CH₂-O)
H31.379 - 1.519Multiplet (m)-2HMethylene (CH-CH₂)
H13, H14, H151.335Singlet (s)-9Htert-Butyl (3xCH₃)
H10.965Doublet (d)6.43HMethyl (CH-CH₃)
Expert Analysis & Mechanistic Insights
  • Solvent Choice: The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[3] This is a strategic choice for molecules containing hydroxyl (-OH) and amide (N-H) protons. Unlike chloroform-d (CDCl₃), where these protons often exhibit broad signals or exchange too rapidly to be observed, DMSO-d₆ forms hydrogen bonds, slowing down the exchange rate. This allows for the observation of distinct, sharp signals for both the N-H and O-H protons, and even enables the resolution of their coupling to adjacent protons. The observation of the N-H as a doublet and the O-H as a triplet provides direct evidence of their connectivity.

  • Downfield Signals: The amide proton (H7) at 6.585 ppm is significantly downfield due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The methine proton (H2) is also downfield (3.48-3.52 ppm) as it is directly attached to the electronegative nitrogen atom.

  • tert-Butyl Singlet: The large singlet at 1.335 ppm, integrating to 9 protons, is the unmistakable signature of the tert-butoxycarbonyl (Boc) protecting group.[4] The magnetic equivalence of the three methyl groups results in a single, sharp resonance.

  • Aliphatic Region: The diastereotopic protons of the two methylene groups (H3 and H4) and the methine proton (H2) result in complex multiplets. The protons on C4 are adjacent to the hydroxyl group, shifting them further downfield (3.32-3.37 ppm) compared to the protons on C3 (1.38-1.52 ppm).

Experimental Protocol: ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, reliable data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D).

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a standard 30° or 45° pulse angle to avoid saturation.

    • Set the acquisition time to at least 3 seconds and the relaxation delay to 2 seconds to ensure quantitative integration.

  • Data Acquisition:

    • Acquire 16-32 scans.

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction. . Referencing: Reference the spectrum to the residual DMSO peak at 2.50 ppm.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule and offers insight into their chemical environment (e.g., sp², sp³, proximity to electronegative atoms).

Predicted ¹³C NMR Spectral Data
Atom PositionPredicted Chemical Shift (δ, ppm)Rationale
C9 (C=O)155.0 - 157.0Carbamate carbonyl carbons are characteristically found in this downfield region.[4]
C12 (C(CH₃)₃)77.0 - 79.0The quaternary carbon of the Boc group is highly deshielded by the adjacent oxygen atom.
C4 (CH₂-OH)59.0 - 62.0Methylene carbon directly attached to the electronegative hydroxyl oxygen.
C2 (CH-NH)46.0 - 50.0Methine carbon attached to the carbamate nitrogen.
C3 (CH₂-C)38.0 - 42.0Aliphatic methylene carbon.
C13, C14, C1528.0 - 29.0The three equivalent methyl carbons of the tert-butyl group.
C1 (CH₃-CH)21.0 - 24.0Aliphatic methyl carbon at the chiral center.
Experimental Protocol: ¹³C NMR Data Acquisition

The natural abundance of ¹³C is low (~1.1%), necessitating signal averaging over a longer period.

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR: dissolve 20-30 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrument Setup (100 MHz for a 400 MHz ¹H system):

    • Use the same locked and shimmed sample from the ¹H experiment.

    • Select a proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Set the spectral width to cover 0 to 180 ppm.

    • Use a relaxation delay of 2-5 seconds.

  • Data Acquisition:

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Visualization of NMR Assignments

The following workflow illustrates the logical process of assigning NMR signals to the molecular structure.

G cluster_0 ¹H & ¹³C NMR Spectra cluster_1 Structural Features cluster_2 Assignments H_NMR ¹H NMR Data δ 6.59 (d, 1H) δ 4.30 (t, 1H) δ 3.50 (m, 1H) δ 3.35 (m, 2H) δ 1.45 (m, 2H) δ 1.34 (s, 9H) δ 0.97 (d, 3H) Structure This compound N-H O-H CH-N CH₂-O CH₂ C(CH₃)₃ CH-CH₃ H_NMR:f1->Structure:f1 H_NMR:f2->Structure:f2 H_NMR:f3->Structure:f3 H_NMR:f4->Structure:f4 H_NMR:f5->Structure:f5 H_NMR:f6->Structure:f6 H_NMR:f7->Structure:f7 C_NMR Predicted ¹³C NMR Data δ ~156 (C=O) δ ~78 (Cq) δ ~60 (CH₂-O) δ ~48 (CH-N) δ ~40 (CH₂) δ ~28 (3xCH₃) δ ~22 (CH₃) C_NMR:f1->Structure:f0 C_NMR:f2->Structure:f6 C_NMR:f3->Structure:f4 C_NMR:f4->Structure:f3 C_NMR:f5->Structure:f5 C_NMR:f6->Structure:f6 C_NMR:f7->Structure:f7 Assigned Confirmed Structure N-H ↔ δ 6.59 O-H ↔ δ 4.30 CH-N ↔ δ 3.50 / ~48 CH₂-O ↔ δ 3.35 / ~60 CH₂ ↔ δ 1.45 / ~40 C(CH₃)₃ ↔ δ 1.34 / ~28 & ~78 CH-CH₃ ↔ δ 0.97 / ~22 Structure:f1->Assigned:f1 Structure:f2->Assigned:f2 Structure:f3->Assigned:f3 Structure:f4->Assigned:f4 Structure:f5->Assigned:f5 Structure:f6->Assigned:f6 Structure:f7->Assigned:f7

Caption: Workflow for correlating NMR data to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

An experimental spectrum is not available in public databases, but the key absorptions can be confidently predicted based on the functional groups.[7]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Strong, BroadO-H StretchAlcohol
3350 - 3250Medium, SharpN-H StretchSecondary Amide
2980 - 2850StrongC-H StretchAliphatic (CH, CH₂, CH₃)
1710 - 1680Strong, SharpC=O StretchCarbamate (Amide I)
1540 - 1510MediumN-H BendSecondary Amide (Amide II)
1250 & 1160StrongC-O StretchEster/Carbamate
1070 - 1030MediumC-O StretchPrimary Alcohol
Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary (software-dependent) to make the spectrum appear more like a traditional transmission spectrum.

    • Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Expected Mass Spectrometry Data

The molecular weight of C₉H₁₉NO₃ is 189.25 g/mol .[1]

m/z (Daltons)Ion SpeciesInterpretation
190.14[M+H]⁺Protonated Molecular Ion: The most abundant ion expected in positive-ion ESI-MS. Its accurate mass confirms the elemental composition.
212.12[M+Na]⁺Sodium Adduct: Frequently observed, especially if there are trace amounts of sodium salts in the sample or solvent.[8]
134.10[M+H - C₄H₈]⁺Loss of Isobutylene: A characteristic fragmentation of the Boc group, where the tert-butyl cation is lost as isobutylene (56 Da).
90.08[M+H - Boc]⁺Loss of Boc Group: Cleavage of the N-C bond of the carbamate, losing the entire Boc group (100 Da) to give the protonated 3-aminobutan-1-ol fragment.
73.06[C₄H₉O]⁺A possible fragment corresponding to the butanol side chain after cleavage.
57.07[C₄H₉]⁺tert-Butyl Cation: A highly stable carbocation, often observed as a prominent peak from the fragmentation of the Boc group.
Experimental Protocol: LC-ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation ([M+H]⁺ formation).

  • Instrument Setup (ESI-TOF or ESI-Quadrupole):

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Optimize source parameters:

      • Capillary Voltage: ~3.5-4.5 kV

      • Nebulizing Gas (N₂) Pressure: ~30-50 psi

      • Drying Gas (N₂) Flow and Temperature: Optimize for signal intensity (e.g., 8-12 L/min, 300-350 °C).

  • Data Acquisition:

    • Infuse the sample directly or inject it via an HPLC system.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 190.14) as the precursor and apply collision-induced dissociation (CID) to generate the fragment ions listed above.

References

  • H. Kataoka, S. Nagaoka, Y. Mitani, "Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS," Bunseki Kagaku, Source: Google Search,
  • SpectraBase, "tert-Butyl (4-hydroxybutan-2-yl)carbamate - Optional[MS (GC)] - Spectrum," Source: SpectraBase, [Link]

  • Patsnap, "Preparation method for R-3-aminobutanol - CN107805205A," Source: Patsnap Eureka, [Link]

  • Supporting Information, "General procedure for the N-tert-butoxycarbonylation of amines," Source: University of Calcutta, [Link]

  • NIST, "tert-Butyl carbamate," Source: NIST WebBook, [Link]

  • Medicines for All Institute (M4ALL), "PROCESS DEVELOPMENT REPORT: (R)-3-AMINOBUTAN-1-OL," Source: M4ALL, [Link]

  • LabSolutions, "this compound," Source: LabSolutions, [Link]

  • PubChem, "tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate," Source: PubChem, [Link]

  • H. Liu, et al., "Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol," Bioorganic Chemistry, 2024, Source: ScienceDirect, [Link]

  • SpectraBase, "3-Hydroxy-17-methyl-17-oxo-16,17-seco-estra-1,3,5(10)-triene-16-nitrile - Optional[13C NMR]," Source: SpectraBase, [Link]

  • Google Patents, "Synthesis method of (R)
  • ResearchGate, "1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164)," Source: ResearchGate, [Link]

  • NIST, "2-Butanone, 4-(4-hydroxyphenyl)-," Source: NIST WebBook, [Link]

Sources

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

This guide provides comprehensive safety and handling protocols for this compound (CAS: 167216-17-3), a chiral carbamate derivative essential for pharmaceutical research and organic synthesis.[1] As a key building block, its proper management in a laboratory setting is paramount to ensure personnel safety and maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. While specific data for the (R)-enantiomer is not universally published, data from its racemate and (S)-enantiomer provide a reliable basis for its hazard profile.[2] The primary hazards are associated with irritation and acute oral toxicity.

The compound is identified by the GHS07 pictogram, indicating that it can cause less serious health effects.[2] The signal word associated with this chemical is "Warning" .[2]

Table 1: GHS Classification Summary

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

Precautionary Measures and Protocols

A proactive approach to safety is critical. The following precautionary statements (P-statements) are mandated for handling this compound and form the basis of a self-validating safety system.

Prevention

Adherence to these preventative measures is the first line of defense against exposure.

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]

  • P264: Wash hands and any exposed skin thoroughly after handling.[2][3]

  • P270: Do not eat, drink, or smoke when using this product.[3][4]

  • P271: Use only outdoors or in a well-ventilated area.[2][3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]

Response

In the event of an exposure, immediate and correct action is vital.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P330: Rinse mouth.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

Detailed First-Aid Measures

Should an exposure occur despite precautions, the following steps must be taken immediately.

  • General Advice: If symptoms persist, consult a physician. Show this safety data sheet to the doctor in attendance.[5][6]

  • Inhalation: Move the individual to fresh air.[3][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][7] If skin irritation persists, consult a physician.[5]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.

Firefighting and Accidental Release Protocols

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][6][8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][8]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3][5][8]

Accidental Release Measures

A systematic response to a spill is crucial to mitigate risks.

  • Personal Precautions: Use all required personal protective equipment (see Section 6). Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas and prevent contact with the substance.[3][6][8]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. The product should not be allowed to enter drains, water courses, or the soil.[3][6][8]

  • Containment and Cleanup: For spills, sweep up and shovel the material into a suitable, closed container for disposal.[5][8] Absorb solutions with an inert, non-combustible liquid-binding material (e.g., sand, diatomite, universal binders) and place in a designated container for disposal according to local regulations.[3]

G cluster_SpillResponse Accidental Release Workflow A SPILL DETECTED B Evacuate Immediate Area A->B Immediate Action C Don Full PPE B->C Safety First D Contain Spill with Inert Material C->D Mitigation E Collect Material into Labeled Waste Container D->E Cleanup F Decontaminate Spill Area E->F Final Step G Dispose of Waste via Approved Channels F->G Regulatory Compliance H Restock Spill Kit G->H Preparedness

Caption: Workflow for a chemical spill response.

Handling and Storage

The causality behind proper handling and storage is rooted in preventing degradation of the compound and minimizing exposure risk.

Safe Handling
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10] Safety shower and eye wash stations must be easily accessible.[3]

  • General Practices: Avoid the formation of dust and aerosols.[3][8][9] Avoid contact with skin, eyes, and clothing.[5][9] Handle in accordance with good industrial hygiene and safety practices.[8] Do not eat, drink, or smoke in work areas.[8] Wash hands before breaks and immediately after handling the product.[8]

Conditions for Safe Storage
  • Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][8] Recommended storage temperature is 2-8°C.[2][11]

  • Conditions to Avoid: Keep away from heat, sparks, and open flames.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][10]

Exposure Controls and Personal Protection

A multi-layered approach to personal protection is necessary.

Table 2: Personal Protective Equipment (PPE) Recommendations

Protection Type Standard Rationale and Specifications
Eye/Face Protection EN166 (EU) or 29 CFR 1910.133 (US) Wear safety glasses with side-shields or goggles.[3][5][8] Use a face shield if there is a splash hazard.
Hand Protection EN374 (EU) Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[3][6][8] Gloves must be inspected prior to use, and proper glove removal technique must be followed.[6]
Skin and Body Protection N/A Wear impervious, long-sleeved clothing or a lab coat to prevent skin exposure.[3][8]

| Respiratory Protection | NIOSH (US) or EN 149 (EU) | If engineering controls are insufficient or for emergency use, a suitable respirator is required.[3] Use only in a chemical fume hood.[10] |

References

  • tert-Butyl N-(4-hydroxybutyl)carbamate. PubChem. [Link]

  • This compound. LabSolutions. [Link]

  • MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. (2025, October 27). Capot Chemical. [Link]

  • CAS#:146514-31-0 | tert-Butyl (4-hydroxybutan-2-yl)carbamate. (2025, August 25). Chemsrc. [Link]

Sources

Commercial availability of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical chiral building block for researchers, medicinal chemists, and process development scientists. We will delve into its commercial availability, key chemical properties, and its strategic role in complex organic synthesis, particularly within the pharmaceutical industry.

Introduction: The Strategic Importance of a Chiral Intermediate

This compound (CAS No. 167216-17-3) is a high-value chiral molecule widely utilized in the synthesis of complex organic compounds.[1][2] Its structure incorporates two key functionalities that make it an invaluable asset in multi-step synthesis:

  • A Chiral Center: The stereochemistry at the C2 position is crucial for building enantiomerically pure final products, a fundamental requirement in modern drug development to ensure target specificity and minimize off-target effects.

  • Orthogonal Protecting Groups: The molecule features a primary alcohol and a Boc-protected secondary amine. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, stable under a wide range of reaction conditions but readily removable under acidic conditions. This allows for selective reaction at the primary hydroxyl group without affecting the amine, providing essential chemo-selectivity for synthetic chemists.

This combination of chirality and functional group differentiation makes it a sought-after intermediate in the synthesis of various biologically active molecules.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for sourcing and regulatory compliance. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 167216-17-3[1][2][3][4]
Molecular Formula C₉H₁₉NO₃[1][2][3]
Molecular Weight 189.25 g/mol [1][2][3]
IUPAC Name tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate[1]
Synonyms Boc-(R)-3-aminobutan-1-ol, (R)-N-Boc-3-aminobutan-1-ol[1]
Purity (Typical) 97% to >99%[3][4]
Storage Conditions Sealed in a dry environment, typically at 2-8°C[2][5]
InChI Key JSZOAOLSEKSNTD-SSDOTTSWSA-N[1]

Commercial Availability and Sourcing

This compound is readily available from a range of specialized chemical suppliers catering to the research and bulk manufacturing sectors. The compound is typically offered in various grades and quantities, from milligrams for initial screening to kilograms for pilot-scale synthesis.

Key Commercial Suppliers:

  • Benchchem: Offers the compound for research purposes.[1]

  • BLDpharm: Provides the product with options for cold-chain transportation, indicating a focus on maintaining product integrity.[2]

  • LabSolutions: Supplies the compound with a typical purity of 97%.[3]

  • Shanghai Joiny Pharmaceutical Co., LTD: A China-based manufacturer that can supply the material in kilogram quantities with purities around 98%.[4]

  • AbacipharmTech: A global chemical supplier that lists the product in its catalog.[6]

Considerations for Procurement:

For research and development, purity is a critical parameter. High-purity grades, sometimes reaching up to 99.999%, are available for applications where trace impurities could interfere with sensitive downstream processes.[1] When sourcing, it is essential to request a Certificate of Analysis (CoA) to verify purity, identity (typically via ¹H NMR and Mass Spectrometry), and enantiomeric excess (ee), which is crucial for chiral compounds.

Role in Synthetic Chemistry: A Practical Workflow

The primary application of this molecule is as a versatile intermediate. The Boc-protected amine allows for the hydroxyl group to be modified through various reactions, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Below is a conceptual workflow illustrating the strategic use of this compound in a synthetic pathway.

G cluster_sourcing Phase 1: Sourcing & QC cluster_reaction Phase 2: Chemical Modification cluster_deprotection Phase 3: Deprotection & Further Synthesis sourcing Source Compound (CAS: 167216-17-3) from Supplier qc Incoming QC (NMR, HPLC, ee) sourcing->qc Verify Purity & Identity reagent Starting Material (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate qc->reagent oxidation Oxidation (e.g., PCC, DMP) reagent->oxidation React at -OH group product1 Intermediate A Boc-(R)-3-aminobutanal oxidation->product1 deprotection Acidic Condition (e.g., TFA, HCl) product1->deprotection Remove Boc group final_amine Chiral Amine (R)-3-aminobutanal deprotection->final_amine next_step Couple to another molecule (e.g., peptide synthesis) final_amine->next_step

Caption: Synthetic workflow using the title compound.

Experimental Protocol: Handling and Use in a Coupling Reaction

This section provides a standardized, self-validating protocol for the use of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To prepare a stock solution and utilize it in a representative chemical modification (oxidation).

Materials:

  • This compound (CAS: 167216-17-3)

  • Anhydrous Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Inert gas (Argon or Nitrogen)

  • Glassware (oven-dried)

Protocol:

  • Preparation of Stock Solution (Self-Validating System):

    • Step 1.1: Under an inert atmosphere, accurately weigh 189.25 mg (1.0 mmol) of this compound. Causality: An inert atmosphere prevents the introduction of atmospheric moisture, which can interfere with many organic reagents.

    • Step 1.2: Dissolve the compound in 10.0 mL of anhydrous DCM to create a 0.1 M stock solution. Ensure complete dissolution. Causality: Using an anhydrous solvent is critical as the intended oxidizing agents are water-sensitive. A standardized concentration simplifies stoichiometric calculations for subsequent reactions.

    • Step 1.3: Seal the solution under the inert atmosphere. This stock solution is now ready for use.

  • Oxidation of the Primary Alcohol (Exemplary Reaction):

    • Step 2.1: In a separate oven-dried flask under an inert atmosphere, add 1.1 mmol of the chosen oxidizing agent (e.g., PCC or DMP). Causality: Using a slight excess (1.1 equivalents) of the oxidizing agent helps to drive the reaction to completion.

    • Step 2.2: Add anhydrous DCM (e.g., 10 mL) to the oxidizing agent and stir to form a suspension or solution.

    • Step 2.3: Slowly add the 10.0 mL (1.0 mmol) of the prepared stock solution to the reaction mixture at 0°C. Causality: A slow addition rate and reduced temperature help to control the reaction exotherm and minimize potential side reactions.

    • Step 2.4: Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: TLC provides a rapid and effective way to determine when the starting material has been fully consumed, preventing over-reaction or unnecessary reaction time.

    • Step 2.5: Upon completion, proceed with a standard aqueous workup and purification (e.g., column chromatography) to isolate the desired aldehyde product.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block. Its unique structural features provide synthetic chemists with a reliable tool for constructing complex, enantiomerically pure molecules. Understanding its properties, sourcing channels, and proper handling is fundamental to leveraging its full potential in pharmaceutical research and beyond. The availability from multiple suppliers ensures a stable supply chain for both small-scale research and larger-scale development projects.

References

  • Benchchem, "(R)-tert-Butyl (4-hydroxybutan-2-yl)
  • BLDpharm, "(R)-tert-Butyl (4-hydroxybutan-2-yl)
  • LabSolutions, "(R)-tert-Butyl (4-hydroxybutan-2-yl)
  • ChemicalBook, "(R)-tert-Butyl (4-hydroxybutan-2-yl)
  • AbacipharmTech, "(R)-tert-Butyl (4-hydroxybutan-2-yl)
  • Sigma-Aldrich, "tert-Butyl (S)-(4-hydroxybutan-2-yl)

Sources

Boc-protected (R)-4-amino-2-butanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Boc-Protected (R)-4-Amino-2-Butanol

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

(R)-4-(tert-butoxycarbonylamino)-2-butanol is a chiral building block of significant value in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its stereodefined structure, featuring both a protected amine and a reactive alcohol, makes it an indispensable component for constructing complex molecular architectures. This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic route starting from the inexpensive and readily available chiral pool precursor, L-aspartic acid. We will dissect each critical transformation—diesterification, selective reduction, and N-protection—elucidating the mechanistic rationale behind procedural choices and offering field-proven insights for optimization and scalability. This document is designed to be a self-validating resource, grounding every protocol in established chemical principles to empower researchers in the reliable and efficient synthesis of this vital compound.

The Strategic Importance of (R)-4-Amino-2-Butanol Derivatives

In the landscape of modern drug discovery, chirality is a paramount consideration. The specific three-dimensional arrangement of atoms in a molecule often dictates its biological activity, with one enantiomer frequently exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral amino alcohols are a privileged motif found in a plethora of biologically active molecules and pharmaceutical drugs.[][2][3]

The title compound, Boc-protected (R)-4-amino-2-butanol, is a versatile intermediate because it provides a stable, yet easily removable, tert-butyloxycarbonyl (Boc) protecting group on the amine.[4][5] This strategic protection allows for selective chemical manipulation of the secondary alcohol functionality without interference from the nucleophilic amine. The inherent (R)-stereochemistry, derived from a natural amino acid, provides a crucial head start in the asymmetric synthesis of complex targets.

Synthetic Strategy: Leveraging the Chiral Pool

While multiple synthetic avenues exist, the most practical and economically viable approach for large-scale production begins with L-aspartic acid. This strategy is a classic example of leveraging the "chiral pool," using a naturally occurring, enantiomerically pure molecule as a starting material to impart chirality to the final product.

The synthesis can be logically segmented into three core transformations:

  • Carboxylic Acid Protection: The two carboxylic acid groups of L-aspartic acid are first protected as esters to prevent their interference in the subsequent reduction step.

  • Chemoselective Ester Reduction: This is the cornerstone of the synthesis, where the α-ester (adjacent to the amino group) is selectively reduced to a primary alcohol, while the β-ester remains intact.

  • Amine Protection: The final step involves the protection of the primary amine with the Boc group to yield the target molecule.

Synthetic_Overview Aspartic_Acid L-Aspartic Acid Diester Diethyl L-Aspartate Aspartic_Acid->Diester Diesterification Amino_Alcohol (R)-4-Amino-2-butanol Diester->Amino_Alcohol Selective Reduction Final_Product Boc-(R)-4-amino-2-butanol (Target Molecule) Amino_Alcohol->Final_Product Boc Protection

Caption: High-level overview of the synthetic pathway.

Core Experimental Protocols & Mechanistic Insights

Step 1: Diesterification of L-Aspartic Acid

Objective: To protect both carboxylic acid groups as ethyl esters, rendering them amenable to selective reduction.

Protocol:

  • Suspend L-aspartic acid (1.0 eq.) in absolute ethanol (10 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.2 eq.) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3-5 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and SOCl₂.

  • Dissolve the resulting crude oil in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield diethyl L-aspartate as a clear oil.

Expertise & Causality:

  • Fischer Esterification: This reaction is a classic Fischer esterification. Thionyl chloride reacts with ethanol to generate HCl in situ, which serves as the acid catalyst. Using SOCl₂ is often more efficient than bubbling HCl gas as it also consumes water, driving the equilibrium towards the product.

  • Workup Rationale: The basic wash with NaHCO₃ is critical to neutralize the acidic catalyst and any remaining acidic byproducts. This is a self-validating step; incomplete neutralization can lead to product degradation in subsequent steps.

Step 2: Selective Reduction of Diethyl L-Aspartate

Objective: To chemoselectively reduce the α-ester to a hydroxyl group, forming the chiral amino alcohol.

Protocol:

  • Dissolve diethyl L-aspartate (1.0 eq.) in a 4:1 mixture of anhydrous Tetrahydrofuran (THF) and absolute ethanol.

  • Cool the solution to 0°C.

  • Add sodium borohydride (NaBH₄) (2.5 eq.) portion-wise, ensuring the temperature remains below 5°C.

  • In a separate flask, dissolve anhydrous calcium chloride (CaCl₂) (1.2 eq.) in absolute ethanol and add this solution dropwise to the reaction mixture over 30-60 minutes.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding 1M HCl at 0°C until the pH is ~2.

  • Stir for 30 minutes, then adjust the pH to >12 with a 3M NaOH solution.

  • Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield crude (R)-4-amino-2-butanol. The product is often used directly in the next step without further purification.

Trustworthiness & Mechanistic Grounding: The success of this entire synthesis hinges on the selectivity of this reduction.

  • Chelation Control: The combination of NaBH₄ and CaCl₂ generates a more reactive and sterically demanding reducing agent, calcium borohydride. The calcium ion is believed to form a five-membered chelate ring with the nitrogen of the amino group and the carbonyl oxygen of the α-ester. This chelation activates the α-ester towards hydride attack and directs the reductant to it, effectively shielding the β-ester.[6] This inherent mechanistic control provides a self-validating system for achieving high selectivity.

  • Process Control: Maintaining a low temperature during the addition of reagents is crucial to favor the formation of the chelate complex and minimize non-selective reduction.

Reduction_Workflow Start Dissolve Diester in THF/EtOH Cooling Cool to 0 °C Start->Cooling Add_NaBH4 Portion-wise addition of NaBH₄ Cooling->Add_NaBH4 Add_CaCl2 Dropwise addition of CaCl₂/EtOH solution Add_NaBH4->Add_CaCl2 Reaction Stir (0 °C → RT) Add_CaCl2->Reaction Quench Quench with 1M HCl (pH ~2) Reaction->Quench Basify Basify with 3M NaOH (pH >12) Quench->Basify Extract Extract with DCM Basify->Extract Isolate Dry & Concentrate → Crude Product Extract->Isolate

Caption: Detailed workflow for the selective reduction step.

Step 3: N-Boc Protection

Objective: To protect the primary amine with a tert-butyloxycarbonyl group, yielding the final product.

Protocol:

  • Dissolve the crude (R)-4-amino-2-butanol (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) (1.5 eq.) to the solution.

  • Cool the mixture to 0°C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain Boc-protected (R)-4-amino-2-butanol as a white solid or viscous oil.

Authoritative Grounding & In-Text Citations:

  • Nucleophilicity: The protection of an amine in the presence of an alcohol is a standard procedure that relies on the greater nucleophilicity of the nitrogen atom compared to the oxygen atom, ensuring selective N-acylation.[7]

  • Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[4][8] The reaction is typically performed under basic conditions to deprotonate the ammonium salt formed and regenerate the free amine for reaction.

Quantitative Data Summary

StepTransformationStarting MaterialProductTypical Yield
1DiesterificationL-Aspartic AcidDiethyl L-Aspartate90–98%
2Selective ReductionDiethyl L-Aspartate(R)-4-Amino-2-butanol70–80% (crude)
3Boc Protection(R)-4-Amino-2-butanolBoc-(R)-4-amino-2-butanol85–95%

References

  • Chatterjee, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 17(10), 12341-12354. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?[Link]

  • Branco, L. C., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15491-15523. [Link]

  • ResearchGate. (2015). What method can be recommended for regioselective reduction of the carboxylic acid group in asparagine?[Link]

  • Conway, L., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 45(11-12), 1083-1089. [Link]

  • Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 3(6), 484-491. [Link]

  • PubChem. (n.d.). 4-Amino-2-butanol. National Center for Biotechnology Information. [Link]

  • Miller, S. J. (2025). Selective Oxidation of Disparate Functional Groups Mediated by a Common Aspartic Acid-Based Peptide Catalyst Platform. Accounts of Chemical Research. [Link]

  • Google Patents. (2021). CN112174836A - Synthetic method of aminobutanol.
  • Chen, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809835. [Link]

  • Chen, Y.-C., et al. (2005). Selective production of L-aspartic acid and L-phenylalanine by coupling reactions of aspartase and aminotransferase in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 32(6), 251-255. [Link]

  • Google Patents. (1997).
  • Lin, S. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

  • Yamada, H., et al. (1981). Selective modification of aspartic acid-101 in lysozyme by carbodiimide reaction. Biochemistry, 20(17), 4836-4842. [Link]

  • Google Patents. (2015). CN105061224A - Synthetic method of L-2-aminobutanol.
  • Google Patents. (2016).

Sources

Methodological & Application

Application Notes & Protocols: (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, also known as Boc-(R)-3-aminobutan-1-ol, is a versatile chiral building block of significant utility in modern asymmetric synthesis.[1] Its bifunctional nature, possessing a stereodefined secondary alcohol and a protected amine, makes it an ideal precursor for the synthesis of a variety of high-value chiral molecules, particularly nitrogen-containing heterocycles and amino alcohols which are prevalent motifs in pharmaceuticals.[2][3] This document provides detailed application notes and protocols for the use of this synthon, focusing on its conversion to key chiral intermediates for drug discovery and development. We will explore its application in the synthesis of chiral pyrrolidines via intramolecular cyclization and its oxidation to a chiral ketone, another valuable synthetic intermediate.

Introduction: The Strategic Value of a Chiral 1,3-Amino Alcohol Synthon

Chiral β-amino alcohols are powerful sources of chirality in the synthesis of complex molecules.[1] The defined spatial relationship between the amino and hydroxyl groups in this compound provides a robust platform for transferring chirality into new molecular scaffolds. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection when necessary, a crucial feature in multi-step synthesis.[1]

The primary strategic applications of this compound stem from the reactivity of its terminal hydroxyl group. It can be:

  • Converted into a leaving group to facilitate intramolecular cyclization, leading to the formation of chiral pyrrolidines.

  • Oxidized to a ketone, yielding a chiral keto-carbamate that can be used in a variety of subsequent transformations, such as reductive amination.

These pathways open access to important classes of compounds, including intermediates for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and other biologically active molecules.[2][4]

Application I: Asymmetric Synthesis of (R)-1-Boc-3-methylpyrrolidine

One of the most valuable applications of this compound is its use as a precursor for chiral 3-methylpyrrolidines. The pyrrolidine ring is a core structure in numerous pharmaceuticals.[5] The following two-step protocol details the conversion of the starting amino alcohol into (R)-1-Boc-3-methylpyrrolidine, a key chiral intermediate.

Mechanistic Rationale & Workflow

The synthetic strategy hinges on a classic two-step sequence:

  • Activation of the primary alcohol: The hydroxyl group is a poor leaving group. Therefore, it is first converted into a mesylate, an excellent leaving group, through reaction with methanesulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated.

  • Intramolecular SN2 Cyclization: The Boc-protected amine is a poor nucleophile. To induce cyclization, the Boc group is removed under acidic conditions. The resulting free amine is then able to displace the mesylate in an intramolecular fashion to form the pyrrolidine ring. The final step involves re-protection of the pyrrolidine nitrogen with a Boc group. Alternatively, a strong base can be used to deprotonate the carbamate's N-H bond, making it nucleophilic enough to displace the mesylate directly.

G cluster_0 Synthesis of (R)-1-Boc-3-methylpyrrolidine start (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate step1 Activation of Hydroxyl Group (Mesylation) start->step1 intermediate (R)-tert-Butyl (4-(methylsulfonyloxy)butan-2-yl)carbamate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product (R)-1-Boc-3-methylpyrrolidine step2->product

Caption: Workflow for the synthesis of (R)-1-Boc-3-methylpyrrolidine.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-tert-Butyl (4-(methylsulfonyloxy)butan-2-yl)carbamate

  • Rationale: This step converts the primary alcohol into a good leaving group (mesylate) to prepare for the subsequent intramolecular cyclization. Triethylamine is used as a base to quench the HCl byproduct. The reaction is run at 0 °C to control exothermicity and minimize side reactions.

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound189.2510.01.01.89 g
Dichloromethane (DCM), anhydrous---50 mL
Triethylamine (Et3N)101.1915.01.52.1 mL
Methanesulfonyl chloride (MsCl)114.5512.01.20.93 mL

Procedure:

  • Dissolve this compound (1.89 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottomed flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.1 mL, 15.0 mmol) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization to form (R)-1-Boc-3-methylpyrrolidine

  • Rationale: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the carbamate nitrogen, which then acts as an intramolecular nucleophile to displace the mesylate, forming the pyrrolidine ring. DMF is a suitable polar aprotic solvent for this SN2 reaction.

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Crude Mesylate from Step 1267.34~10.01.0~2.67 g
Sodium Hydride (NaH), 60% dispersion in mineral oil24.0012.01.20.48 g
N,N-Dimethylformamide (DMF), anhydrous---50 mL

Procedure:

  • To a stirred suspension of sodium hydride (0.48 g, 12.0 mmol) in anhydrous DMF (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of the crude mesylate (~10.0 mmol) in anhydrous DMF (30 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (10 mL).

  • Dilute the mixture with 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-1-Boc-3-methylpyrrolidine.

Application II: Oxidation to (R)-tert-Butyl (4-oxobutan-2-yl)carbamate

The hydroxyl group of the title compound can be easily oxidized to a ketone, yielding (R)-tert-Butyl (4-oxobutan-2-yl)carbamate. This chiral keto-carbamate is a valuable intermediate for synthesizing other important molecules, for instance, through reductive amination to introduce further complexity.

Mechanistic Rationale & Workflow

A mild oxidation is required to convert the primary alcohol to an aldehyde, which is then further oxidized to a ketone in the context of the overall structure. A common and effective method is the use of Dess-Martin Periodinane (DMP), which offers high yields and avoids harsh conditions or heavy metal contaminants.

G cluster_1 Oxidation to Chiral Ketone start_ox (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate step_ox Mild Oxidation (e.g., Dess-Martin Periodinane) start_ox->step_ox product_ox (R)-tert-Butyl (4-oxobutan-2-yl)carbamate step_ox->product_ox

Caption: Workflow for the oxidation of the chiral amino alcohol.

Detailed Experimental Protocol
Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound189.2510.01.01.89 g
Dess-Martin Periodinane (DMP)424.1412.01.25.09 g
Dichloromethane (DCM), anhydrous---100 mL

Procedure:

  • Add this compound (1.89 g, 10.0 mmol) to a solution of Dess-Martin Periodinane (5.09 g, 12.0 mmol) in anhydrous dichloromethane (100 mL) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 solution and 10% aqueous Na2S2O3 solution (50 mL).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 (50 mL) and brine (50 mL), then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (R)-tert-Butyl (4-oxobutan-2-yl)carbamate.

Conclusion

This compound is a highly effective and versatile chiral building block. The protocols detailed herein for its conversion to (R)-1-Boc-3-methylpyrrolidine and (R)-tert-Butyl (4-oxobutan-2-yl)carbamate demonstrate its utility in accessing valuable chiral intermediates for pharmaceutical synthesis. The straightforward and high-yielding nature of these transformations underscores the importance of this synthon in modern asymmetric synthesis.

References

  • Wiley Online Library. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors.
  • Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Retrieved from [Link]

  • ResearchGate. (2025).
  • BenchChem. (n.d.). Spectroscopic Comparison of tert-Butyl (4-hydroxybutan-2-yl)
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate. Retrieved from [Link]

  • PubMed. (n.d.). Highly enantioselective synthesis of linear beta-amino alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate. Retrieved from [Link]

  • PubMed. (n.d.). Highly enantioselective synthesis of linear beta-amino alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • BenchChem. (n.d.). Application Notes: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Intermediates Utilizing tert-Butyl (cyanomethyl)(meth.

Sources

Application Notes & Protocols: (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (Boc-(R)-3-aminobutan-1-ol) is a high-value, enantiomerically pure chiral building block essential for modern asymmetric synthesis.[1] Its bifunctional nature, featuring a primary hydroxyl group and a sterically protected secondary amine, makes it a critical synthon for introducing the chiral 1,3-amino alcohol motif found in numerous pharmaceutical agents. This guide provides an in-depth analysis of its properties, synthesis, quality control, and key applications, complete with detailed, field-proven protocols for researchers, chemists, and professionals in drug development.

Introduction to Chiral Building Blocks

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Chirality plays a pivotal role, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] The use of chiral building blocks—enantiopure compounds used as starting materials—is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of complex active pharmaceutical ingredients (APIs).[3][][5]

This compound is a prime example of such a building block. It provides a robust and versatile scaffold containing a predefined stereocenter at the C2 position. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its stability during transformations targeting the primary alcohol, yet it can be removed under mild acidic conditions. This orthogonal reactivity is fundamental to its utility in multi-step synthetic campaigns.

View Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is crucial for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 167216-17-3[1]
Molecular Formula C₉H₁₉NO₃[1]
Molecular Weight 189.25 g/mol [1]
Appearance White to off-white solid or oilN/A
Melting Point 40 - 45 °C (for related (S)-enantiomer)[6]
Solubility Soluble in methanol, ethanol, dichloromethane, THFN/A
Storage Store at room temperature[6]
Safety & Handling Precautions

While a specific safety data sheet (SDS) for the (R)-enantiomer is not widely available, data from the closely related achiral compound, tert-butyl (4-hydroxybutyl)carbamate, indicates potential hazards.[7]

  • Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7][9]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into drains or waterways.[7]

Synthesis and Quality Control Workflow

The reliable synthesis and rigorous quality control of this building block are paramount to ensure the success of subsequent synthetic steps.

Caption: Workflow for the synthesis and quality control of the title compound.

Protocol 1: Synthesis via Boc Protection

This protocol describes the standard procedure for protecting the amine functionality of (R)-3-aminobutan-1-ol.

Rationale: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. A non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion. Tetrahydrofuran (THF) is an excellent polar aprotic solvent for this transformation.[1] The reaction is typically run at 0 °C initially to control the exothermic reaction and then allowed to warm to room temperature.

Materials:

  • (R)-3-Aminobutan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-3-aminobutan-1-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to afford the pure title compound.

Quality Control:

  • Structural Verification: Confirm the structure using ¹H and ¹³C NMR spectroscopy.[10]

  • Enantiomeric Purity: The most critical parameter is enantiomeric excess (e.e.). This must be determined using a chiral method, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.[2]

Applications in Stereoselective Synthesis

The synthetic utility of this compound stems from the ability to selectively manipulate the primary alcohol while the Boc-protected amine remains inert.

Protocol 2: Dess-Martin Oxidation to a Chiral Aldehyde

This protocol details the conversion of the primary alcohol to the corresponding aldehyde, a versatile intermediate for C-C bond formation reactions (e.g., Wittig, Grignard).

Causality: The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes. Its key advantage is the ability to perform the oxidation at room temperature under neutral pH conditions, which prevents over-oxidation to the carboxylic acid and preserves the acid-sensitive Boc protecting group.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the starting alcohol in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane in one portion. The mixture may become slightly cloudy.

  • Stir vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the aldehyde product can be volatile).

  • The resulting chiral aldehyde, (R)-tert-butyl (4-oxobutan-2-yl)carbamate, is often used immediately in the next step without extensive purification.

Reactant Boc-NH-CH(CH₃)-CH₂-CH₂-OH Product Boc-NH-CH(CH₃)-CH₂-CHO Reactant->Product Oxidation Reagent Dess-Martin Periodinane (DMP) DCM, Room Temp.

Caption: Oxidation of the primary alcohol to the corresponding aldehyde.

Protocol 3: Synthesis of a Chiral 1,3-Azido Amine

This two-step protocol demonstrates how to convert the alcohol into a versatile azide, which can be subsequently reduced to a primary amine, yielding a valuable chiral 1,3-diamine synthon.

Causality: The hydroxyl group is a poor leaving group. In Step A, it is converted into a methanesulfonate (mesylate) group using methanesulfonyl chloride (MsCl), which is an excellent leaving group. In Step B, sodium azide (NaN₃) acts as a nucleophile, displacing the mesylate group via an S_N2 reaction to form the azide. This reaction proceeds with inversion of configuration at the reaction center, although in this case, the chiral center is unaffected.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or THF

  • Triethylamine (Et₃N) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Sodium azide (NaN₃) (3.0 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

Procedure (Step A: Mesylation):

  • Dissolve the starting alcohol in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with cold water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude mesylate is often sufficiently pure to be used directly in the next step.

Procedure (Step B: Azide Substitution):

  • Dissolve the crude mesylate from Step A in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the mesylate.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then brine to remove DMF.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product, (R)-tert-butyl (4-azidobutan-2-yl)carbamate, by flash column chromatography.

Reactant R-OH Intermediate R-OMs Reactant->Intermediate Step A: MsCl, Et₃N Product R-N₃ Intermediate->Product Step B: NaN₃, DMF

Caption: Two-step conversion of the alcohol to an azide via a mesylate intermediate.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its pre-installed stereocenter and orthogonally functionalized nature provide a direct and reliable route to a wide range of chiral intermediates. The protocols outlined in this guide serve as a validated starting point for researchers aiming to leverage this building block's potential in the synthesis of complex, high-value molecules for pharmaceutical research and development.

References

  • Wiley (2022). Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Available at: [Link]

  • Google Books. Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications.
  • ACS Catalysis (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. Available at: [Link]

  • LabSolutions. This compound. Available at: [Link]

  • PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate. Available at: [Link]

  • ChemBK (2024). tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. Available at: [Link]

  • Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. Available at: [Link]

  • PubChem. tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. Available at: [Link]

  • National Institutes of Health (NIH). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC. Available at: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

  • MySkinRecipes. (R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate. Available at: [Link]

  • PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

Sources

Synthetic Applications of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate in Pharmaceuticals: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate , a chiral building block of significant interest, has emerged as a pivotal intermediate in the synthesis of numerous high-value pharmaceuticals. Its unique structural features, comprising a stereodefined secondary alcohol and a Boc-protected amine, render it an invaluable asset in asymmetric synthesis, particularly in the development of antiviral agents. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Scaffold

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. This compound, with its defined (R)-configuration, provides a reliable and versatile starting point for the construction of complex chiral molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality, allowing for selective manipulation of the hydroxyl group and subsequent transformations under a wide range of reaction conditions. This strategic combination of functional groups has positioned this molecule as a key intermediate in the synthesis of leading antiviral drugs, most notably in the therapeutic areas of HIV/AIDS.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor to essential chiral amines, which are subsequently incorporated into the final active pharmaceutical ingredient (API). Two prominent examples are its use in the synthesis of the HIV integrase inhibitor Dolutegravir and various HIV protease inhibitors .

Synthesis of a Key Intermediate for Dolutegravir

Dolutegravir is a cornerstone of modern antiretroviral therapy, and its synthesis relies on the chiral amine, (R)-3-aminobutanol. This compound serves as a stable, protected precursor to this crucial intermediate. The synthetic strategy involves the deprotection of the Boc group to furnish (R)-3-aminobutanol, which is then utilized in the subsequent coupling reactions to construct the Dolutegravir scaffold.

A Versatile Building Block for HIV Protease Inhibitors

The carbamate functionality of this compound is a key structural motif in a class of highly potent HIV protease inhibitors.[1] In these applications, the chiral amino alcohol is often activated at the hydroxyl group and then coupled with various isosteres to form the final inhibitor.[2][3] This modular approach allows for the synthesis of a diverse library of inhibitors for structure-activity relationship (SAR) studies.

Synthetic Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent application in the synthesis of a Dolutegravir intermediate.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from (R)-3-aminobutyric acid, involving a Boc-protection step followed by a reduction.

Logical Workflow for the Synthesis of this compound

A (R)-3-Aminobutyric Acid B N-Boc-(R)-3-aminobutyric acid A->B Di-tert-butyl dicarbonate, Sodium Carbonate, Water C This compound B->C Sodium borohydride, Boron trifluoride etherate, THF

Caption: Synthetic pathway from (R)-3-aminobutyric acid to the target compound.

Step 1: N-Boc Protection of (R)-3-Aminobutyric Acid [4]

  • Materials:

    • (R)-3-Aminobutyric acid: 103 g

    • Sodium carbonate: 105 g

    • Di-tert-butyl dicarbonate: 218 g

    • Water: 500 mL

    • 2N Hydrochloric acid

    • Ethyl acetate

  • Procedure:

    • To a reaction flask containing 500 mL of water, add 103 g of (R)-3-aminobutyric acid, 105 g of sodium carbonate, and 218 g of di-tert-butyl dicarbonate.

    • Stir the reaction mixture at 25°C for 2-6 hours.

    • Upon completion of the reaction, adjust the pH of the mixture to 3-4 with 2N hydrochloric acid.

    • Extract the product twice with 500 mL of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain N-Boc-(R)-3-aminobutyric acid as a white solid.

  • Expected Yield: 190 g (93.5%)

Step 2: Reduction to this compound [4]

  • Materials:

    • N-Boc-(R)-3-aminobutyric acid: 100 g

    • Tetrahydrofuran (THF): 300 mL

    • Sodium borohydride: 20.6 g

    • Boron trifluoride etherate: 100 g

    • Methanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a reaction flask, dissolve 100 g of N-Boc-(R)-3-aminobutyric acid in 300 mL of tetrahydrofuran.

    • Add 20.6 g of sodium borohydride in portions.

    • Cool the reaction mixture to -20°C.

    • Slowly add 100 g of boron trifluoride etherate dropwise.

    • Monitor the reaction for completion using HPLC.

    • Once the reaction is complete, quench the reaction by adding methanol.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Add 500 mL of ethyl acetate and filter to remove any solid.

    • Wash the filtrate with 100 mL of saturated sodium bicarbonate solution.

    • Concentrate the organic phase to obtain this compound as a white solid.

  • Expected Yield: 88 g (95%)

Quantitative Data Summary for Synthesis

StepProductKey ReagentsSolventYield (%)Purity (HPLC)
1N-Boc-(R)-3-aminobutyric acidDi-tert-butyl dicarbonate, Sodium carbonateWater93.598%
2This compoundSodium borohydride, Boron trifluoride etherateTHF9599.0%

Characterization Data:

  • ¹H NMR (400MHz, DMSO-d6): δ 6.585 (1H, d, J = 8.4Hz, NH), 4.286-4.311 (1H, t, OH), 3.484-3.518 (1H, m, CH), 3.318-3.371 (2H ,m,CH2),1.379-1.519(2H,m,CH2),1.335(9H,s,3CH3,),0.965(3H,d,J=6.4Hz,CH3)[4]

Protocol 2: Application in the Synthesis of a Dolutegravir Intermediate

This protocol outlines the deprotection of this compound to yield (R)-3-aminobutanol, a key intermediate for Dolutegravir synthesis.[5][6]

Logical Workflow for Deprotection

A This compound B (R)-3-Aminobutanol A->B Acidic Conditions (e.g., HCl in Methanol)

Caption: Deprotection to yield the key chiral amine.

  • Materials:

    • This compound

    • Hydrochloric acid in methanol (or other suitable acid)

    • Base for neutralization (e.g., sodium hydroxide)

    • Organic solvent for extraction (e.g., dichloromethane)

  • Procedure:

    • Dissolve this compound in a suitable solvent such as methanol.

    • Add a solution of hydrochloric acid in methanol and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Neutralize the reaction mixture with a suitable base.

    • Extract the product into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-3-aminobutanol.

  • Note: The resulting (R)-3-aminobutanol can then be used in the subsequent steps for the synthesis of Dolutegravir, as described in the literature.[6][7]

Application in HIV Protease Inhibitor Synthesis

This compound and its derivatives are integral to the synthesis of various HIV protease inhibitors. The general strategy involves coupling the chiral amino alcohol with a suitable activated carboxylic acid or isocyanate to form a carbamate linkage, which is a common feature in many protease inhibitors.

General Synthetic Scheme for HIV Protease Inhibitors

A This compound B Activated Intermediate A->B Activation of Hydroxyl Group C HIV Protease Inhibitor B->C Coupling Reaction D Isostere/Activated Acid D->C

Caption: General pathway for HIV protease inhibitor synthesis.

Detailed protocols for the synthesis of specific HIV protease inhibitors often involve multi-step sequences where the chiral amine derived from this compound is coupled with complex heterocyclic moieties.[3][8] The choice of coupling reagents and reaction conditions is critical to ensure high yields and maintain the stereochemical integrity of the final product.

Conclusion and Future Outlook

This compound has solidified its position as a valuable and versatile chiral building block in pharmaceutical synthesis. Its successful application in the manufacturing of key antiviral drugs underscores the importance of stereochemically pure intermediates in modern drug development. The detailed protocols provided herein offer a practical guide for researchers to leverage the synthetic potential of this important molecule. Future advancements in catalytic asymmetric synthesis and biocatalysis are expected to further streamline the production of this and other chiral intermediates, contributing to the development of more efficient and sustainable routes to life-saving medicines.

References

  • Preparation method for R-3-aminobutanol. CN108689866A. (2018).
  • Ghosh, A. K., et al. (2016). Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 59(17), 7896-7908.
  • Jayachandra, S., et al. (2016). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 8(18), 22-27.
  • Yu, M., et al. (2019).
  • Ghosh, A. K., et al. (2017). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. European Journal of Medicinal Chemistry, 126, 1016-1027.
  • Reddy, B. S., et al. (2018). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 23(8), 1949.
  • Ghosh, A. K., et al. (2015). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 58(15), 6045-6058.
  • Ghosh, A. K., et al. (2011). An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors. Organic Letters, 13(16), 4284-4287.
  • (R) preparation method of 3 amino butanols. CN106966912A. (2017).
  • D'hooghe, M., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Organic Process Research & Development, 27(9), 1668-1675.
  • Chemical structures of dolutegravir and its intermediates.
  • Amine Protection / Deprotection. Fisher Scientific. (n.d.).
  • Wang, X., et al. (2024). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. Organic Process Research & Development, 28(1), 235-243.

Sources

Application Note & Protocol: Facile Deprotection of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate to yield the chiral amino alcohol, (R)-3-aminobutan-1-ol. This key intermediate is of significant interest in pharmaceutical synthesis, notably in the production of antiviral medications like Dolutegravir.[1][2][3][4] We will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, present detailed, field-tested protocols using common acidic reagents, and offer insights into reaction monitoring, workup procedures, and potential challenges. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible methodology.

Introduction: The Significance of the Boc Protecting Group and Its Cleavage

In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure chemo-selectivity. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability across a wide range of reaction conditions and its facile, clean removal under acidic conditions.[5][6] The deprotection of this compound is a critical step in various synthetic routes, yielding the valuable chiral building block, (R)-3-aminobutan-1-ol.

The choice of deprotection conditions is paramount to achieving high yield and purity, especially when dealing with substrates that may have other acid-sensitive functionalities or when the product is a small, polar molecule like (R)-3-aminobutan-1-ol, which can present purification challenges.[1] This guide will focus on the most common and effective methods for Boc deprotection in this context.

Mechanistic Rationale of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7][8][9] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group.

The protonated intermediate then undergoes unimolecular decomposition, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[5][7][8] The tert-butyl cation can be quenched by a nucleophile, or it can eliminate a proton to form isobutylene gas.[6][7] The evolution of CO2 gas is a characteristic feature of this reaction.[7][8]

Caption: The acid-catalyzed mechanism for the deprotection of a Boc-protected amine.

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of tert-butyl cation and Carbamic Acid cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Formation of Amine Salt BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ H_plus H+ ProtonatedBoc_ref R-NH-Boc(H+) CarbamicAcid R-NH-COOH CarbamicAcid_ref R-NH-COOH tBu_plus (CH3)3C+ ProtonatedBoc_ref->CarbamicAcid -> ProtonatedBoc_ref->tBu_plus + FreeAmine R-NH2 FreeAmine_ref R-NH2 CO2 CO2 CarbamicAcid_ref->FreeAmine -> CarbamicAcid_ref->CO2 + AmineSalt R-NH3+ X- FreeAmine_ref->AmineSalt + HX Boc Deprotection Workflow Start Start: Deprotection of this compound DesiredProduct Desired final product form? Start->DesiredProduct FreeAmine Free Amine DesiredProduct->FreeAmine Free Amine HCl_Salt Hydrochloride Salt DesiredProduct->HCl_Salt HCl Salt TFA_Protocol Protocol 1: TFA in DCM FreeAmine->TFA_Protocol HCl_Protocol Protocol 2: HCl in Dioxane/EtOAc HCl_Salt->HCl_Protocol Workup_TFA Workup: Evaporation, basic wash (NaHCO3), extraction TFA_Protocol->Workup_TFA Workup_HCl Workup: Filtration of precipitated salt HCl_Protocol->Workup_HCl End_FreeAmine End Product: (R)-3-aminobutan-1-ol Workup_TFA->End_FreeAmine End_HCl_Salt End Product: (R)-3-aminobutan-1-ol HCl Workup_HCl->End_HCl_Salt

Sources

Reactions involving the hydroxyl group of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Hydroxyl Group in (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Abstract

This compound is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its structure, featuring a stereodefined secondary alcohol and a tert-butoxycarbonyl (Boc) protected amine, offers two distinct points for chemical modification. This guide provides a detailed exploration of synthetic transformations targeting the hydroxyl group. We present field-proven protocols for key reactions—oxidation, esterification, and etherification—elucidating the mechanistic rationale behind procedural choices to ensure reproducibility and high yields. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Introduction: The Synthetic Utility of a Chiral Amino Alcohol

This compound, with the CAS Number 167216-17-3, combines the stability of the acid-labile Boc protecting group with the reactivity of a secondary alcohol.[1][3] The Boc group serves to mask the nucleophilicity of the amine, allowing for selective chemistry to be performed on the hydroxyl moiety.[4][5] The inherent chirality of the molecule makes it an attractive starting material for the stereoselective synthesis of complex target molecules.[1][3]

The strategic manipulation of the hydroxyl group can introduce a wide array of functionalities, fundamentally altering the molecule's properties and enabling its incorporation into larger, more complex structures. This guide will focus on three cornerstone reactions that exemplify the synthetic potential of this hydroxyl group.

Oxidation: Accessing the Chiral Ketone

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, (R)-tert-Butyl (4-oxobutan-2-yl)carbamate. This transformation is critical for subsequent reactions such as reductive amination or Wittig-type olefinations. The choice of oxidant is paramount to prevent over-oxidation or cleavage of the acid-sensitive Boc group.[6] The Dess-Martin periodinane (DMP) oxidation is an exemplary method due to its mild, neutral conditions, high selectivity for alcohols, and avoidance of toxic chromium-based reagents.[7][8]

Mechanism of Dess-Martin Oxidation

The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine(V) reagent.[9] This is followed by an intramolecular proton transfer and a concerted elimination to furnish the ketone, acetic acid, and a reduced iodine(III) species.[8][10]

Diagram 1: Dess-Martin Oxidation Mechanism

dess_martin_oxidation R_OH R-CH(OH)-R' Intermediate Periodinane Intermediate R_OH->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Ketone R-C(=O)-R' Intermediate->Ketone Elimination Reduced_Iodine Reduced Iodine(III) Species Intermediate->Reduced_Iodine AcOH 2 AcOH Intermediate->AcOH

Caption: Mechanism of Dess-Martin Oxidation.

Protocol: Dess-Martin Oxidation

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired ketone.

Table 1: Summary of Dess-Martin Oxidation Protocol
ParameterValue/ConditionCausality & Insights
Solvent Anhydrous DCMAprotic solvent prevents side reactions with the DMP reagent.
Temperature 0 °C to RTInitial cooling controls any exotherm; reaction proceeds efficiently at RT.[7]
Equivalents of DMP 1.1 - 1.5 eqA slight excess ensures complete conversion of the alcohol.
Work-up NaHCO₃/Na₂S₂O₃NaHCO₃ neutralizes the acetic acid byproduct; Na₂S₂O₃ reduces excess DMP.[11]
Typical Yield >90%The reaction is generally high-yielding and clean.

Esterification: Building Complexity via Acylation

Ester formation is a fundamental C-O bond-forming reaction. For secondary alcohols like the one in our substrate, which can be sterically demanding, classical Fischer esterification is often ineffective. The Steglich esterification, utilizing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), provides a mild and efficient alternative.[12][13]

Mechanism of Steglich Esterification

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[13] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species. This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the final ester product, regenerating the DMAP catalyst.[13] The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be removed by filtration.[14]

Diagram 2: Steglich Esterification Workflow

steglich_workflow Start (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Reaction Reaction Mixture Start->Reaction RCOOH Carboxylic Acid (R-COOH) RCOOH->Reaction Reagents DCC, DMAP (cat.) DCM, 0°C to RT Reagents->Reaction Filtration Filtration to Remove DCU Reaction->Filtration Reaction Complete Workup Aqueous Work-up & Purification Filtration->Workup Product Target Ester Workup->Product

Caption: Experimental workflow for Steglich Esterification.

Protocol: Steglich Esterification

Materials and Reagents:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel, wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure ester.

Table 2: Summary of Steglich Esterification Protocol
ParameterValue/ConditionCausality & Insights
Coupling Agent DCCActivates the carboxylic acid by forming an O-acylisourea.[13]
Catalyst DMAPActs as an acyl transfer agent, accelerating the reaction.[12]
Stoichiometry Slight excess of acid & DCCEnsures complete consumption of the limiting alcohol substrate.
Byproduct Dicyclohexylurea (DCU)Insoluble in DCM, allowing for easy removal by filtration.[14]
Typical Yield 75-95%A robust method for sterically hindered substrates.

Etherification: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[15][16] This stereochemical outcome is a direct result of the Sₙ2 mechanism and is invaluable in chiral synthesis.[16][17] The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate protonates the acidic nucleophile (in this case, a phenol or another alcohol). The resulting alcoholate then attacks the phosphonium species to form a key oxyphosphonium salt, activating the alcohol's oxygen as an excellent leaving group. Finally, the conjugate base of the acidic nucleophile displaces the triphenylphosphine oxide leaving group via an Sₙ2 attack, resulting in the desired product with complete inversion of configuration at the carbon center.[15][16][18]

Diagram 3: Mitsunobu Reaction Mechanism

mitsunobu_mechanism Alcohol R-OH Activation Activation [R-O-PPh3]+ Alcohol->Activation Reagents PPh3 + DEAD Reagents->Activation Forms Betaine Nucleophile Nu-H SN2 SN2 Attack by Nu- Nucleophile->SN2 Deprotonation Activation->SN2 Forms Leaving Group Product R-Nu (Inverted) SN2->Product Inversion Byproducts Ph3P=O + Reduced DEAD SN2->Byproducts

Caption: Key steps of the Mitsunobu Reaction.

Protocol: Mitsunobu Etherification

Materials and Reagents:

  • This compound

  • Phenol or other acidic nucleophile (Nu-H)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq), the chosen nucleophile (e.g., phenol, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.

  • Note: The addition of DIAD is often exothermic and should be performed slowly to maintain the temperature at 0 °C. A characteristic color change (e.g., to orange/red) is typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product as well as triphenylphosphine oxide and the reduced DIAD byproduct. Purify by flash column chromatography (silica gel) to isolate the desired ether. The byproducts are often difficult to separate, and specific purification strategies may be required.

Table 3: Summary of Mitsunobu Reaction Protocol
ParameterValue/ConditionCausality & Insights
Reagents PPh₃ / DIADThis combination activates the hydroxyl group for Sₙ2 displacement.[18]
Solvent Anhydrous THFA common aprotic solvent that solubilizes reactants and intermediates.
Temperature 0 °C to RTSlow addition at 0 °C is crucial for safety and selectivity.
Key Outcome Inversion of StereochemistryThe Sₙ2 mechanism guarantees inversion at the chiral center.[15][16]
Purification Challenge Byproduct RemovalTriphenylphosphine oxide and reduced DIAD can co-elute with the product.

Conclusion and Applications in Drug Development

The reactions detailed in this guide—oxidation, esterification, and etherification—transform the simple hydroxyl group of this compound into a diverse range of functionalities. The resulting ketones, esters, and ethers are advanced intermediates, primed for incorporation into pharmaceutically active molecules. The carbamate motif itself is prevalent in drug design, often used to improve stability, cell permeability, or to act as a peptide bond surrogate.[19][20] The ability to selectively and stereospecifically modify the hydroxyl group of this chiral building block provides chemists with a reliable and powerful platform for the synthesis of novel therapeutic agents.

References

  • Benchchem. (n.d.). This compound | 167216-17-3.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Dess-Martin Oxidation. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate.
  • Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. (n.d.).
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. Retrieved from [Link]

Sources

Scale-up synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Process Development and Scale-Up Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate and its Derivatives

Abstract

This compound is a critical chiral building block, or synthon, in the development of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is often essential for biological activity, making its efficient and enantiomerically pure synthesis a key objective in pharmaceutical process development.[1] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic development and safe scale-up of synthetic routes to this valuable intermediate. We will explore a robust and scalable pathway centered on the asymmetric reduction of a prochiral ketone, detailing the underlying chemical principles, process safety considerations, detailed experimental protocols, and rigorous analytical controls required for successful large-scale production.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in the precise installation of the stereocenter at the C2 position. While multiple synthetic strategies exist, including chiral pool synthesis and diastereomeric resolution, catalytic asymmetric synthesis offers distinct advantages in terms of efficiency, atom economy, and scalability.[2]

Our recommended approach is a three-stage process:

  • Boc-Protection: Synthesis of the key intermediate, tert-butyl (4-oxobutan-2-yl)carbamate, via N-protection of the corresponding amino-ketone.

  • Asymmetric Reduction: The cornerstone of the synthesis, where the prochiral ketone is reduced to the desired (R)-alcohol with high enantioselectivity.

  • Purification: Isolation of the final product with high chemical and chiral purity, using scalable techniques.

This strategy is visualized in the following retrosynthetic analysis.

G Target This compound Step1 Asymmetric Reduction (e.g., Catalytic ATH) Target->Step1 Intermediate1 tert-Butyl (4-oxobutan-2-yl)carbamate Step1->Intermediate1 Step2 Boc-Protection Intermediate1->Step2 Precursor1 4-Aminobutan-2-one Step2->Precursor1

Caption: Retrosynthetic analysis of the target molecule.

The selection of a catalytic asymmetric reduction method is critical. While biocatalytic reductions using whole-cell systems or isolated enzymes can provide high enantioselectivity[3][4][5], and chiral metal hydrides have been extensively studied[6], Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) presents a highly practical and cost-effective option for industrial scale without the need for high-pressure hydrogenation equipment.[2]

Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory to production scale introduces challenges related to safety, heat management, and material handling.[7][8] A thorough understanding of the process is paramount to ensure a safe, reproducible, and efficient manufacturing campaign.

Key Transformation: Asymmetric Transfer Hydrogenation (ATH)

The reduction of the prochiral ketone intermediate is the most critical, value-adding step. Ruthenium-based catalysts, particularly those with chiral diamine ligands, have proven exceptionally effective for this transformation.[2][9][10]

Causality Behind Experimental Choices:

  • Catalyst System: A complex of Ru(II) with a chiral ligand like (R,R)-TsDPEN is chosen for its high efficiency and predictable stereochemical outcome.

  • Hydrogen Source: A mixture of formic acid and triethylamine is a common and practical source of hydrogen for ATH, avoiding the complexities of handling pressurized hydrogen gas at scale.

  • Solvent: A solvent such as isopropanol or acetonitrile is selected based on substrate solubility, reaction kinetics, and ease of removal during work-up.

The optimization of this step typically involves screening catalyst loading, temperature, and reaction time to achieve high conversion and enantiomeric excess (% ee).

ParameterRangeTargetRationale
Catalyst Loading0.05 - 1.0 mol%< 0.1 mol%Minimize cost while maintaining a reasonable reaction time.
Temperature25 - 60 °C40 °CBalance reaction rate with catalyst stability and selectivity.
Substrate Conc.0.1 - 1.0 M0.5 MMaximize reactor throughput without causing solubility issues.
H-Source Ratio2:1 to 5:1 (HCOOH:NEt₃)5:2Optimize pH and hydride transfer efficiency.
Enantiomeric Excess>95% ee>99% eeMeet stringent pharmaceutical quality standards.
Table 1: Typical Optimization Parameters for Asymmetric Transfer Hydrogenation.
Process Safety Assessment

Scaling up chemical reactions requires a systematic evaluation of potential hazards.[7] Both the Boc-protection and the reduction steps can be exothermic, and understanding the thermal profile is crucial to prevent runaway reactions.[11]

Key Safety Considerations:

  • Thermal Hazards: Reaction calorimetry should be employed to measure the heat of reaction and determine the required cooling capacity of the plant reactor.[12]

  • Reagent Handling: While ATH avoids high-pressure hydrogen, reagents like sodium borohydride (if used as an alternative reductant) are water-reactive and require specialized handling protocols to prevent the release of flammable hydrogen gas.[13][14][15] All handling should be performed in well-ventilated areas, away from ignition sources.[13]

  • Work-up and Purification: Large-scale extractions and crystallizations introduce splash and exposure risks. The use of closed systems and appropriate personal protective equipment (PPE) is mandatory. The purification strategy should shift from chromatography, which is often impractical at scale, to crystallization.[16]

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Mitigation & Control A Review Reagents (SDS) & Reaction Steps B Identify Exotherms, Gas Evolution, Corrosivity A->B C Perform Calorimetry (RC1, DSC) to Quantify Thermal Risk B->C D Evaluate 'What-If' Scenarios (e.g., Cooling Failure) C->D E Define Safe Operating Limits (Temperature, Dosing Rate) D->E F Develop Engineering Controls (Cooling Systems, Quench Protocols) E->F G Specify PPE & Handling Procedures F->G

Caption: Workflow for a Process Safety Assessment during Scale-Up.

Detailed Experimental Protocols

The following protocols are designed for a 1 kg scale synthesis and should only be performed by trained personnel in an appropriate facility with all necessary safety controls in place.

Protocol 1: Synthesis of tert-Butyl (4-oxobutan-2-yl)carbamate (Precursor)
  • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with 4-aminobutan-2-one hydrochloride (1.25 kg, 1.0 equiv) and dichloromethane (DCM, 10 L).

  • Basification: Cool the slurry to 0-5 °C. Slowly add triethylamine (NEt₃, 2.2 equiv) over 30 minutes, maintaining the internal temperature below 10 °C. Stir for 1 hour.

  • Boc-Protection: In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in DCM (2 L). Add this solution to the reactor over 1-2 hours, keeping the temperature below 10 °C.[17][18]

  • Reaction Completion: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Add water (5 L) to the reactor and stir for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (5 L), saturated NaHCO₃ solution (5 L), and brine (5 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. The material is typically used in the next step without further purification.

Protocol 2: Asymmetric Synthesis of this compound
  • Inerting: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with the crude tert-butyl (4-oxobutan-2-yl)carbamate (1.0 equiv) from the previous step, followed by isopropanol (10 L).

  • Catalyst Preparation: In a glovebox, prepare the catalyst solution by dissolving the Ru(II) catalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in degassed isopropanol.

  • Charge Catalyst: Transfer the catalyst solution to the reactor via cannula.

  • Hydrogen Source Addition: Prepare the hydrogen source by mixing formic acid (2.5 equiv) and triethylamine (1.0 equiv) and add it to the reactor, maintaining the temperature at 20-25 °C.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 18-24 hours. Monitor for completion and enantiomeric excess (% ee) by chiral HPLC.

  • Quench & Work-up: Cool the reaction to room temperature. Quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the isopropanol. Add ethyl acetate (10 L) and water (5 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 L).

  • Isolation: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to obtain the crude product.

Protocol 3: Purification by Crystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethyl acetate/heptane mixture).

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization.

  • Isolation: Collect the solid product by filtration on a Nutsche filter.

  • Washing: Wash the filter cake with cold heptane to remove soluble impurities.

  • Drying: Dry the product under vacuum at 40 °C until a constant weight is achieved.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product. Chiral HPLC is the gold standard for determining enantiomeric purity.[19][20]

Chiral HPLC Method for Enantiomeric Purity
ParameterCondition
Column Chiralpak® AD-H (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in mobile phase
Table 2: Example Chiral HPLC Method Conditions.
Final Product Specifications
TestSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentityConforms to reference standard¹H NMR, ¹³C NMR, MS
Assay (Purity)≥ 98.0%HPLC
Enantiomeric Excess≥ 99.0% eeChiral HPLC
Residual SolventsMeets ICH limitsGC-HS
Table 3: Release Specifications for this compound.

Conclusion

This application note outlines a comprehensive and scalable strategy for the synthesis of this compound. By focusing on a robust catalytic asymmetric transfer hydrogenation, implementing rigorous process safety assessments, and utilizing scalable purification techniques, this valuable chiral intermediate can be manufactured safely and efficiently. The detailed protocols and analytical methods provide a solid foundation for process chemists and engineers to successfully transition this synthesis from the laboratory to pilot plant and commercial production, enabling the development of next-generation pharmaceuticals.

References

  • Vertex AI Search. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Vertex AI Search. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
  • Benchchem. A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • Szabo-Scandic. Sodium borohydride.
  • QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success.
  • ACS Publications. Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications.
  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing.
  • NIH. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • ACS Publications. Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation.
  • ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
  • ResearchGate. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
  • Stanford Environmental Health & Safety. Scale Up Safety.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. Asymmetric synthesis of chiral alcohol (−)-6.
  • OSU Chemistry. Sodium Borohydride SOP.
  • Mettler Toledo. Live Webinar: Scale-up and Process Safety.
  • H.E.L Group. Process Safety and Scale-up.
  • Nalas Engineering. Process Scale-Up & Safety.
  • Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride.
  • Wikipedia. Chiral analysis.
  • Carl ROTH. Safety Data Sheet: Sodium borohydride.
  • UCSB. Sodium borohydride - Standard Operating Procedure.
  • NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • NIH. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters.
  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).
  • RotaChrom. Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • Benchchem. This compound | 167216-17-3.
  • Indian Academy of Sciences. Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides.
  • Benchchem. discovery and synthesis of chiral amino alcohols.
  • ACS Publications. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Wiley. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Thieme. Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction.
  • ResearchGate. The selected enzymatic synthesis of chiral 1,2‐amino alcohols and...
  • Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols.
  • IntechOpen. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • ScienceDirect. Chiral Drug Separation.

Sources

Application Notes and Protocols for Coupling Reactions with (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate as a Chiral Building Block

In the landscape of modern drug discovery and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity and safety profile.[1][2][3] Chiral building blocks, molecules with non-superimposable mirror images, are therefore indispensable tools for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2][3][4] this compound (CAS: 167216-17-3) has emerged as a particularly valuable chiral intermediate.[5] Its structure, featuring a stereodefined secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol, offers two distinct points for chemical modification, making it a versatile scaffold for the construction of complex molecular architectures.[5]

The Boc protecting group provides robust protection for the amine under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature for multi-step syntheses.[6][7][8] The primary hydroxyl group serves as a versatile handle for a range of coupling reactions, including the formation of ethers, esters, and other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.[5] This application note provides detailed protocols and mechanistic insights for key coupling reactions involving this compound, intended to guide researchers in its effective utilization.

PART 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[9] While this compound itself does not possess a carboxylic acid for direct amide coupling, it is a crucial synthon that, after removal of the Boc group, yields a primary amine which can then be coupled with a carboxylic acid. The following protocol details a standard and reliable method for this transformation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Mechanistic Rationale

The EDC/HOBt coupling reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate its reaction with the amine, while minimizing side reactions and racemization.[10][11]

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12]

  • Formation of HOBt Ester: HOBt then reacts with the O-acylisourea to form an active HOBt ester. This step is crucial as the HOBt ester is less prone to racemization and side reactions compared to the O-acylisourea.[9][13]

  • Nucleophilic Attack by Amine: The primary amine (derived from deprotection of this compound) attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: Collapse of the tetrahedral intermediate yields the desired amide and regenerates HOBt, which can participate in another catalytic cycle.[12]

Experimental Workflow: Amide Coupling

G cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling A Start with (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate B Dissolve in suitable solvent (e.g., Dichloromethane) A->B C Add acid (e.g., Trifluoroacetic Acid) B->C D Stir at room temperature C->D E Monitor reaction by TLC/LC-MS D->E F Work-up and isolate (R)-4-aminobutan-2-ol E->F J Add solution of (R)-4-aminobutan-2-ol and a non-nucleophilic base (e.g., DIPEA) F->J Use isolated amine G Dissolve carboxylic acid in aprotic solvent (e.g., DMF) H Add EDC and HOBt G->H I Stir for activation H->I I->J K Stir at room temperature J->K L Monitor reaction by TLC/LC-MS K->L M Aqueous work-up L->M N Purify by column chromatography M->N O Characterize final product N->O

Caption: Workflow for Boc deprotection and subsequent amide coupling.

Detailed Protocol: EDC/HOBt Coupling

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 equiv) dropwise. Caution: The reaction can be exothermic and generates gas (isobutylene and CO2).[14]

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM or toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt is often used directly in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve the carboxylic acid (1.0-1.2 equiv) in anhydrous DMF (approx. 0.1 M).

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Dissolve the crude (R)-4-aminobutan-2-ol trifluoroacetate salt from Step 1 in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the amine solution to neutralize the TFA salt and act as a base for the coupling reaction.

  • Slowly add the amine/DIPEA solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

ParameterRecommended ValueRationale
Equivalents of Amine 1.0Limiting Reagent
Equivalents of Carboxylic Acid 1.0 - 1.2A slight excess can drive the reaction to completion.
Equivalents of EDC·HCl 1.2 - 1.5Ensures efficient activation of the carboxylic acid.
Equivalents of HOBt 1.2 - 1.5Suppresses racemization and side reactions.
Equivalents of DIPEA 2.5 - 3.0Neutralizes the TFA salt and acts as a base for the coupling.
Reaction Temperature 0 °C to Room Temp.Balances reaction rate with stability of reagents.
Reaction Time 12 - 18 hoursTypically sufficient for completion.
Solvent DMF, DCM, AcetonitrileAprotic polar solvents are generally effective.[9]

PART 2: Ether Synthesis via Williamson Ether Synthesis

The primary hydroxyl group of this compound is an excellent nucleophile for forming ether linkages, a common motif in drug molecules. The Williamson ether synthesis is a classic and reliable method for this transformation.[15][16][17]

Mechanistic Rationale

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[15][16][18]

  • Deprotonation: A strong base is used to deprotonate the primary alcohol of this compound, forming a more nucleophilic alkoxide.[18][19]

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group, such as a tosylate or mesylate).[15][17]

  • Displacement: The alkoxide displaces the leaving group in a single, concerted step, resulting in the formation of the ether and a salt byproduct.[16] For this reaction to be efficient, the alkyl halide should ideally be primary or methyl to minimize competing elimination (E2) reactions.[15][17][19]

Reaction Mechanism: Williamson Ether Synthesis

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Alkoxide Alkoxide Intermediate + H₂ (gas) Alcohol->Alkoxide + Base Base NaH AlkylHalide R-X (Alkyl Halide) Ether Final Ether Product + NaX Alkoxide_2 Alkoxide Intermediate Alkoxide_2->Ether + R-X

Caption: Mechanism of the Williamson ether synthesis.

Detailed Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.2-1.5 equiv) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF or DMF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equiv) in anhydrous THF or DMF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1-1.3 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute with water and extract with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired ether.

ParameterRecommended ValueRationale
Equivalents of Alcohol 1.0Limiting Reagent
Equivalents of NaH 1.2 - 1.5Ensures complete deprotonation of the alcohol.
Equivalents of Alkyl Halide 1.1 - 1.3A slight excess drives the reaction to completion.
Reaction Temperature 0 °C to Room Temp.Controls the initial deprotonation and subsequent SN2 reaction.
Reaction Time 12 - 18 hoursTypically sufficient for completion.
Solvent THF, DMFPolar aprotic solvents are ideal for SN2 reactions.[19]

PART 3: Esterification via Mitsunobu Reaction

For the coupling of this compound with carboxylic acids to form esters, particularly when the acid is sensitive or sterically hindered, the Mitsunobu reaction is a powerful and mild alternative to traditional esterification methods.[20] A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon; however, since the primary alcohol in our substrate is achiral, this is not a concern.[21]

Mechanistic Rationale

The Mitsunobu reaction is a redox-condensation reaction.[20]

  • Phosphonium Salt Formation: Triphenylphosphine (PPh3) attacks the azodicarboxylate (e.g., DIAD or DEAD) to form a betaine intermediate.

  • Proton Transfer: The carboxylic acid protonates the betaine, forming a phosphonium salt and the carboxylate anion.

  • Alkoxyphosphonium Salt Formation: The alcohol attacks the activated phosphonium species, displacing the azodicarboxylate byproduct and forming an alkoxyphosphonium salt. This is the key intermediate that activates the alcohol.

  • SN2 Displacement: The carboxylate anion, now acting as a nucleophile, performs an SN2 attack on the carbon bearing the alkoxyphosphonium group, displacing triphenylphosphine oxide (TPPO) and forming the desired ester.

Detailed Protocol: Mitsunobu Esterification

Materials:

  • This compound

  • Carboxylic acid of interest

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv), the carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equiv) dropwise over 10-15 minutes. The reaction is often characterized by a color change from colorless to yellow/orange and then back to colorless or pale yellow upon completion.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product as well as triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct. Purification can be achieved by flash column chromatography on silica gel.

ParameterRecommended ValueRationale
Equivalents of Alcohol 1.0Limiting Reagent
Equivalents of Carboxylic Acid 1.2 - 1.5Ensures complete reaction of the alcohol.
Equivalents of PPh3 1.5Acts as the reducing agent.
Equivalents of DIAD/DEAD 1.5Acts as the oxidizing agent.
Reaction Temperature 0 °C to Room Temp.Controls the reactivity of the Mitsunobu reagents.
Reaction Time 2 - 4 hoursReactions are typically rapid.
Solvent THF, DCMAnhydrous, non-protic solvents are required.

Conclusion

This compound is a highly versatile chiral building block with broad applications in pharmaceutical and chemical research. The protocols detailed herein for amide coupling, ether synthesis, and esterification provide robust and reliable methods for the functionalization of this important intermediate. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing these transformations for specific substrates. By leveraging these experimental procedures, researchers can effectively incorporate this valuable synthon into their synthetic strategies to accelerate the discovery and development of new chemical entities.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (2026, January 2). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. (n.d.). tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | C11H23NO3. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | C9H19NO3 | CID 11263954. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. (n.d.). Retrieved from [Link]

Sources

The Strategic Application of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quintessential Role of Chiral Building Blocks in Drug Discovery

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often intrinsically linked to its pharmacological activity and safety profile. Chiral 1,2-amino alcohols, a privileged structural motif, are foundational to a multitude of therapeutic agents due to their ability to form key hydrogen bonding and other non-covalent interactions with biological targets.[1][2][3][] (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, a versatile chiral building block, has emerged as a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the realm of antiviral and neuroprotective agents.[] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this valuable synthon. We will delve into its pivotal role in the synthesis of high-profile drugs, provide detailed, field-proven protocols, and elucidate the rationale behind the experimental choices, thereby empowering chemists to leverage this molecule to its full potential.

The utility of this compound lies in its dual functionality: a primary alcohol that can be readily derivatized and a Boc-protected amine at a chiral center. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[6][7] This orthogonality allows for selective manipulation of the hydroxyl group without compromising the integrity of the amine, a crucial aspect in multi-step synthetic campaigns.

Core Application: A Cornerstone in the Synthesis of HIV Protease Inhibitors

A prime example of the strategic importance of chiral amino alcohols akin to this compound is in the synthesis of the potent HIV protease inhibitor, Darunavir. While not a direct precursor, the core structure of Darunavir contains a (1S,2R)-1-benzyl-2-hydroxy-3-aminopropyl moiety, which shares the critical 1,2-amino alcohol feature. The synthesis of Darunavir and its analogs often involves the coupling of a chiral epoxide with an amine, a reaction where the principles of stereocontrol and functional group manipulation are paramount.[8][9][10]

The following workflow illustrates a generalized synthetic approach towards a key intermediate for Darunavir, highlighting where a chiral amino alcohol building block is introduced.

G cluster_0 Synthesis of Chiral Epoxide cluster_1 Introduction of Amino Alcohol Moiety cluster_2 Final Steps to Darunavir Boc-L-phenylalanine Boc-L-phenylalanine Weinreb_amide Weinreb_amide Boc-L-phenylalanine->Weinreb_amide EDC, HOBt, N,O-dimethylhydroxylamine alpha-amino_ketone alpha-amino_ketone Weinreb_amide->alpha-amino_ketone MeMgBr alpha-amino_alcohol alpha-amino_alcohol alpha-amino_ketone->alpha-amino_alcohol NaBH4 Chiral_Epoxide Chiral_Epoxide alpha-amino_alcohol->Chiral_Epoxide 1. MsCl, Et3N 2. K2CO3, MeOH Darunavir_Intermediate Darunavir_Intermediate Chiral_Epoxide->Darunavir_Intermediate Isobutylamine Sulfonamide_Formation Sulfonamide_Formation Darunavir_Intermediate->Sulfonamide_Formation p-nitrobenzenesulfonyl chloride Coupling Coupling Sulfonamide_Formation->Coupling (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol deriv. Darunavir Darunavir Coupling->Darunavir Reduction of nitro group

Caption: Generalized workflow for the synthesis of Darunavir.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its corresponding amino alcohol, (R)-3-aminobutan-1-ol. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is due to its high reactivity and the clean byproducts (t-butanol and CO₂) it generates. A mild base like triethylamine is used to neutralize the in-situ generated acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(R)-3-aminobutan-1-ol89.145.0 g0.056
Di-tert-butyl dicarbonate (Boc₂O)218.2513.4 g0.061
Triethylamine (Et₃N)101.198.6 mL0.062
Dichloromethane (DCM)84.93100 mL-
Saturated aq. NH₄Cl-50 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminobutan-1-ol (5.0 g, 0.056 mol) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (8.6 mL, 0.062 mol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (13.4 g, 0.061 mol) in dichloromethane (20 mL) over 30 minutes. The addition of Boc₂O is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). The aqueous washes remove excess triethylamine and other water-soluble impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (20% to 50%) to afford this compound as a colorless oil or a white solid.

Protocol 2: Application in the Synthesis of a Darunavir Precursor

This protocol outlines a key step in the synthesis of a Darunavir precursor, showcasing the nucleophilic ring-opening of a chiral epoxide with an amine. This reaction is a cornerstone in the synthesis of many protease inhibitors. The choice of isobutylamine as the nucleophile is dictated by the final structure of Darunavir.[10] The reaction is typically carried out at elevated temperatures to overcome the steric hindrance of the epoxide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane263.3410.0 g0.038
Isobutylamine73.1415.0 mL0.164
Isopropanol60.1050 mL-

Procedure:

  • Reaction Setup: In a sealed tube, dissolve (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane (10.0 g, 0.038 mol) in isopropanol (50 mL).

  • Addition of Amine: Add isobutylamine (15.0 mL, 0.164 mol) to the solution. A large excess of the amine is used to drive the reaction to completion and to serve as a solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C for 16 hours. The elevated temperature is necessary to facilitate the nucleophilic attack on the sterically hindered epoxide ring.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess isobutylamine and isopropanol. The resulting crude product, (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenylbutan-2-ol, can be carried forward to the next step without further purification or can be purified by column chromatography if necessary.

Visualization of Key Synthetic Transformations

G cluster_0 Boc Protection of (R)-3-aminobutan-1-ol cluster_1 Epoxide Ring-Opening for Darunavir Precursor R-3-aminobutan-1-ol (R)-3-aminobutan-1-ol Product_1 (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate R-3-aminobutan-1-ol->Product_1 Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product_1 Et3N Triethylamine (Et₃N) Et3N->Product_1 DCM Dichloromethane (DCM) DCM->Product_1 Chiral_Epoxide (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane Product_2 (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenylbutan-2-ol Chiral_Epoxide->Product_2 Isobutylamine Isobutylamine Isobutylamine->Product_2 Isopropanol Isopropanol (Solvent) Isopropanol->Product_2

Caption: Key synthetic transformations involving Boc protection and epoxide ring-opening.

Application in Neurodegenerative Disease Research

The carbamate functionality is a well-established pharmacophore in drugs targeting neurodegenerative diseases like Alzheimer's disease.[11][12][13] Carbamate-based inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's, have shown clinical efficacy. The structural features of this compound make it an attractive starting point for the synthesis of novel cholinesterase inhibitors and other potential neuroprotective agents. The hydroxyl group provides a handle for further chemical modification to optimize binding to the target enzyme, while the chiral amine moiety can be crucial for specific interactions within the active site.

Conclusion: A Versatile and Indispensable Tool in Medicinal Chemistry

This compound stands out as a highly valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting group strategy provide chemists with a reliable platform for the asymmetric synthesis of complex drug molecules. The successful application of analogous structures in the synthesis of blockbuster drugs like Darunavir underscores the importance of such chiral 1,2-amino alcohol synthons. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers with the practical knowledge to effectively utilize this compound in their drug discovery endeavors, paving the way for the development of next-generation therapeutics.

References

  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. European Patent Office. [Link]

  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. [Link]

  • Process for the preparation of darunavir and darunavir intermediates.
  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. National Center for Biotechnology Information. [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]

  • Simplified procedure for the preparation of darunavir.
  • Process for the preparation of darunavir.
  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. National Center for Biotechnology Information. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Semantic Scholar. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

  • Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. National Center for Biotechnology Information. [Link]

  • An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ResearchGate. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Unusual Covalent Tethers for Precise Amino-Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides. ChemRxiv. [Link]

  • Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43).... ResearchGate. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. [Link]

Sources

Stereoselective Synthesis Using (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, a versatile chiral building block, has emerged as a critical intermediate in the stereoselective synthesis of a wide array of pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both a protected amine and a hydroxyl group on a chiral scaffold, allows for sequential and site-selective modifications, making it an invaluable tool for introducing stereochemistry into target molecules. This guide provides an in-depth exploration of its applications, focusing on a robust and highly stereoselective transformation: the synthesis of chiral amines via a Mitsunobu reaction followed by Staudinger reduction. This pathway exemplifies the utility of this synthon in achieving complete stereochemical inversion at a key chiral center.

Introduction to this compound

This compound, also referred to as (R)-N-Boc-3-aminobutan-1-ol, is an enantiomerically pure compound widely employed in organic synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its stability during various synthetic manipulations, while the primary hydroxyl group serves as a handle for a range of chemical transformations, including oxidation, esterification, and nucleophilic substitution.[1] This chiral synthon is a key intermediate in the synthesis of several important pharmaceuticals, most notably the anti-HIV drug Dolutegravir.

Core Application: Stereoinversion via Mitsunobu Reaction for Chiral Amine Synthesis

A paramount application of this compound is its use in the synthesis of chiral amines with inverted stereochemistry at the C2 position. This is elegantly achieved through a two-step sequence involving a Mitsunobu reaction to introduce an azide group with inversion of configuration, followed by a Staudinger reduction to furnish the corresponding amine.

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with complete Walden inversion.[2][3] This stereospecificity is a cornerstone of its utility in asymmetric synthesis.[2][3]

Mechanistic Rationale: The Mitsunobu Reaction

The Mitsunobu reaction proceeds through the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] This forms an alkoxyphosphonium salt, which is a highly reactive intermediate. The nucleophile, in this case, an azide source, then displaces the activated hydroxyl group via an SN2 mechanism, resulting in the inversion of the stereocenter.

A highly effective and milder alternative to the traditional Mitsunobu protocol for azidation involves the use of diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4] This method avoids the use of highly toxic and explosive hydrazoic acid (HN₃).[1][5]

Application Protocol 1: Stereoselective Synthesis of (S)-tert-Butyl (4-azidobutan-2-yl)carbamate via Mitsunobu-type Azidation

This protocol details the conversion of this compound to its corresponding azide with inverted stereochemistry using diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials and Methods
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Diphenylphosphoryl azide (DPPA)≥97%Commercially Available
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Reagent Addition: Dissolve the starting material in anhydrous toluene or tetrahydrofuran (THF) (to a concentration of 0.5-1 M). Add diphenylphosphoryl azide (DPPA) (1.2 equiv.).

  • Initiation: To the stirred solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with toluene or ethyl acetate. Wash the organic layer sequentially with water and 5% aqueous HCl.[1][4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure (S)-tert-Butyl (4-azidobutan-2-yl)carbamate.

Application Protocol 2: Synthesis of (S)-tert-Butyl (4-aminobutan-2-yl)carbamate via Staudinger Reduction

This protocol describes the reduction of the synthesized azide to the corresponding primary amine using the Staudinger reaction.

Materials and Methods
Reagent/MaterialGradeSupplier
(S)-tert-Butyl (4-azidobutan-2-yl)carbamateAs synthesizedN/A
Triphenylphosphine (PPh₃)≥98%Commercially Available
Tetrahydrofuran (THF)Reagent GradeCommercially Available
WaterDeionizedN/A
Dichloromethane (DCM)Reagent GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve (S)-tert-Butyl (4-azidobutan-2-yl)carbamate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add triphenylphosphine (PPh₃) (1.1 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or by observing the cessation of nitrogen gas evolution.

  • Work-up: After the reaction is complete, remove the THF under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary to yield the pure (S)-tert-Butyl (4-aminobutan-2-yl)carbamate.

Visualizing the Workflow

stereoselective_synthesis cluster_start Starting Material cluster_mitsunobu Mitsunobu Azidation (Stereoinversion) cluster_staudinger Staudinger Reduction start (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate reagents_mitsunobu DPPA, DBU Toluene, RT start->reagents_mitsunobu SN2 reaction product_azide (S)-tert-Butyl (4-azidobutan-2-yl)carbamate reagents_mitsunobu->product_azide reagents_staudinger PPh₃, THF/H₂O RT product_azide->reagents_staudinger Reduction product_amine (S)-tert-Butyl (4-aminobutan-2-yl)carbamate reagents_staudinger->product_amine

Figure 1. Stereoselective synthesis of a chiral amine.

Data Summary and Expected Outcomes

The described synthetic sequence is expected to proceed with high fidelity, providing the desired chiral amine with excellent stereochemical purity.

StepTransformationKey ReagentsExpected YieldExpected Stereochemical Purity
1Mitsunobu AzidationDPPA, DBU80-95%[1][4]>99% ee (inversion)
2Staudinger ReductionPPh₃>90%>99% ee (retention)

Conclusion

This compound stands as a powerful and versatile chiral building block for stereoselective synthesis. The detailed protocols for its conversion to the corresponding (S)-amine via a Mitsunobu-type azidation and subsequent Staudinger reduction highlight a reliable and efficient method for achieving complete stereochemical inversion. This synthetic route provides access to valuable chiral amines that are key intermediates in the development of novel therapeutics and other complex molecular architectures. The methodologies presented herein are robust and scalable, offering researchers a dependable strategy for the incorporation of chirality in their synthetic endeavors.

References

  • Converting an alcohol to an azide with SN2 inversion using a phosphoryl azide.
  • Alcohol to azide sn2 conversion.
  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. [Link]

  • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. National Center for Biotechnology Information. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. National Center for Biotechnology Information. [Link]

  • A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. [Link]

  • Synthesis of diamines via the Staudinger reaction. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues to improve yield and purity.

This compound is a valuable chiral building block in pharmaceutical synthesis.[1] Its stereospecific synthesis is critical, most commonly achieved via the asymmetric reduction of a β-keto ester precursor. This guide focuses on this prevalent pathway, addressing potential pitfalls from reaction setup to final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable route for synthesizing this compound?

The most widely adopted method is the stereoselective reduction of an N-Boc protected β-keto ester, such as ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate. This approach is favored because it allows for the establishment of the desired (R)-stereochemistry at the secondary alcohol center through the use of chiral reducing agents or biocatalysts.[2][3]

Q2: My reaction with Sodium Borohydride (NaBH₄) is complete, but the yield is low. Why?

Low yields in NaBH₄ reductions can stem from several factors.[4] Firstly, NaBH₄ is highly sensitive to moisture and acidic conditions, which cause it to decompose into hydrogen gas and inactive borate salts.[5] Ensure all glassware is oven-dried and use anhydrous solvents. Secondly, the work-up procedure is critical; improper quenching can form emulsions or aluminum salts (if using stronger hydrides) that trap the product.[4] Finally, NaBH₄ is a mild reducing agent and may react slowly, especially at low temperatures.[6] Insufficient reaction time can lead to incomplete conversion.

Q3: I am observing significant amounts of the starting ketone in my final product. What should I do?

This indicates an incomplete reaction. The primary causes are:

  • Insufficient Reducing Agent: One mole of NaBH₄ can theoretically reduce four moles of a ketone.[5] However, due to potential decomposition from trace moisture or reaction with protic solvents, it is standard practice to use a molar excess (typically 1.5 to 2.0 equivalents).

  • Low Temperature: While low temperatures are used to control stereoselectivity, they also slow down the reaction rate. The reaction may require a longer duration or a slight increase in temperature after the initial addition of the reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reagent Quality: The NaBH₄ may have degraded over time. Use a freshly opened bottle or a reagent that has been stored under proper anhydrous conditions.

Q4: How can I confirm the enantiomeric purity of my final product?

The most reliable method for determining enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC).[7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[7] It is often necessary to screen several different CSPs to find one that provides baseline separation for your compound.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification stages.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Decomposition of NaBH₄: Moisture in reagents or solvents.[4] 2. Improper Work-up: Formation of stable emulsions or product loss during extraction.[4] 3. Incomplete Reaction: Insufficient reducing agent or reaction time.1. Use anhydrous solvents and oven-dried glassware. Store NaBH₄ in a desiccator. 2. For work-up, slowly add a saturated solution of ammonium chloride (NH₄Cl) at 0 °C to quench the reaction.[4] If emulsions form, add brine to break them. 3. Use 1.5-2.0 equivalents of NaBH₄. Monitor the reaction by TLC and ensure the starting material spot has disappeared before quenching.
Low Diastereoselectivity / Enantiomeric Excess (ee) 1. Reduction Temperature Too High: Higher temperatures can reduce the stereochemical control of the reaction, leading to racemization.[4] 2. Incorrect Reducing Agent: Standard NaBH₄ provides little to no stereoselectivity without a chiral additive or catalyst.1. Maintain a low temperature (0 °C to -20 °C) during the addition of NaBH₄.[4] 2. For high ee, consider using a biocatalytic reduction with recombinant E. coli strains or yeast, which can yield >99% ee.[2][9] Alternatively, use a chiral reducing agent like (R)-CBS-oxazaborolidine with borane.
Formation of Side Products 1. Over-reduction: Reduction of the ester group if a stronger reducing agent like LiAlH₄ is used, or if NaBH₄ is activated (e.g., NaBH₄/MeOH system).[6] 2. Boc-Deprotection: Strongly acidic conditions during work-up can lead to the removal of the Boc protecting group.[10][11]1. NaBH₄ is generally selective for ketones over esters.[6] Avoid prolonged heating or the use of activating additives unless ester reduction is desired. 2. Use a mild quenching agent like saturated NH₄Cl solution instead of strong acids. Maintain a neutral or slightly basic pH during the aqueous work-up.
Purification Challenges 1. Product is an Oil/Gummy Solid: The product may be difficult to crystallize due to residual solvents or impurities. 2. Streaking on Silica Gel Column: The polar hydroxyl and carbamate groups can cause the product to streak on silica gel, leading to poor separation.1. Ensure all reaction solvents are thoroughly removed under reduced pressure. Attempt recrystallization from a solvent system like ethyl acetate/hexanes. If it remains an oil, adding a seed crystal can induce solidification.[12][13] 2. Use a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). Pre-treat the crude material by adsorbing it onto a small amount of silica gel before loading it onto the column.[12]

Experimental Protocols & Methodologies

Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis of this compound.

G cluster_0 Synthesis cluster_1 Work-up & Extraction cluster_2 Purification & Analysis A 1. Reaction Setup Dissolve keto-ester in anhydrous MeOH. Cool to 0°C under N2. B 2. Reduction Add NaBH4 portion-wise. Maintain temperature at 0°C. A->B C 3. Monitoring Monitor by TLC until SM is consumed. B->C D 4. Quenching Slowly add sat. aq. NH4Cl at 0°C. C->D E 5. Solvent Removal Concentrate in vacuo to remove MeOH. D->E F 6. Extraction Extract with Ethyl Acetate (3x). Wash with brine. E->F G 7. Drying & Concentration Dry organic layer over Na2SO4. Concentrate to yield crude product. F->G H 8. Purification Purify by Flash Chromatography (EtOAc/Hexanes or DCM/MeOH). G->H I 9. Analysis Characterize by NMR, MS. Determine ee by Chiral HPLC. H->I

Caption: General workflow for the synthesis and purification.

Protocol 1: Diastereoselective Reduction using Sodium Borohydride

This protocol describes a standard, cost-effective method. Note that this method will result in a mixture of diastereomers and is intended for situations where high enantiopurity is not the primary goal or will be addressed in a subsequent resolution step.

  • Reaction Setup: Dissolve ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.[5]

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The product should have a lower Rf value than the starting ketone.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at 0 °C until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a colorless oil or white solid.

Visualizing the Transformation and a Key Side Reaction

The desired transformation is the reduction of the ketone to a secondary alcohol. A potential side reaction, especially under acidic work-up conditions, is the loss of the tert-butoxycarbonyl (Boc) protecting group.

G Start Starting Material (N-Boc-β-keto ester) Intermediate Alkoxide Intermediate Start->Intermediate 1. NaBH4, MeOH (Reduction) Product Desired Product (this compound) SideProduct Side Product (Deprotected Amino Alcohol) Product->SideProduct Strong Acid (e.g., TFA, HCl) (Boc Deprotection) Intermediate->Product 2. H+ Work-up (Mild) (Protonation)

Sources

Technical Support Center: Purification of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral carbamate derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

This compound, also known as Boc-(R)-3-aminobutan-1-ol, is a crucial intermediate in pharmaceutical synthesis.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides in-depth, experience-based insights into common purification methods, including flash chromatography and crystallization, to help you achieve the desired purity for your compound.

Section 1: Flash Chromatography Purification

Flash chromatography is a primary and widely used technique for the purification of N-Boc protected compounds like this compound. It is particularly effective for removing bulk impurities from crude reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Answer: Streaking on a Thin Layer Chromatography (TLC) plate, especially with amines, is a common issue that indicates poor separation and interaction with the silica gel.

  • Causality: The free amine group in any unreacted starting material or impurities can interact strongly with the acidic silica gel, leading to streaking. While the carbamate nitrogen of your target compound is protected, residual basicity or interactions can still occur.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5% triethylamine (Et3N) to the solvent system.[2] This will neutralize the acidic sites on the silica gel and lead to sharper, more defined spots on your TLC plate, which translates to better separation on the column.

Question 2: I'm having trouble getting good separation between my product and a close-running impurity. What can I do?

Answer: Achieving separation of closely eluting compounds requires careful optimization of your chromatographic conditions.

  • Expert Insight: The key is to adjust the polarity of your mobile phase to maximize the difference in retention factors (Rf) between your product and the impurity. A good starting point for flash chromatography is to find a solvent system that gives your desired compound an Rf value between 0.15 and 0.35 on the TLC plate.[2]

  • Troubleshooting Steps:

    • Solvent System Modification: If you are using a standard ethyl acetate/hexane system, try incorporating a different solvent to change the selectivity. For example, adding a small amount of methanol or dichloromethane can alter the interactions with the stationary phase and improve separation.

    • Solvent Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities.

Question 3: My compound appears to be degrading on the silica gel column. How can I prevent this?

Answer: While Boc-protected amines are generally stable, prolonged exposure to acidic silica gel can sometimes lead to partial deprotection, especially if the crude mixture contains acidic impurities.

  • Mechanism of Degradation: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[3] The slightly acidic nature of standard silica gel can catalyze the removal of the Boc group, leading to the formation of the free amine, which will behave differently on the column and can be difficult to isolate.

  • Preventative Measures:

    • Neutralized Silica Gel: Consider using a neutralized silica gel or treating your silica gel with a dilute solution of triethylamine in your slurry-packing solvent.

    • Speed: As the name suggests, flash chromatography should be performed relatively quickly to minimize the contact time of your compound with the stationary phase.

    • Pre-purification: If your crude mixture is highly acidic, consider a simple aqueous work-up with a mild base (like sodium bicarbonate solution) before loading it onto the column.

General Protocol for Flash Chromatography

Here is a general, step-by-step protocol for the flash chromatography purification of this compound.

StepActionDetailed Instructions
1 TLC Analysis Develop a suitable mobile phase using TLC. A common starting point is a mixture of ethyl acetate and petroleum ether (or hexanes).[4] Adjust the ratio to achieve an Rf of ~0.2-0.3 for the product.
2 Column Packing Prepare a silica gel column. You can either dry-pack it or slurry-pack it with your initial, least polar mobile phase.
3 Sample Preparation Dissolve your crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
4 Loading the Sample Carefully load the dissolved sample onto the top of the silica gel bed.
5 Elution Begin eluting with your chosen mobile phase. If using a gradient, gradually increase the polarity.
6 Fraction Collection Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
7 Solvent Removal Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Section 2: Crystallization/Recrystallization

Crystallization can be a highly effective, economical, and scalable method for purifying solid compounds. While this compound is often an oil at room temperature, it may be induced to crystallize, or a solid derivative could be purified by this method.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My compound is an oil and won't crystallize. What are my options?

Answer: Inducing crystallization from an oil can be challenging but is often achievable with the right techniques.

  • Expert Advice: The key is to find a solvent system where your compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Troubleshooting Techniques:

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. Good single solvents for crystallization of polar compounds include ethyl acetate, isopropyl acetate, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and induce crystal formation.

    • Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

Question 2: I'm getting poor recovery from my crystallization. How can I improve the yield?

Answer: Low recovery is a common issue and can often be addressed by optimizing the crystallization conditions.

  • Causality: Poor recovery can result from the compound having significant solubility in the mother liquor even at low temperatures, or from using too much solvent.

  • Strategies for Improving Yield:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities.

    • Mother Liquor Concentration: After filtering your crystals, you can try to concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow Crude Crude (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Analysis TLC Analysis Crude->Analysis Initial Assessment FlashChrom Flash Column Chromatography Analysis->FlashChrom Complex Mixture or Close-running Impurities Crystallization Crystallization/Recrystallization Analysis->Crystallization Relatively Clean (Solid or can be induced) ImpurityCheck Check Purity (TLC, NMR, etc.) FlashChrom->ImpurityCheck Crystallization->ImpurityCheck PureProduct Pure Product ImpurityCheck->FlashChrom Purity <98% ImpurityCheck->PureProduct Purity >98%

Caption: Decision workflow for purification.

References
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. National Center for Biotechnology Information. Available at: [Link]

  • VanVeller Lab Resources. Department of Chemistry, Iowa State University. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. Available at: [Link]

  • Flash Column Chromatography and Amino Alcohols. ResearchGate. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

Technical Support Center: (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side products encountered during the synthesis and use of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might see in my reaction to synthesize this compound?

When synthesizing this compound, typically via the reaction of (R)-4-amino-2-butanol with di-tert-butyl dicarbonate (Boc-anhydride), you may encounter several common side products. These include:

  • Oxidized Product: tert-Butyl (R)-(4-oxobutan-2-yl)carbamate, where the primary alcohol is oxidized to an aldehyde.

  • Over-protected (Di-Boc) Product: (R)-4-(tert-butoxycarbonylamino)-2-butyl tert-butyl carbonate, where both the amine and the hydroxyl group have reacted with the Boc-anhydride.

  • Cyclized Product: (R)-4-methyl-1,3-oxazinan-2-one, formed through intramolecular cyclization.

  • Unreacted Starting Material: Residual (R)-4-amino-2-butanol.

  • Urea Derivatives: These can form if a catalyst such as 4-(Dimethylamino)pyridine (DMAP) is used, which can promote the formation of isocyanates that then react with the starting amine.[1][]

Troubleshooting Guides

Issue 1: My NMR spectrum shows an unexpected peak around 9.5-9.8 ppm and a carbonyl signal around 200 ppm in the ¹³C NMR.

Possible Cause: You have likely formed the oxidized side product, tert-butyl (R)-(4-oxobutan-2-yl)carbamate. The peak at ~9.7 ppm in the ¹H NMR is characteristic of an aldehyde proton.[3][4][5]

Causality and Prevention: Oxidation of the primary alcohol can occur under harsh reaction conditions or if the reaction is exposed to oxidizing agents. While the Boc protection reaction itself is not an oxidation, contaminants in reagents or prolonged reaction times at elevated temperatures can contribute to this side reaction.[6]

Prevention Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Temperature Control: Maintain a low to ambient temperature (0-25 °C) during the reaction. Exothermic reactions should be cooled appropriately.

  • Reagent Purity: Use high-purity solvents and reagents to avoid introducing oxidizing contaminants.

Troubleshooting and Remediation: If the oxidized impurity is present in a significant amount, it can often be separated by flash column chromatography on silica gel. The aldehyde is more polar than the desired alcohol, which should allow for separation.

Compound ¹H NMR (Aldehyde Proton) ¹³C NMR (Carbonyl Carbon)
tert-Butyl (R)-(4-oxobutan-2-yl)carbamate~9.7 ppm (singlet)~202 ppm

Caption: Formation of the oxidized side product.

Issue 2: My mass spectrum shows a peak corresponding to a mass of 289.19 g/mol , and my ¹H NMR shows two t-butyl singlets.

Possible Cause: This indicates the formation of the over-protected (Di-Boc) product, (R)-4-(tert-butoxycarbonylamino)-2-butyl tert-butyl carbonate. The molecular weight of this compound is 289.37 g/mol , and the two t-butyl groups will give rise to two distinct singlets in the ¹H NMR spectrum.

Causality and Prevention: Over-protection occurs when the hydroxyl group, in addition to the amine, reacts with the Boc-anhydride. This is particularly common when using a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[1][] Even in the absence of DMAP, using a large excess of Boc-anhydride can lead to the formation of this side product.

Prevention Protocol:

  • Avoid DMAP: If possible, avoid using DMAP as a catalyst. A non-nucleophilic base like triethylamine (TEA) or even running the reaction without a base can be sufficient.[7][8]

  • Stoichiometry Control: Use a controlled amount of Boc-anhydride (typically 1.05-1.1 equivalents).

  • Slow Addition: Add the Boc-anhydride solution dropwise to the solution of the amino alcohol to maintain a low instantaneous concentration of the anhydride.

Troubleshooting and Remediation:

  • Purification: The di-Boc product is significantly less polar than the desired mono-Boc product and can usually be separated by flash chromatography.

  • Selective Hydrolysis: If purification is challenging, the di-Boc product can be selectively hydrolyzed back to the desired mono-Boc product. The carbonate ester formed on the hydroxyl group is more labile to basic hydrolysis than the carbamate on the nitrogen.

Protocol for Selective Hydrolysis of Di-Boc Product:

  • Dissolve the crude mixture containing the di-Boc product in a solvent such as methanol or a THF/water mixture.

  • Add a mild base, such as potassium carbonate (K₂CO₃), and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the di-Boc product and the formation of the desired mono-Boc product.

  • Once the reaction is complete, neutralize the base, extract the product, and purify as needed.

Caption: Over-protection and remediation pathway.

Issue 3: My reaction mixture shows a new, more polar spot on TLC, and I'm seeing a mass corresponding to 115.13 g/mol after workup.

Possible Cause: You may be forming the cyclized side product, (R)-4-methyl-1,3-oxazinan-2-one. This can occur via intramolecular cyclization, especially if the reaction is heated or if a strong base is used.[9][10][11][12][13] The Boc group can be cleaved under these conditions, and the resulting carbamic acid intermediate can cyclize.

Causality and Prevention: The formation of the 1,3-oxazinan-2-one involves the intramolecular attack of the hydroxyl group onto the carbonyl of the carbamate. This process can be facilitated by heat or the presence of a strong base that can deprotonate the hydroxyl group, increasing its nucleophilicity.

Prevention Protocol:

  • Mild Base: Use a mild, non-nucleophilic base like triethylamine or sodium bicarbonate. Avoid strong bases like sodium hydride or potassium tert-butoxide.

  • Temperature Control: Keep the reaction temperature at or below room temperature.

  • Workup Conditions: During workup, avoid strongly acidic or basic conditions for prolonged periods if the product is not immediately extracted.

Troubleshooting and Remediation: The cyclized product has a significantly different polarity and structure from the desired product and can be separated by flash chromatography. Its identity can be confirmed by NMR, where the characteristic t-butyl group signal will be absent, and the chemical shifts of the butan-2-yl backbone protons will be different.

Compound Characteristic ¹H NMR Signals Molecular Weight
(R)-4-methyl-1,3-oxazinan-2-oneAbsence of t-butyl singlet115.13 g/mol

Sources

Technical Support Center: Optimization of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This chiral building block is a valuable intermediate in pharmaceutical research and development.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions, ensuring a robust and reproducible synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions to get your experiment back on track.

Q1: My reaction yield is consistently low when preparing the target compound from (R)-3-aminobutanol. What are the potential causes and how can I improve it?

Low yield is a common issue that can often be traced back to suboptimal reaction conditions during the Boc protection step or losses during workup. Let's break down the likely culprits.

  • Causality & Solution:

    • Incomplete Reaction: The nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) may be stalling. This can be due to insufficient base, poor reagent quality, or inadequate reaction time.

      • Recommendation: Ensure your (R)-3-aminobutanol and Boc₂O are pure. Use a slight excess of Boc₂O (1.1-1.2 molar equivalents). The base, typically triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), should be used in stoichiometric amounts (1.2-1.5 equivalents) to neutralize the acid byproduct and catalyze the reaction. Extend the reaction time and monitor progress by TLC until the starting amine is fully consumed.[1]

    • Side Reactions: The hydroxyl group on your starting material can undergo side reactions, although this is less common under standard Boc protection conditions. More critically, temperature control is key.

      • Recommendation: Maintain the reaction temperature between 0–25°C. Running the reaction at 0°C initially and then allowing it to warm to room temperature can minimize potential side reactions.[1]

    • Workup Losses: The target compound has some water solubility. During the aqueous wash steps, a significant amount of product can be lost to the aqueous layer if extractions are not performed thoroughly.

      • Recommendation: After quenching the reaction, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

Table 1: Optimized Conditions for Boc Protection of (R)-3-aminobutanol

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or DCMPolar aprotic solvents that dissolve reactants well.[1]
Boc₂O Stoichiometry 1.1 – 1.2 equivalentsEnsures complete consumption of the starting amine.
Base Triethylamine (Et₃N) or DMAPEt₃N acts as a base; DMAP is a more potent catalyst.[1]
Base Stoichiometry 1.2 – 1.5 equivalentsNeutralizes byproducts and enhances amine nucleophilicity.
Temperature 0°C to Room TemperatureMinimizes side reactions and ensures a controlled reaction rate.[1]
Reaction Time 4 – 12 hoursMonitor by TLC for completion.
Q2: The enantiomeric excess (ee) of my product is below the desired >99% when using an asymmetric synthesis route. How can I enhance stereoselectivity?

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. If your ee is low, the issue lies with the chiral control element of your reaction, whether it's a chemical catalyst or a biocatalyst.

  • Causality & Solution:

    • Suboptimal Chemical Catalyst/Ligand: For asymmetric hydrogenation of a keto-precursor, the choice of the chiral ligand is critical. The widely used BINAP ligand with a Ruthenium(II) center is highly effective, but its performance is sensitive to the substrate and reaction conditions.[2][3]

      • Recommendation: Ensure the purity of your Ru-BINAP catalyst. The catalyst can be prepared in situ from [RuCl₂(benzene)]₂ and (R)-BINAP.[2] The solvent can also influence stereoselectivity; methanol is commonly used for these reductions. If selectivity remains low, consider screening other chiral ligands.

    • Ineffective Biocatalyst: When using enzymes like ketoreductases (KREDs), the specific enzyme must be well-matched to the substrate. Not all KREDs will provide high ee for a given ketone.[4]

      • Recommendation: Screen a panel of different KREDs to find one that gives high conversion and >99% ee for your specific substrate. Reaction parameters such as pH, temperature, and co-factor (NADPH) regeneration are also critical for optimal enzyme performance. Biocatalytic reactions often achieve exceptionally high enantioselectivity (>99.5% ee).[4]

    • Incorrect Reaction Temperature: Both chemical and biocatalytic asymmetric reactions are highly sensitive to temperature. Higher temperatures can sometimes reduce the energy difference between the diastereomeric transition states, leading to lower ee.

      • Recommendation: Run the reaction at the recommended temperature for your specific catalytic system. For many Ru-catalyzed hydrogenations, room temperature is sufficient.[2] For enzymatic reactions, the optimal temperature is typically between 30-37°C, but this should be optimized for the specific enzyme used.[1]

Table 2: Comparison of Asymmetric Synthesis Methods for Chiral Alcohols

MethodCatalyst/EnzymeTypical eeKey Optimization Parameters
Asymmetric Hydrogenation Ru(II)-BINAP Complex>97%Hydrogen pressure, substrate-to-catalyst ratio, solvent.[2]
Asymmetric Transfer Hydrogenation Ru(II) or Rh(III) with chiral diamine ligands>99%Hydrogen donor (e.g., isopropanol, formic acid), base.[5][6]
Biocatalytic Reduction Ketoreductase (KRED)>99%Enzyme selection, pH, temperature, co-factor regeneration.[4]
Q3: I'm observing significant impurities in my crude product. What are they and how can I prevent them?

Impurities complicate purification and can affect the outcome of subsequent reactions. The most common impurities arise from the starting materials or side reactions during the Boc protection.

  • Causality & Solution:

    • Unreacted Starting Material: The presence of (R)-3-aminobutanol indicates an incomplete reaction (see Q1).

    • Di-tert-butyl carbonate and t-Butanol: These are byproducts from the decomposition of Boc₂O.

      • Recommendation: These are typically removed during the aqueous workup and subsequent purification. Using only a slight excess of Boc₂O (1.1 eq) can minimize their presence.

    • Di-Boc Protected Amine: While less common for primary amines, over-protection can occur if conditions are too harsh or if a highly activating catalyst is used for an extended period.

      • Recommendation: Adhere to the recommended stoichiometry and reaction times. Monitor the reaction closely by TLC to stop it once the starting material is consumed.

Q4: Purification by column chromatography is proving difficult. Are there alternative methods or tips for improving the separation?

This compound is often an oil or a low-melting solid, which can make both chromatography and recrystallization challenging.[7]

  • Causality & Solution:

    • Poor Separation on Silica Gel: If your product and impurities have similar polarities, separation will be difficult.

      • Recommendation: Optimize your eluent system. A gradient elution starting with a less polar mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity can improve separation. Ensure your crude product is as clean as possible before loading it onto the column to avoid overloading. A common eluent system is a mixture of ethyl acetate and hexane.[1]

    • Product Streaking on the Column: The free hydroxyl and carbamate N-H groups can interact strongly with the acidic silica gel, causing streaking and product loss.

      • Recommendation: Add a small amount of triethylamine (~0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better recovery.

    • Alternative Purification: If chromatography is consistently problematic, consider converting the product to a solid derivative for purification, followed by deprotection. However, for most applications, a well-optimized chromatographic method is the most direct approach.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare this compound?

There are two primary, highly reliable strategies for synthesizing this compound, each with its own advantages.

  • Boc Protection of a Chiral Precursor: This is the most direct method. It involves the reaction of commercially available (R)-3-aminobutanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This route is straightforward, uses relatively inexpensive starting materials, and leverages the high optical purity of the starting amine.[1][8]

  • Asymmetric Reduction of a Prochiral Ketone: This method involves the enantioselective reduction of a keto-precursor, such as tert-butyl (4-oxo-butan-2-yl)carbamate. This can be achieved using either chemical catalysts (e.g., Ru-BINAP catalyzed hydrogenation) or biocatalysts (e.g., a ketoreductase).[2][8] This route is powerful for creating the chiral center with high precision and is often used in industrial settings.

Synthesis_Pathways cluster_0 Route 1: Boc Protection cluster_1 Route 2: Asymmetric Reduction A (R)-3-Aminobutanol B (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate A->B  Boc₂O, Base  (e.g., Et₃N, THF) C tert-Butyl (4-oxobutan-2-yl)carbamate D (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate C->D  [H]  (e.g., Ru-BINAP or  Ketoreductase)

Caption: Primary synthetic routes to the target compound.

Q2: What is the mechanism of the Boc protection reaction, and why is base selection important?

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarboxylate anion and the protonated amine.

The base plays a crucial dual role:

  • Neutralization: It neutralizes the acidic byproducts of the reaction (carbonic acid derivative and the protonated amine), driving the equilibrium towards the product.

  • Activation: By deprotonating the amine starting material (or its protonated form), the base increases the concentration of the more nucleophilic free amine, thereby accelerating the reaction rate. A non-nucleophilic base like triethylamine is ideal as it does not compete with the substrate amine in reacting with the Boc anhydride.[1]

Q3: How do I accurately determine the enantiomeric excess (ee) of my final product?

Standard spectroscopic methods like NMR (in achiral solvents) and IR will not distinguish between the (R) and (S) enantiomers.[9] Specialized techniques are required:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The product may need to be derivatized first to increase its volatility.

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to the NMR sample can cause the signals for the (R) and (S) enantiomers to appear at different chemical shifts, allowing for integration and ee calculation. This method is generally less precise than chiral chromatography.

Q4: Are there any specific safety precautions I should take when running these reactions?

Yes, standard laboratory safety practices are essential.

  • Reagent Handling: Di-tert-butyl dicarbonate (Boc₂O) is a lachrymator and should be handled in a fume hood. Metal catalysts like Ruthenium complexes should be handled with care, avoiding inhalation and skin contact.

  • Solvent Safety: Organic solvents such as DCM, THF, methanol, and hexane are flammable and should be used in a well-ventilated fume hood away from ignition sources.

  • Pressurized Reactions: Asymmetric hydrogenation reactions are often run under hydrogen gas pressure. Ensure you are using a properly rated and maintained autoclave and follow all safety protocols for working with pressurized gases.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

References

  • Yin, J., et al. (2015). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. Retrieved from [Link]

  • Zhang, R., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. National Institutes of Health (PMC). Retrieved from [Link]

  • Wei, D. Z., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Retrieved from [Link]

  • Wang, C., et al. (2018). Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation. PubMed. Retrieved from [Link]

  • Contente, M. L., et al. (2017). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. National Institutes of Health (PMC). Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Brady, D., et al. (2012). Enantioselective biocatalytic hydrolysis of -aminonitriles to -amino-amidesusing Rhodococcus rhodochrous ATCC BAA-870. ResearchGate. Retrieved from [Link]

  • Villegas-Torres, M. F., et al. (2016). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective bioreduction of ethyl 4,4,4-trihalide-3-oxobutanoate by Kluyveromyces marxianus. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using Binap-Ruthenium Complexes: (R)-(−)-Methyl 3-Hydroxybutanoate. Retrieved from [Link]

  • Tanpure, S. D., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... ResearchGate. Retrieved from [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

Troubleshooting guide for the synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic process. This compound is a vital chiral building block, notable for its role as a key intermediate in the synthesis of pharmaceuticals like the HIV integrase inhibitor, Dolutegravir.[1][2] Its structure, featuring a stereocenter, a primary alcohol, and a Boc-protected secondary amine, presents unique synthetic challenges that this guide aims to address.

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Synthetic Workflow Overview

The most common and direct route to this compound involves the protection of the amino group of the commercially available chiral amino alcohol, (R)-3-aminobutan-1-ol. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3][4] The general transformation is outlined below.

Synthetic_Workflow cluster_reactants Reactants & Conditions A (R)-3-Aminobutan-1-ol D (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate A->D   Boc Protection (Nucleophilic Acyl Substitution) B Di-tert-butyl dicarbonate (Boc)₂O B->D   Boc Protection (Nucleophilic Acyl Substitution) C Base (e.g., TEA, NaHCO₃) Solvent (e.g., THF, DCM) C->D   Boc Protection (Nucleophilic Acyl Substitution)

Caption: General synthesis of this compound.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis, organized by experimental stage.

A. Starting Material & Reagents

Q1: My (R)-3-aminobutan-1-ol starting material appears impure. How might this impact my reaction, and what are the purification options?

A: The purity of your starting (R)-3-aminobutan-1-ol is paramount. As a major cost driver in the synthesis of Dolutegravir, its own synthesis can be challenging, leading to potential impurities.[1] Impurities can consume your Boc anhydride, lead to side products, and complicate purification. If you suspect impurities, fractional distillation under reduced pressure is the most effective method for purifying this low-boiling-point amino alcohol.[1]

Q2: My reaction with Di-tert-butyl dicarbonate ((Boc)₂O) is not going to completion. What should I check?

A: Several factors can lead to an incomplete reaction:

  • Reagent Quality: (Boc)₂O can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored reagent.

  • Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of (Boc)₂O (e.g., 1.05-1.1 equivalents) can drive the reaction to completion. However, a large excess will complicate purification.

  • Base: A base is required to neutralize the acidic byproduct formed during the reaction.[5] Ensure you are using at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate.

B. Reaction Conditions & Monitoring

Q1: The reaction is very slow. How can I optimize the rate without generating byproducts?

A: A sluggish reaction is often due to suboptimal temperature or solvent choice.[6]

  • Temperature: The Boc protection can be run at 0°C to room temperature.[7] If the reaction is slow at 0°C, allow it to warm to room temperature. Gentle heating (e.g., to 40-50°C) can accelerate the reaction, but excessive heat can promote side reactions.[6]

  • Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard.[5][7] If your starting material has poor solubility, consider a solvent mixture or an alternative solvent like acetonitrile.[8]

ParameterRecommended ConditionRationale
(R)-3-aminobutan-1-ol 1.0 eqLimiting Reagent
(Boc)₂O 1.05 - 1.2 eqDrives reaction to completion
Base (e.g., TEA) 1.1 - 1.5 eqNeutralizes acidic byproducts
Solvent DCM, THF, or AcetonitrileGood solubility for reactants
Temperature 0°C to Room TemperatureBalances reaction rate and side reactions[6]
Time 4 - 24 hoursMonitor by TLC/LC-MS for completion

Q2: I'm observing an unexpected byproduct with a higher molecular weight. What could it be?

A: The most likely byproduct is the corresponding urea, formed if the transient isocyanate intermediate reacts with another molecule of the starting amine. This is more common at elevated temperatures. Maintaining a controlled temperature (0-25°C) is crucial to minimize such side reactions.[7] Another possibility, though less common with the hydroxyl group's lower reactivity, is O-acylation.

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. The product, being more nonpolar than the starting amino alcohol, will have a higher Rf value. A typical eluent system is Ethyl Acetate/Hexane (e.g., 1:1 or 2:1). Staining with ninhydrin is useful as it will visualize the starting amine (purple/blue spot) but not the Boc-protected product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material mass peak and the appearance of the product mass peak.

C. Work-up and Purification

Q1: My product is showing high water solubility, leading to poor extraction yields. How can I improve this?

A: The presence of the free hydroxyl group makes the product significantly polar. To improve extraction from an aqueous work-up:

  • Saturate the Aqueous Layer: Add sodium chloride (brine) to the aqueous phase to decrease the solubility of your organic product.

  • Use a More Polar Solvent: Switch from less polar solvents like ether to moderately polar solvents like Ethyl Acetate or DCM for the extraction.

  • Perform Multiple Extractions: Perform at least 3-5 extractions to ensure complete removal of the product from the aqueous layer.

Q2: My compound streaks badly during silica gel column chromatography. What causes this and how can I fix it?

A: Streaking is a common issue for polar and basic compounds on acidic silica gel.[9] The free amine (if any remains) or even the carbamate can interact strongly with the silica surface.

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine to your Ethyl Acetate/Hexane mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Media: For very polar compounds that are difficult to purify on silica, consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.[10][11]

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Boc protection reaction?

A: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate anion. This anion is unstable and decomposes into carbon dioxide gas and the tert-butoxide anion, which is then protonated by the newly formed ammonium ion or an external base.[5]

Q2: My next synthetic step involves modifying the hydroxyl group. Will the Boc group be stable?

A: The Boc group is generally stable to most nucleophiles, bases, and reductive conditions.[4] Therefore, you can perform reactions like oxidation of the hydroxyl group to an aldehyde or ketone (e.g., to make (R)-tert-butyl (4-oxobutan-2-yl)carbamate[12]), or substitution reactions, without affecting the Boc protecting group.

Q3: I need to remove the Boc group for a subsequent reaction. What are the standard deprotection conditions and potential pitfalls?

A: The Boc group is designed to be removed under acidic conditions.[8]

  • Standard Conditions: The most common reagents are Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in an organic solvent like 1,4-dioxane or methanol.[5][13] The reaction is usually rapid, occurring within 30-60 minutes at room temperature.

  • Potential Pitfalls: The deprotection mechanism generates a relatively stable tert-butyl cation.[14][15] This carbocation is electrophilic and can alkylate any nucleophilic sites on your molecule, leading to unwanted byproducts.[14][16] If your substrate contains sensitive functional groups (e.g., electron-rich aromatic rings, thiols), it is crucial to add a scavenger like triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation.

Troubleshooting_Logic Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete SideProduct Side Products Start->SideProduct Purification Purification Issues Start->Purification CheckReagents Check Reagent Quality & Stoichiometry Incomplete->CheckReagents Cause? LowerTemp Lower Reaction Temperature (0-5°C) SideProduct->LowerTemp Cause? Streaking Streaking on Silica? Purification->Streaking OptimizeTemp Increase Temperature Cautiously (RT to 40°C) CheckReagents->OptimizeTemp If OK CheckSolvent Ensure Good Solubility OptimizeTemp->CheckSolvent Still Slow? ControlStoich Avoid Large Excess of (Boc)₂O LowerTemp->ControlStoich If Temp OK AddBase Add 1% TEA to Eluent Streaking->AddBase Yes Extraction Poor Extraction? Streaking->Extraction No ReversePhase Consider Reverse Phase (C18) AddBase->ReversePhase Still Issues? Brine Use Brine Wash & Multiple Extractions Extraction->Brine Yes

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Detailed Experimental Protocol

Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-aminobutan-1-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in Dichloromethane (DCM) (approx. 0.2 M concentration). Cool the flask to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes.

  • Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (50% Ethyl Acetate in Hexane, stain with ninhydrin and potassium permanganate). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%). Add 0.5% TEA to the eluent if streaking is observed. The product is typically a colorless oil or a white solid.

V. References

  • Benchchem. (n.d.). This compound. Retrieved from BenchChem.

  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis. Retrieved from BenchChem.

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from M4ALL.

  • Medicines for All institute (M4ALL). (2025, October 23). (R)-3-aminobutanol (Batch). Retrieved from M4ALL.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress.

  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from BenchChem.

  • Benchchem. (n.d.). Spectroscopic Comparison of tert-Butyl (4-hydroxybutan-2-yl)carbamate Isomers: A Guide for Researchers. Retrieved from BenchChem.

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd.

  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol. Retrieved from Google Patents.

  • Der Pharma Chemica. (n.d.). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from Der Pharma Chemica.

  • Google Patents. (n.d.). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. Retrieved from Google Patents.

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from ACS Publications.

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps.

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from Reddit.

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from J&K Scientific LLC.

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from Sigma-Aldrich.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal.

  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis : r/Chempros. Retrieved from Reddit.

  • BenchChem. (2026, January 6). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Retrieved from BenchChem.

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from Organic Syntheses Procedure.

  • NIH. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. Retrieved from NIH.

  • Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Retrieved from Organic Syntheses Procedure.

  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from Teledyne Labs.

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from The Analytical Scientist.

  • WordPress.com. (2012, June 18). Reactions that Work: Boc Protection | Chemtips. Retrieved from WordPress.com.

  • ResearchGate. (2017, July 27). How to Boc protect secondary amine on solid phase. Retrieved from ResearchGate.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific.

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from Google Patents.

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from Organic Syntheses Procedure.

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Retrieved from Google Patents.

  • PubChem. (n.d.). tert-Butyl (4-oxobutan-2-yl)carbamate | C9H17NO3 | CID 545323. Retrieved from PubChem.

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. Retrieved from Reddit.

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from Biotage.

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Retrieved from Organic Chemistry Portal.

  • BLDpharm. (n.d.). 167216-17-3|this compound. Retrieved from BLDpharm.

  • LabSolutions. (n.d.). This compound. Retrieved from LabSolutions.

  • Sigma-Aldrich. (n.d.). tert-Butyl (4-hydroxybutan-2-yl)carbamate | 146514-31-0. Retrieved from Sigma-Aldrich.

  • NIH. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC. Retrieved from NIH.

Sources

Preventing racemization of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity for this critical chiral building block.

Introduction

This compound is a valuable chiral intermediate in organic synthesis, particularly for pharmaceuticals.[1] Its utility is critically dependent on its enantiomeric purity. The chiral center at the C2 position, a secondary alcohol, is susceptible to racemization under various chemical conditions. Loss of stereochemical integrity can lead to significant changes in biological activity, making the prevention of racemization a paramount concern during synthesis, purification, and storage.

This document outlines the primary mechanisms of racemization, provides direct answers to common experimental challenges, and offers validated protocols to ensure your material remains enantiopure.

Part 1: Understanding the Risk: Mechanisms of Racemization

The stereochemical stability of the C2 chiral center is threatened by reaction conditions that allow for the formation of a planar, achiral intermediate. Two principal pathways are of concern.

  • Acid-Catalyzed SN1 Pathway: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a planar secondary carbocation. Subsequent nucleophilic attack (e.g., by water or other nucleophiles in the medium) can occur from either face of the carbocation, resulting in a racemic mixture.[2][3]

  • Oxidation-Reduction Pathway: Oxidation of the secondary alcohol yields an achiral ketone (tert-Butyl (4-oxobutan-2-yl)carbamate). If a subsequent reduction step occurs, the resulting alcohol will be a racemic mixture, as the hydride can attack the carbonyl from either prochiral face with equal probability.[4][5][6][7][8]

G cluster_0 Racemization Pathways R_Alcohol (R)-Enantiomer (Chiral) Carbocation Planar Carbocation (Achiral Intermediate) R_Alcohol->Carbocation  H⁺, -H₂O (Strong Acid) Ketone Ketone (Achiral Intermediate) R_Alcohol->Ketone  [Oxidation] (e.g., CrO₃, high temp) Racemate Racemic Mixture (R/S) Carbocation->Racemate  +H₂O / Nu⁻ (Attack from both faces) Ketone->Racemate  [Reduction] (e.g., NaBH₄)

Caption: Key mechanisms leading to racemization of the chiral alcohol.

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered in the lab.

FAQ 1: Which specific reagents and conditions should I avoid to prevent racemization?

Answer: Extreme caution should be exercised with conditions that can promote the mechanisms described above.

Condition/Reagent TypeSpecific ExamplesRationale for Avoidance
Strong Acids Concentrated HCl, H₂SO₄, neat TFA, Lewis Acids (AlCl₃)Promotes protonation of the hydroxyl group, leading to elimination and the formation of a planar carbocation intermediate that readily racemizes upon nucleophilic attack.[2][9][10]
High Temperatures Refluxing in protic solvents for extended periodsCan provide the activation energy needed for acid- or base-catalyzed elimination or other equilibrium processes that may lead to racemization.
Strong Oxidants Chromic acid (H₂CrO₄), KMnO₄These non-selective oxidants will convert the secondary alcohol to a ketone, destroying the chiral center.[11] Subsequent reduction would yield a racemic product.
Certain Metal Catalysts Some Ruthenium or Palladium complexesCertain transition metal complexes are explicitly designed to catalyze the racemization of alcohols, often via a transient oxidation-reduction cycle.[4][5][6][12] Avoid their unintentional use.
Strong Bases NaH, LDA, t-BuOKWhile the C2 stereocenter is not directly prone to deprotonation, strong bases can promote side reactions or degradation, and in complex reaction mixtures, could facilitate unforeseen pathways. The Boc-group itself is generally stable to bases.[13]
FAQ 2: I need to deprotect the Boc group. How can I do this without causing racemization?

Answer: This is a critical step, as the standard acidic conditions for Boc deprotection pose a direct threat to the chiral alcohol center.

The primary risk is the SN1 pathway. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common method for Boc deprotection, neat TFA should be avoided.[10] The highly acidic environment can easily protonate the secondary alcohol.

Recommended Mild Protocol: Use a milder acidic condition, such as 1-2 M HCl in a non-nucleophilic, anhydrous solvent like diethyl ether or dioxane at 0 °C to room temperature. The key is to use a stoichiometric amount of acid and monitor the reaction closely to avoid prolonged exposure.

FAQ 3: My chiral HPLC analysis shows a mix of (R) and (S) enantiomers. How do I troubleshoot the source of racemization?

Answer: Use the following workflow to pinpoint the step where stereochemical integrity was lost.

G cluster_checks Troubleshooting Workflow cluster_causes Potential Causes start Racemization Detected by Chiral HPLC check_reaction 1. Analyze Crude Reaction Mixture (pre-workup) start->check_reaction check_workup 2. Analyze Organic Layer (post-workup) check_reaction->check_workup cause_reaction Problem in Reaction: - Harsh reagents (strong acid/base) - High temperature - Wrong catalyst check_reaction->cause_reaction check_purification 3. Analyze Purified Fractions check_workup->check_purification cause_workup Problem in Workup: - Prolonged exposure to acidic/basic  aqueous layers (e.g., HCl or NaHCO₃ wash) check_workup->cause_workup check_storage 4. Analyze Stored Sample check_purification->check_storage cause_purification Problem in Purification: - Acidic silica gel - Overheating on column check_purification->cause_purification cause_storage Problem in Storage: - Stored in acidic/protic solvent - Exposed to light/heat check_storage->cause_storage

Caption: Logical workflow for identifying the source of racemization.

FAQ 4: How can I perform a substitution reaction at the hydroxyl group while controlling the stereochemistry?

Answer: To control stereochemistry, you must avoid carbocation intermediates. The best approach is an SN2 reaction, which proceeds with a predictable inversion of configuration. A classic and reliable method for this is the Mitsunobu reaction .[14][15][16][17][18]

The Mitsunobu reaction allows for a one-pot conversion of the alcohol to various functional groups (e.g., esters, azides) with complete inversion of the stereocenter.[15][16] This is an excellent method for converting the (R)-alcohol to an (S)-substituted product.

G cluster_mitsunobu Mitsunobu Reaction Workflow (Stereoinversion) R_Alcohol (R)-Alcohol Activation Activation with PPh₃ + DEAD/DIAD R_Alcohol->Activation SN2 SN2 Attack by Nucleophile (Nu⁻) Activation->SN2 S_Product (S)-Product (Inverted Stereocenter) SN2->S_Product  Predictable  Inversion

Caption: Mitsunobu reaction for controlled stereochemical inversion.

FAQ 5: What are the best practices for storing this compound?

Answer: To ensure long-term stability and prevent slow degradation or racemization, store this compound under the following conditions:

  • Temperature: Cool (2-8 °C).

  • Atmosphere: Under an inert gas (Argon or Nitrogen) to prevent air oxidation.

  • Container: Tightly sealed, light-resistant container.

  • Form: As a solid. If in solution, use a dry, aprotic, neutral solvent like THF or Dioxane for short-term storage only. Avoid protic or acidic solvents.

Part 3: Validated Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for assessing the enantiomeric excess (e.e.) of your sample. Method optimization may be required.

Objective: To separate and quantify the (R) and (S) enantiomers of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns are highly effective.[19] Good starting points are:

    • CHIRALCEL® OD-H (Cellulose derivative)

    • CHIRALPAK® AD-H (Amylose derivative)

Mobile Phase & Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is standard. Start with a 95:5 (Hexane:IPA) mixture.[20]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Inject 5-10 µL of the sample solution.

  • Run the chromatogram for a sufficient time to allow both enantiomers to elute (e.g., 20 minutes).

  • Troubleshooting: If resolution is poor, adjust the percentage of IPA. Reducing the IPA content generally increases retention time and improves resolution. Increasing it shortens the run time but may decrease resolution.

Protocol 2: Stereoinvertive Substitution via the Mitsunobu Reaction

Objective: To convert this compound to its corresponding (S)-benzoate ester with inversion of stereochemistry.

Reagents:

  • This compound (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Benzoic Acid (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the (R)-alcohol, benzoic acid, and PPh₃ in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in THF dropwise over 15-20 minutes. An exothermic reaction and color change (typically to a yellow/orange hue) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (S)-benzoate ester product and separate it from triphenylphosphine oxide and other byproducts.

  • Confirm the stereochemical inversion using appropriate analytical techniques (e.g., comparison to an authentic (S) sample or further chemical modification and analysis).

References

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(38), 13146–13149. Available at: [Link]

  • American Chemical Society. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843-1850. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Retrieved from [Link]

  • Vrije Universiteit Brussel. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Helical Poly(diphenylacetylene) Derivative. Retrieved from [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • ACS Publications. (2024). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from [Link]

  • ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Oxford Academic. (2015). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Retrieved from [Link]

  • National Institutes of Health. (2005). Improved Catalyst Design for the Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(iii)-salen complexes with N-bromosuccinimide as a powerful oxidant. Retrieved from [Link]

  • ScienceDirect. (2020). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • YouTube. (2020). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • YouTube. (2021). Alcohol synthesis via acid-catalyzed alkene hydration. Retrieved from [Link]

  • LCGC International. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2009). Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • Google Patents. (2021). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (2012). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Chemsrc. (n.d.). CAS#:146514-31-0 | tert-Butyl (4-hydroxybutan-2-yl)carbamate. Retrieved from [Link]

Sources

Stability issues of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Stability Challenges Under Acidic Conditions

Welcome to the technical support center for (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this chiral carbamate derivative, particularly during the critical step of Boc-group removal under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction to this compound

This compound (CAS: 167216-17-3) is a valuable chiral building block in organic synthesis, especially in the development of pharmaceutical agents. Its structure incorporates a primary alcohol and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is favored for its reliability in masking the nucleophilicity of the amine under a wide range of conditions, yet its strategic removal is a common and crucial step in many synthetic pathways.[1] The acid-lability of the Boc group, while a key feature for its utility, is also the source of potential stability issues that require careful management.[2]

Troubleshooting Guide: Stability and Deprotection Issues

This section addresses specific problems you may encounter when subjecting this compound to acidic conditions.

Question 1: My Boc deprotection reaction is incomplete, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection is a common issue that can usually be traced back to several key factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction will be sluggish or stall completely. The reaction rate has been shown to have a second-order dependence on the concentration of strong acids like HCl.[3][4]

    • Solution:

      • Increase the concentration of the acid. For example, if using trifluoroacetic acid (TFA) in dichloromethane (DCM), a common starting point is 20-50% v/v.[5]

      • Switch to a stronger acid. 4M HCl in dioxane is often more effective than TFA for stubborn deprotections.[6]

      • Ensure your acid is not degraded. TFA, for instance, is hygroscopic and absorption of water can reduce its effectiveness. Use a fresh bottle or accurately titrate an older one.

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution, leading to incomplete conversion.

    • Solution:

      • Choose a solvent system in which the Boc-protected compound is highly soluble. While DCM is common, other solvents like ethyl acetate or methanol can be used.[7] For highly polar substrates, a co-solvent might be necessary.

  • Low Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.

    • Solution:

      • If the reaction is sluggish at room temperature, consider warming the reaction mixture to 30-40°C, while carefully monitoring for the appearance of side products by TLC or LC-MS.

Question 2: I'm observing the formation of unexpected byproducts during the acidic deprotection. What are these and how can I prevent them?

Answer:

The generation of byproducts is often due to the reactivity of the intermediates formed during the deprotection process.

  • Alkylation by the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation. This electrophile can be trapped by nucleophiles present in the reaction mixture or on the substrate itself, leading to unwanted alkylation.[8]

    • Solution:

      • Employ a scavenger. A small amount of a nucleophilic scavenger, such as triethylsilane (TES) or anisole, can be added to the reaction mixture to trap the tert-butyl cation.

  • Potential for Intramolecular Cyclization: While not extensively reported for this specific 1,3-amino alcohol, there is a theoretical possibility of intramolecular cyclization where the primary hydroxyl group attacks the carbamate or a related intermediate. However, the formation of a six-membered ring in this manner is generally less favorable than the formation of five-membered rings (e.g., oxazolidinones from 1,2-amino alcohols). Oxazolidinone formation is a known side reaction during the protection of amino alcohols with Boc anhydride, particularly at elevated temperatures or with strong bases.[9]

    • Preventative Measures:

      • Maintain a low reaction temperature (0°C to room temperature) during deprotection to minimize the activation energy required for potential side reactions.

      • Carefully select the acidic conditions. While stronger acids are needed for complete deprotection, excessively harsh conditions could promote side reactions.

Question 3: My desired product, the free amine, appears to be degrading after the deprotection is complete. What could be causing this?

Answer:

The stability of the deprotected product, (R)-4-aminobutan-2-ol, can be a concern, especially during workup and storage.

  • Instability of the Free Amine: Primary amines can be susceptible to oxidation or other degradation pathways, particularly if exposed to air and light for extended periods. The presence of residual acid can also catalyze degradation.

    • Solution:

      • Prompt and Thorough Workup: Once the reaction is complete, neutralize the acid promptly and thoroughly. A common method is to carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[5]

      • Isolate as a Salt: Often, the most stable form of the deprotected amine is its salt. After removing the reaction solvent, you can precipitate the hydrochloride or trifluoroacetate salt by adding a non-polar solvent like diethyl ether. This salt form is typically more crystalline and easier to handle and store than the free amine.[10]

      • Inert Atmosphere: Handle and store the purified free amine under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of the Boc group?

A1: The deprotection proceeds through a three-step mechanism:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[11]

  • Fragmentation: The protonated intermediate fragments to release the stable tert-butyl cation and a carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[11]

Q2: Can I monitor the progress of my Boc deprotection reaction?

A2: Yes, monitoring the reaction is crucial to avoid over- or under-running it.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin is effective for visualizing the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product.

Q3: Are there any non-acidic methods for Boc deprotection that I can consider?

A3: Yes, while acidic cleavage is the most common, alternative methods exist, which can be useful if your molecule contains other acid-sensitive functional groups.

  • Thermal Deprotection: Heating a solution of the N-Boc protected amine can effect cleavage of the Boc group. This method avoids the use of any reagents but may require high temperatures (120-240°C), which could be detrimental to some substrates.[12]

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids, such as zinc bromide (ZnBr₂), can promote Boc deprotection under milder conditions that may be compatible with acid-sensitive groups.[13]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a general starting point for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5–10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1–4 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Upon completion, carefully add saturated aqueous NaHCO₃ solution to neutralize the excess TFA (Caution: CO₂ evolution).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-4-aminobutan-2-ol.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is often more effective for less reactive substrates.

Materials:

  • This compound

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether or methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) if it is a solid, or use it directly if it is an oil.

  • Add the 4M HCl solution in 1,4-dioxane (5–10 eq) to the stirred starting material at room temperature.

  • Stir the reaction for 1–4 hours, monitoring by TLC.

  • Upon completion, add diethyl ether or MTBE to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield (R)-4-aminobutan-2-ol hydrochloride.[10]

Data Presentation

The choice of acid and reaction conditions can significantly impact the efficiency of Boc deprotection. The following table summarizes typical reaction times and yields for the deprotection of various N-Boc protected amines, providing a comparative context for your experiments.

Substrate TypeReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Aliphatic Amine20% TFADCMRT2>95[6]
Aliphatic Amine4M HClDioxaneRT1-4>95[10]
Aromatic AmineChCl:pTSANeatRT0.17-0.5>98[14]
N-Boc PiperidineChCl:pTSANeatRT0.25>98[14]

Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed deprotection of the Boc group.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Acid Check Acid Strength & Concentration Start->Check_Acid Check_Solubility Assess Substrate Solubility Start->Check_Solubility Check_Temp Evaluate Reaction Temperature Start->Check_Temp Increase_Acid Increase Acid Conc. or Use Stronger Acid Check_Acid->Increase_Acid Change_Solvent Change Solvent or Use Co-solvent Check_Solubility->Change_Solvent Increase_Temp Increase Temperature (e.g., to 40°C) Check_Temp->Increase_Temp Success Complete Deprotection Increase_Acid->Success Change_Solvent->Success Increase_Temp->Success

Caption: Troubleshooting workflow for incomplete deprotection.

References

  • ACS Organic & Inorganic Au. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link]

  • PMC. (n.d.). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. [Link]

  • Figshare. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. [Link]

  • PMC. (n.d.). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • PMC. (n.d.). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PubMed. (n.d.). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ResearchGate. (n.d.). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. (n.d.). Optimization of deprotection and cyclization. [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • PubMed. (n.d.). Influence of clay minerals on the hydrolysis of carbamate pesticides. [Link]

  • RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. [Link]

  • PMC. (n.d.). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. [Link]

  • ACS Publications. (n.d.). Amino alcohol and amino sugar synthesis by benzoylcarbamate cyclization. [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. [Link]

Sources

Challenges in the scale-up of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical chiral intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Diagram: Key Synthesis Pathways

Below is a diagram illustrating the two primary catalytic routes for the synthesis of this compound from its ketoester precursor.

cluster_chemo Chemo-Catalytic Route cluster_bio Bio-Catalytic Route sub Ethyl 4-(tert-butoxycarbonylamino)-3-oxobutanoate node_chemo Asymmetric Hydrogenation sub->node_chemo node_bio Asymmetric Bioreduction sub->node_bio prod This compound catalyst_chemo Ru(II)-Chiral Diphosphine Catalyst (e.g., BINAP) H₂, Pressure, Solvent (MeOH/EtOH) node_chemo->catalyst_chemo Conditions catalyst_bio Whole-Cell Biocatalyst (e.g., S. cerevisiae, C. parapsilosis) Aqueous Buffer, Co-solvent, 30°C node_bio->catalyst_bio Conditions catalyst_chemo->prod catalyst_bio->prod

Caption: Primary chemo-catalytic and bio-catalytic routes to the target molecule.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis, their root causes, and actionable solutions.

Problem 1: Low or Inconsistent Enantiomeric Excess (ee%)

Q: My asymmetric hydrogenation is resulting in an ee% below the target of >98%. What are the likely causes and how can I fix this?

A: Low enantioselectivity is a frequent hurdle during scale-up. The root cause often lies in factors that compromise the integrity of the chiral catalyst's environment.

  • Potential Cause 1: Catalyst Poisoning or Inhibition. The chiral ruthenium catalysts used in this hydrogenation are highly sensitive to impurities.

    • Explanation: Trace impurities from the starting material or solvent can coordinate to the metal center, blocking the active site or altering the electronic properties of the chiral ligand, which disrupts stereochemical control.

    • Recommended Solution:

      • Starting Material Quality: Ensure the precursor, Ethyl 4-(tert-butoxycarbonylamino)-3-oxobutanoate, is of high purity. Residual solvents from the previous step, particularly high-boiling alcohols, can severely inhibit the reaction. An optimized crystallization or slurry wash of the starting material is recommended.[1]

      • Solvent Purity: Use high-purity, degassed solvents. Oxygen can inhibit or damage the catalyst.[1] Water content should also be strictly controlled, as it can negatively impact reaction rates, although its effect on enantioselectivity is substrate-dependent.[1]

      • Inert Atmosphere: Maintain a strictly inert atmosphere (Nitrogen or Argon) during catalyst handling and reaction setup to prevent exposure to air.

  • Potential Cause 2: Inappropriate Reaction Conditions. The delicate balance of temperature, pressure, and solvent can significantly influence the catalyst's performance.

    • Explanation: Higher temperatures can increase reaction rates but may decrease enantioselectivity by allowing the reaction to overcome the energy barrier for the formation of the undesired enantiomer. The choice of solvent is also critical as it affects catalyst conformation and solubility.[2]

    • Recommended Solution:

      • Temperature Optimization: Screen a range of temperatures. While many hydrogenations are run at elevated temperatures, starting at a lower temperature (e.g., 22-30°C) may improve ee%.

      • Solvent Screening: Alcoholic solvents like methanol or ethanol are common. However, if selectivity is poor, consider screening other solvents like THF. The solvent can have a profound impact on the catalyst's chiral environment.[2]

      • Pressure Control: While higher hydrogen pressure often increases the reaction rate, its effect on enantioselectivity should be evaluated. A pressure of 10 bar is a common starting point for kilogram-scale production.[3]

  • Potential Cause 3: Non-Selective Background Reaction.

    • Explanation: If the catalyst loading is too low or the catalyst is not fully active, a non-catalyzed or background reduction may occur, producing a racemic mixture that lowers the overall ee%.[2]

    • Recommended Solution: Ensure adequate catalyst loading. For a Ru(II)/BINAP-type system, a substrate-to-catalyst ratio (S/C) of around 4000 can be a target for an optimized process, but initial lab-scale experiments may require a higher loading.[4]

Problem 2: Low or Stalled Reaction Conversion

Q: My hydrogenation reaction is very slow or stalls before reaching full conversion. What should I investigate?

A: Incomplete conversion is typically linked to catalyst deactivation, poor mass transfer, or insufficient hydrogen supply, especially during scale-up.

  • Potential Cause 1: Poor Mass Transfer of Hydrogen.

    • Explanation: This is one of the most significant challenges in scaling up hydrogenation. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). For the reaction to proceed, hydrogen must first dissolve in the liquid phase and then diffuse to the catalyst surface. Insufficient agitation or poor gas dispersion prevents the catalyst from accessing enough hydrogen.[5]

    • Recommended Solution:

      • Agitation Rate: Increase the stirring speed to improve gas-liquid mixing and create a vortex that draws hydrogen into the solution.

      • Reactor Design: For larger scales, specialized hydrogenation reactors with features like hollow-shaft agitators for gas sparging are essential for efficient hydrogen dispersal.[5]

      • Hydrogen Feed: Ensure the hydrogen delivery system can maintain the set pressure throughout the reaction. A drop in pressure indicates consumption, but a failure to maintain pressure points to a supply issue.

  • Potential Cause 2: Catalyst Deactivation.

    • Explanation: As discussed in the previous problem, impurities are a primary cause of catalyst deactivation. This is often observed as an initial reaction rate that slows down and eventually stops.

    • Recommended Solution: Re-evaluate the purity of all reagents and solvents. If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh charge of catalyst may restart the reaction, though this is not ideal for process efficiency.

  • Potential Cause 3: Thermal Runaway and Exotherm Control.

    • Explanation: Hydrogenation reactions are exothermic. As the reaction gains momentum, it can generate significant heat. If not properly controlled, this temperature increase can lead to catalyst decomposition or side reactions.[5]

    • Recommended Solution: Implement robust temperature control. Use a reactor with an efficient cooling jacket and monitor the internal temperature closely. For large-scale reactions, a controlled, slow initial feed of hydrogen can help manage the initial exotherm.

Problem 3: Difficult Product Isolation and Low Yield

Q: I'm losing a significant amount of my product during the work-up and purification. How can I improve recovery?

A: The target molecule, this compound, contains both a polar hydroxyl group and a lipophilic Boc group, giving it moderate water solubility which complicates extraction.

  • Potential Cause 1: Product Loss to the Aqueous Phase.

    • Explanation: During the aqueous work-up to remove the catalyst and any water-soluble reagents, the product can partition into the aqueous layer, leading to significant yield loss.

    • Recommended Solution:

      • Salting Out: Saturate the aqueous phase with a salt, such as sodium chloride (brine), before extraction. This decreases the polarity of the aqueous layer and reduces the solubility of the organic product, driving it into the organic phase.

      • Multiple Extractions: Perform multiple extractions (3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Combining these smaller, repeated extractions is more efficient than a single large-volume extraction.

      • Continuous Extraction: For large-scale operations, consider a continuous liquid-liquid extraction setup to maximize recovery.

  • Potential Cause 2: Formation of Emulsions.

    • Explanation: The presence of both polar and non-polar functional groups can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult and trapping the product at the interface.

    • Recommended Solution:

      • Break the Emulsion: Add a small amount of brine or a different organic solvent with a different polarity to help break the emulsion.

      • Filtration: Passing the emulsified mixture through a pad of Celite® or another filter aid can sometimes help separate the phases.

  • Potential Cause 3: Volatility.

    • Explanation: While not highly volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures.

    • Recommended Solution: Remove the solvent using a rotary evaporator with a well-controlled bath temperature (e.g., <40°C) and a gradual application of vacuum.

Experimental Protocols

Protocol 1: Ru-Catalyzed Asymmetric Hydrogenation (Lab Scale)

This protocol provides a starting point for the optimization of the chemo-catalytic reduction.

  • Catalyst Preparation (In Situ): In a glovebox, add [RuCl₂(p-cymene)]₂ and the chiral diphosphine ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio to a Schlenk flask containing degassed methanol. Stir the mixture at room temperature for 1 hour to form the active catalyst.

  • Reaction Setup: Charge a high-pressure autoclave reactor with a solution of Ethyl 4-(tert-butoxycarbonylamino)-3-oxobutanoate in degassed methanol (e.g., 0.5 M concentration).

  • Catalyst Addition: Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere. A typical substrate-to-catalyst (S/C) ratio for initial trials is 1000:1.

  • Hydrogenation: Seal the autoclave. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar) and begin vigorous stirring.

  • Monitoring: Heat the reaction to the target temperature (e.g., 30-50°C). Monitor the reaction progress by taking samples periodically (via a sampling valve) and analyzing them by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Biocatalytic Reduction with Baker's Yeast (Lab Scale)

This protocol outlines a green chemistry approach to the synthesis.

  • Yeast Suspension: In a flask, suspend commercial baker's yeast (Saccharomyces cerevisiae) in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0). Add a carbon source like glucose or sucrose.

  • Substrate Addition: Dissolve the Ethyl 4-(tert-butoxycarbonylamino)-3-oxobutanoate in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to aid solubility, and add it to the yeast suspension.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for 24-72 hours. The enzymes within the yeast will perform the asymmetric reduction.[6]

  • Monitoring: Monitor the reaction by taking aliquots, centrifuging to remove yeast cells, extracting the supernatant with ethyl acetate, and analyzing the organic layer by TLC or GC.

  • Work-up: Once complete, add a filter aid (e.g., Celite®) to the mixture and filter to remove the yeast cells. Wash the filter cake with water.

  • Extraction: Saturate the combined filtrate with sodium chloride and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary Table

ParameterChemo-Catalytic HydrogenationBio-Catalytic Reduction
Catalyst Ru(II) complexes with chiral ligands (e.g., BINAP)Whole cells (e.g., S. cerevisiae, C. parapsilosis) or isolated ketoreductases
Typical Temp. 25-70°C[4]25-35°C[6]
Pressure 10-100 bar H₂[7]Atmospheric
Solvent Methanol, Ethanol, THF[3]Aqueous buffer, often with a co-solvent
Typical ee% >95% (optimized)[3]Often >99%[6]
Key Advantages High throughput, established industrial processHigh enantioselectivity, mild conditions, "green" process
Key Challenges Catalyst cost & sensitivity, high pressure equipmentLower substrate concentration, longer reaction times, complex work-up

Frequently Asked Questions (FAQs)

Q1: My Boc-protected precursor seems unstable. What side reactions can occur? A1: The Boc (tert-butoxycarbonyl) group is generally stable to many nucleophiles and basic conditions. However, issues can arise. Formation of isocyanates or urea by-products can occur under certain conditions, though this is less common with standard Boc protection procedures using Boc anhydride.[8] During the work-up or subsequent steps, exposure to strong acids will prematurely cleave the Boc group.[9]

Q2: How do I accurately determine the enantiomeric excess (ee%) of my final product? A2: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[2]

  • Chiral HPLC: This is a common method. You will need a column with a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to different retention times.

  • Chiral GC: This is also an excellent method. The alcohol may need to be derivatized (e.g., converted to an acetate or silyl ether) to increase its volatility and improve separation on the chiral column.[2] It is critical to have a racemic standard of the product to properly develop the analytical method and confirm the peak identities for the (R) and (S) enantiomers.

Q3: Can I use a different reducing agent like sodium borohydride (NaBH₄)? A3: Using a non-chiral reducing agent like NaBH₄ will reduce the ketone, but it will produce a racemic mixture (a 50:50 mix of the R and S enantiomers). This defeats the purpose of asymmetric synthesis. If you use this method, you would then need to perform a separate, often difficult and low-yielding, chiral resolution step to isolate the desired (R)-enantiomer. Therefore, direct asymmetric synthesis is highly preferred.

Q4: What are the main safety considerations when scaling up the hydrogenation route? A4: The primary safety concerns are the handling of flammable hydrogen gas under pressure and the potential for thermal runaway.

  • Hydrogen Safety: Ensure the reactor is properly rated for the intended pressure and temperature. Use appropriate gas regulators and pressure relief systems. Always work in a well-ventilated area (or a specialized hydrogenation bunker) and use hydrogen leak detectors.

  • Exotherm Management: As mentioned in the troubleshooting guide, hydrogenation is exothermic. A failure in the cooling system during a large-scale run can lead to a dangerous increase in temperature and pressure. Ensure robust cooling and monitoring systems are in place.[5]

Workflow & Logic Diagrams

Troubleshooting Low Enantioselectivity

start Low ee% Observed q1 Check Starting Material Purity start->q1 a1_yes Purity >99.5% Confirmed q1->a1_yes Yes a1_no Purify SM (Recrystallize/Wash) q1->a1_no No q2 Verify Reaction Conditions a1_yes->q2 a1_no->q1 a2_yes Conditions are Optimal q2->a2_yes Yes a2_no Re-screen Temp, Solvent, Pressure q2->a2_no No q3 Assess Catalyst Integrity a2_yes->q3 a2_no->q2 a3_no Use Fresh Catalyst, Ensure Inert Handling q3->a3_no No end_ok ee% Improved q3->end_ok Yes a3_yes Catalyst Handled Correctly a3_no->q3

Caption: A decision tree for troubleshooting low enantiomeric excess.

Purification Workflow

start Crude Reaction Mixture step1 Solvent Removal (Rotary Evaporation) start->step1 step2 Dissolve in Ethyl Acetate step1->step2 step3 Aqueous Wash (Saturate with NaCl) step2->step3 step4 Separate Phases (Collect Organic Layer) step3->step4 step5 Repeat Extraction of Aqueous Layer (2x) step4->step5 step6 Combine Organic Layers step5->step6 step7 Dry over Na₂SO₄ step6->step7 step8 Filter & Concentrate step7->step8 end_product Purified Product step8->end_product

Caption: A standard workflow for the extractive purification of the product.

References

  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]

  • ResearchGate. Scale‐Up Studies in Asymmetric Transfer Hydrogenation. [Link]

  • ACS Publications. (2016, June 10). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Development and Scale-Up of a Continuous, High-Pressure, Asymmetric Hydrogenation Reaction, Workup, and Isolation. [Link]

  • CatSci Ltd. Process Development Whitepaper SCALE-UP. [Link]

  • PubMed. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • PubMed. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. [Link]

  • ResearchGate. Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of.... [Link]

  • Springer. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts. [Link]

  • Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. [Link]

Sources

Technical Support Center: Deprotection of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the removal of the tert-butyloxycarbonyl (Boc) protecting group from (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for this critical synthetic step. Our focus is on providing not just methods, but the scientific reasoning behind them to empower you to overcome challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Boc deprotection of an amino alcohol like this compound?

The most common and reliable methods for Boc deprotection involve acidolysis. For a substrate containing a hydroxyl group, the primary choices are:

  • Trifluoroacetic Acid (TFA): Typically used in a solution with an inert solvent like dichloromethane (DCM). This is a very common and effective method.[1]

  • Hydrogen Chloride (HCl): Often used as a solution in an organic solvent such as 1,4-dioxane, methanol, or ethyl acetate.[2][3]

The choice between these reagents often depends on the presence of other acid-sensitive functional groups on the molecule and the desired salt form of the final product (trifluoroacetate vs. hydrochloride).

Q2: Will the acidic conditions affect the free hydroxyl group on my molecule?

The secondary alcohol in this compound is generally stable to the standard acidic conditions used for Boc deprotection (TFA or HCl at room temperature).[4] However, a key concern is the potential for side reactions involving the highly reactive tert-butyl cation that is generated during the cleavage of the Boc group.[5] This cation can potentially alkylate the hydroxyl group, leading to the formation of a tert-butyl ether byproduct, although this is often a minor issue compared to the alkylation of more nucleophilic groups like indoles or thiols.

Q3: How do I monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to prevent over-exposure to acid and minimize side reactions. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The starting material, being Boc-protected, is relatively nonpolar. The product, the free amine (often as an ammonium salt), is significantly more polar and will have a much lower Rf value.[6] You should see the disappearance of the starting material spot and the appearance of a new, lower spot for the product.

  • ¹H NMR Spectroscopy: The reaction can be monitored by observing the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm in the ¹H NMR spectrum.[7]

Troubleshooting Guide

Problem 1: My reaction is incomplete or sluggish, with starting material remaining after the recommended time.

This is a common issue that can be resolved by systematically evaluating several factors.

  • Cause A: Insufficient Acid Strength or Stoichiometry

    • Explanation: The cleavage of the Boc group is an acid-catalyzed process.[8] If the acid concentration is too low or has degraded over time (e.g., HCl in dioxane can degrade), the reaction will be slow or stall.

    • Solution:

      • Ensure your acid is fresh and of high quality.

      • Gradually increase the concentration of the acid. For example, if 20% TFA in DCM is not working, you can increase it to 50%.[9]

      • For HCl, ensure it is anhydrous, as water can reduce the effective concentration of the acid.[6]

  • Cause B: Low Reaction Temperature or Insufficient Time

    • Explanation: Deprotection is a kinetic process. While most Boc deprotections proceed smoothly at room temperature, some substrates may require more energy.[6]

    • Solution:

      • Ensure the reaction has been allowed to stir for an adequate amount of time (typically 1-4 hours).

      • If the reaction is still slow at room temperature, consider gentle heating to 30-40 °C, while carefully monitoring for the formation of byproducts by TLC.[8]

  • Cause C: Solvent Issues

    • Explanation: The solvent must fully dissolve the substrate for the reaction to proceed efficiently.[6]

    • Solution: Ensure your starting material is fully dissolved in the chosen solvent (e.g., DCM, dioxane). If solubility is an issue, you may need to explore other solvent systems.

start Incomplete reaction observed by TLC/NMR check_acid Is the acid reagent fresh and anhydrous? start->check_acid increase_acid Increase acid concentration (e.g., 20% to 50% TFA) or equivalents. check_acid->increase_acid No check_temp Is the reaction running at room temperature? check_acid->check_temp Yes increase_acid->start Re-run & monitor success Reaction complete. increase_acid->success increase_time Increase reaction time and continue monitoring. check_temp->increase_time No (e.g., at 0°C) heat Gently heat to 30-40 °C with careful monitoring. check_temp->heat Yes increase_time->start Continue monitoring increase_time->success heat->start Monitor closely heat->success fail Problem persists. Consider alternative methods. heat->fail cluster_main Main Deprotection Pathway cluster_side Side Reactions BocNHR Boc-Protected Amine Protonated Protonated Carbamate BocNHR->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu+ tBuCation tert-Butyl Cation Protonated->tBuCation Amine Free Amine (as salt) CarbamicAcid->Amine - CO2 Alkylation Alkylation of Substrate/Product tBuCation->Alkylation + Nucleophile (e.g., -OH) Scavenged Trapped by Scavenger tBuCation->Scavenged + Scavenger (e.g., TIS) Isobutylene Isobutylene (gas) tBuCation->Isobutylene - H+

Caption: Acid-catalyzed Boc deprotection and fates of the tert-butyl cation.

Problem 3: How do I effectively work up the reaction and isolate my product?

The work-up procedure is critical for removing the acid and isolating the deprotected amine, which is typically an ammonium salt.

  • Scenario A: Product is the Ammonium Salt (TFA or HCl salt)

    • Explanation: Often, the salt of the deprotected amine can be used directly in the next step without neutralization.

    • Procedure:

      • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile acid (like TFA). [6] 2. To remove residual traces of TFA, co-evaporate the residue with a non-polar solvent like toluene or dichloromethane (3 times). [6] 3. If the product salt is a solid, it can be precipitated or triturated with a non-polar solvent like cold diethyl ether, collected by filtration, and dried under vacuum. [9]

  • Scenario B: The Free Amine is Required

    • Explanation: If the free amine is needed for the next step or for characterization, a neutralization step is required.

    • Procedure:

      • After removing the bulk of the acid via evaporation, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).

      • Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is neutral or slightly basic. [10] 3. Follow with a wash with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine. [11] Caution: Be aware that some amino alcohols have high water solubility, which can lead to loss of product into the aqueous layers during the wash. In such cases, extraction with a more polar solvent or using a solid-supported base for neutralization might be better. [10]

Validated Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This is the most common method for robust substrates.

ParameterValueRationale
Reagents This compound, TFA, DCMStandard, effective, and readily available reagents. [1]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that provides good solubility for the substrate.
TFA Conc. 20-50% (v/v) in DCM20% is often sufficient, but can be increased for slower reactions. [9]
Scavenger Triisopropylsilane (TIS), 2.5-5% (v/v)Optional but highly recommended to prevent side reactions. [6]
Temperature 0 °C to Room TemperatureInitial cooling helps control any exotherm and minimize side reactions. [6]
Time 1-3 hoursMonitor by TLC for completion.

Step-by-Step Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Optional: Add TIS (0.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to reach the desired final concentration (e.g., for a 20% solution, add 2 mL of TFA to 8 mL of the DCM solution).

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring at room temperature, monitoring the reaction's progress every 30-60 minutes by TLC (e.g., using 10% MeOH in DCM as eluent).

  • Once the starting material is fully consumed, proceed with the work-up (see Problem 3 above).

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

This method is also very effective and yields the hydrochloride salt directly, which can be advantageous.

ParameterValueRationale
Reagents This compound, 4M HCl in DioxaneA commercially available and standardized reagent. [9]
Solvent 1,4-DioxaneThe reaction is typically run in the solvent the HCl is dissolved in.
HCl Equiv. 5-10 equivalentsA significant excess is used to drive the reaction to completion. [9]
Temperature Room TemperatureGenerally sufficient for rapid deprotection.
Time 30-60 minutesOften faster than TFA-based methods. [9]

Step-by-Step Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature. The deprotection is often complete within 30 minutes. Monitor by TLC.

  • Upon completion, the product hydrochloride salt may precipitate from the solution.

  • Remove the solvent in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the salt completely.

  • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum. [9]

References

  • Nembhard, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23850. Available at: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Nembhard, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2016). The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis. Retrieved from [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2018). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Nembhard, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23843-23850. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical syntheses. As a chiral carbamate derivative, accurate and precise analytical monitoring is paramount for controlling reaction progress, determining yield, and ensuring enantiomeric purity.[1][2] This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the reaction of this compound due to its versatility in separating the starting materials, intermediates, and the final product. Both reversed-phase and chiral HPLC are critical for a comprehensive analysis.

Frequently Asked Questions (HPLC)

Q1: What are the recommended starting conditions for reversed-phase HPLC analysis of this compound?

A1: For a standard reversed-phase HPLC analysis, a C18 column is a suitable starting point. A mobile phase consisting of a mixture of acetonitrile (MeCN) and water is typically effective.[3] A gradient elution is often preferred to resolve compounds with differing polarities. For mass spectrometry (MS) compatible methods, it is advisable to use formic acid as a modifier instead of phosphoric acid.[3]

Q2: How can I separate the (R) and (S) enantiomers of tert-Butyl (4-hydroxybutan-2-yl)carbamate?

A2: Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for this purpose.[4][5] The selection of the appropriate chiral column and mobile phase often involves screening several combinations. A common mobile phase for chiral separations is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[6]

Troubleshooting Guide (HPLC)
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Peak Tailing 1. Secondary Interactions: The analyte may be interacting with residual silanol groups on the silica-based stationary phase, which is common for compounds with amine or hydroxyl groups.[7] 2. Column Overload: Injecting too much sample can lead to peak distortion.[7] 3. Column Bed Deformation: A void at the column inlet can cause peak tailing.[7]1. Lower Mobile Phase pH: Operating at a lower pH (around 3) can suppress the ionization of silanol groups, minimizing secondary interactions.[7] 2. Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing the potential for unwanted interactions.[7] 3. Reduce Injection Volume/Concentration: Dilute the sample to see if peak shape improves. 4. Column Maintenance: If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may resolve the issue.[7]
Poor Resolution Between Reactant and Product 1. Inadequate Separation Power: The chosen column and mobile phase may not be providing sufficient selectivity. 2. Co-eluting Impurities: An impurity may be eluting at the same time as one of your components of interest.1. Optimize Mobile Phase Gradient: Adjust the gradient slope to increase the separation between peaks. 2. Change Stationary Phase: Try a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. 3. Adjust Mobile Phase pH: Altering the pH can change the ionization state of your analytes and improve separation.
Irreproducible Retention Times 1. Mobile Phase Composition Issues: Inconsistent mobile phase preparation or proportioning by the HPLC pump can lead to shifts in retention time.[8] 2. Temperature Fluctuations: Changes in column temperature can affect retention times.[9] 3. Column Equilibration: Insufficient equilibration time between runs can cause retention time drift.1. Ensure Proper Mobile Phase Preparation: Premix mobile phases or use a reliable online mixing system. Degas the mobile phase to prevent bubble formation.[9] 2. Use a Column Oven: Maintaining a constant column temperature will ensure reproducible chromatography.[9] 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Aliquot Quench Quench Reaction (if necessary) Sample->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject onto HPLC Filter->Inject Prepared Sample Separate Separation on Column Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Quantify Quantify Components Integrate->Quantify Report Report Results Quantify->Report

Caption: HPLC analysis workflow from sample preparation to data reporting.

Gas Chromatography (GC)

Gas chromatography can be a powerful tool for monitoring reactions of this compound, particularly for assessing the presence of volatile starting materials or byproducts. However, the thermal lability of carbamates presents a significant challenge.[10][11][12]

Frequently Asked Questions (GC)

Q1: Can this compound be analyzed directly by GC?

A1: Direct analysis can be challenging due to the thermal instability of the carbamate group, which may lead to decomposition in the hot injector port.[13][14] This can result in poor reproducibility and the appearance of degradation peaks.[15] Derivatization is often employed to make the analyte more volatile and thermally stable.

Q2: What are some common derivatization techniques for carbamates for GC analysis?

A2: One common technique is "flash alkylation" or methylation in the injector port, which can improve the thermal stability of the carbamates.[10] Silylation is another widely used derivatization method to increase volatility and reduce active site interactions.

Troubleshooting Guide (GC)
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Broad or Tailing Peaks 1. Analyte Adsorption: Active sites in the injector liner or on the column can interact with the polar functional groups of the analyte.[15] 2. Slow Analyte Transfer: The injection technique may be too slow, causing band broadening.1. Use a Deactivated Liner: A deactivated liner minimizes interactions with the analyte.[16] 2. Optimize Injection Speed: A faster injection can lead to sharper peaks. 3. Consider Derivatization: This can reduce the polarity of the analyte and minimize interactions with active sites.
Appearance of Unexpected Peaks 1. Thermal Decomposition: The analyte may be degrading in the injector or on the column at high temperatures.[13][17][18] 2. Sample Contamination: The sample or solvent may be contaminated.1. Lower Injector Temperature: Reducing the injector temperature can minimize thermal degradation.[17] 2. Use a Cool On-Column or PTV Inlet: These injection techniques introduce the sample at a lower temperature, reducing the risk of decomposition.[16] 3. Run a Solvent Blank: This will help identify any peaks originating from the solvent.
Poor Reproducibility 1. Inconsistent Decomposition: If the analyte is thermally labile, the extent of decomposition may vary between injections. 2. Injector Discrimination: Variations in injection volume or technique can affect the amount of sample introduced onto the column.1. Optimize Injection Parameters: Ensure consistent injection volume and speed. An autosampler is highly recommended for reproducibility. 2. Derivatize the Sample: A stable derivative will provide more reproducible results than a thermally labile compound.
Logical Flow for GC Method Development

GC_Dev_Flow Start Assess Analyte Thermal Stability Direct_Analysis Attempt Direct GC Analysis Start->Direct_Analysis Potentially Stable Derivatize Derivatization Required Start->Derivatize Thermally Labile Optimize_Inj Optimize Injector Temperature Direct_Analysis->Optimize_Inj Derivatize->Optimize_Inj Optimize_Col Optimize Column & Temperature Program Optimize_Inj->Optimize_Col Validate Validate Method Optimize_Col->Validate

Caption: Decision-making process for developing a GC method for a potentially thermally labile compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing real-time information on the conversion of reactants to products without the need for sample workup.[19][20][21]

Frequently Asked Questions (NMR)

Q1: Can I monitor my reaction directly in the NMR tube?

A1: Yes, in-situ or real-time NMR monitoring is a powerful technique.[19][22][23] The reaction is initiated directly in the NMR tube, and spectra are acquired at regular intervals to track the disappearance of starting material signals and the appearance of product signals.

Q2: Which nuclei are most useful for monitoring this reaction?

A2: ¹H NMR is typically the most convenient due to its high sensitivity and the presence of distinct protons in the starting material and product. ¹³C NMR can also be very informative, particularly for observing the carbamate carbonyl carbon and other key carbon signals.[24][25]

Troubleshooting Guide (NMR)
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Signal-to-Noise Ratio 1. Low Concentration: The concentration of the analyte may be too low for the number of scans acquired. 2. Incorrect Acquisition Parameters: The number of scans or relaxation delay may be insufficient.1. Increase Concentration: If possible, run the reaction at a higher concentration. 2. Increase Number of Scans: This will improve the signal-to-noise ratio, but at the cost of temporal resolution for kinetic studies.[19] 3. Optimize Relaxation Delay (D1): Ensure a sufficient delay for quantitative analysis.
Broad Peaks 1. Poor Shimming: An inhomogeneous magnetic field will lead to broad lineshapes. 2. Presence of Paramagnetic Species: Paramagnetic impurities can cause significant line broadening. 3. Chemical Exchange: If the reaction is at or near equilibrium, or if there are exchange processes occurring, peaks can be broadened.1. Re-shim the Spectrometer: Careful shimming is crucial for high-resolution spectra. 2. Purify Reagents: Ensure all starting materials and solvents are free of paramagnetic metals. 3. Adjust Temperature: Changing the temperature can sometimes sharpen exchange-broadened peaks.
Difficulty in Quantifying Species 1. Overlapping Peaks: Signals from the reactant and product may overlap, making integration difficult. 2. Non-quantitative Acquisition: If the relaxation delay is too short, the signal intensities may not be proportional to the concentration.1. Use a Higher Field Spectrometer: This will increase the dispersion of the signals. 2. Monitor a Non-Overlapping Peak: Choose a signal that is well-resolved for each species for quantification. 3. Ensure a Sufficient Relaxation Delay: A D1 of at least 5 times the longest T1 is recommended for accurate quantification.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the product and any intermediates or byproducts. It is typically coupled with a chromatographic technique (LC-MS or GC-MS).

Frequently Asked Questions (MS)

Q1: What are the expected fragmentation patterns for this compound?

A1: Boc-protected amines are known to undergo characteristic fragmentation. A common fragmentation pathway involves the loss of isobutene (56 Da) via a McLafferty-like rearrangement.[26][27] Another potential loss is the entire tert-butoxy group (73 Da). The observation of these neutral losses can help confirm the presence of the Boc protecting group.[28][29]

Q2: How can I confirm the molecular weight of my product?

A2: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of non-volatile compounds like this compound. You would typically look for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Troubleshooting Guide (MS)
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No Molecular Ion Observed 1. In-source Fragmentation: The analyte may be fragmenting in the ion source before detection. This is common for labile molecules.[27] 2. Poor Ionization: The analyte may not be ionizing efficiently under the chosen conditions.1. Use a Softer Ionization Method: If available, try a technique like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). 2. Optimize Source Parameters: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. 3. Change Mobile Phase Additives: The choice of acid or base can significantly impact ionization efficiency.
Low Signal Intensity 1. Ion Suppression: Other components in the sample matrix may be interfering with the ionization of your analyte. 2. Low Analyte Concentration: The concentration of the analyte may be below the detection limit of the instrument.1. Improve Sample Cleanup: Use a solid-phase extraction (SPE) step to remove interfering matrix components.[30] 2. Dilute the Sample: This can sometimes reduce ion suppression effects. 3. Optimize LC Method: Better chromatographic separation can resolve the analyte from interfering species.
Ambiguous Fragmentation 1. Multiple Fragmentation Pathways: The molecule may be fragmenting in several different ways, leading to a complex spectrum. 2. Presence of Impurities: Co-eluting impurities will contribute to the mass spectrum.1. Perform MS/MS (Tandem MS): Isolate the parent ion of interest and fragment it to obtain a cleaner fragmentation spectrum. 2. Improve Chromatographic Resolution: Ensure that the peak is pure before it enters the mass spectrometer.

References

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University.
  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest. Available from: [Link]

  • In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer. National Center for Biotechnology Information. Available from: [Link]

  • In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Europe PMC. Available from: [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. National Center for Biotechnology Information. Available from: [Link]

  • Quantitative NMR methods for reaction and process monitoring. Kluedo. Available from: [Link]

  • Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. J-Stage. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Activity and Decomposition. Separation Science. Available from: [Link]

  • Real-Time Reaction Monitoring. MPI für Kohlenforschung. Available from: [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Available from: [Link]

  • 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. Lund University. Available from: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available from: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

  • Features of gas chromatographic analysis of thermally unstable compounds. National Center for Biotechnology Information. Available from: [Link]

  • tert-Butyl carbamate. SIELC Technologies. Available from: [Link]

  • Temperature Programming for Better GC Results. Phenomenex. Available from: [Link]

  • What Causes Tailing In Gas Chromatography? Chemistry For Everyone - YouTube. Available from: [Link]

  • Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. Available from: [Link]

  • Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. National Center for Biotechnology Information. Available from: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available from: [Link]

  • CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study. Green Chemistry (RSC Publishing). Available from: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Center for Biotechnology Information. Available from: [Link]

  • Chiral Drug Separation. Taylor & Francis Online. Available from: [Link]

  • Shifts of the ¹H NMR signals of amine and carbamate species of KDDE as a function of pH. ResearchGate. Available from: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. ResearchGate. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Available from: [Link]

Sources

Validation & Comparative

Comparison of (R) vs (S)-tert-Butyl (4-hydroxybutan-2-yl)carbamate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison of (R)- vs. (S)-tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis

A Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Chirality in Synthesis

In the realm of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic chemistry.[1]

Chiral amino alcohols are particularly valuable building blocks, or synthons, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1][2][3] (R)- and (S)-tert-Butyl (4-hydroxybutan-2-yl)carbamate are two such synthons. These molecules, bearing both a hydroxyl and a Boc-protected amine group on a four-carbon chain, offer synthetic chemists a versatile platform for constructing more complex chiral molecules. The tert-butoxycarbonyl (Boc) protecting group is crucial, rendering the amine nucleophile temporarily inert and stable under a wide range of reaction conditions, yet easily removable under mild acidic conditions.[4][5]

This guide provides an in-depth comparison of the (R) and (S) enantiomers of tert-Butyl (4-hydroxybutan-2-yl)carbamate, exploring their synthesis, distinct applications, and the strategic considerations that guide the choice of one enantiomer over the other in a synthetic campaign.

Synthetic Strategies: Accessing Enantiopure Building Blocks

The utility of these chiral carbamates is predicated on their availability in high enantiomeric purity. Several strategies have been developed to this end, broadly categorized into chiral pool synthesis, asymmetric catalysis, and chemoenzymatic methods.

Chiral Pool Synthesis: Nature's Starting Point

One of the most direct routes to these molecules is through the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids.[1][6] For instance, (R)-3-aminobutanoic acid can be reduced to the corresponding amino alcohol, (R)-3-aminobutan-1-ol, which is a precursor to the title compound.[7][8]

This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the product. While conceptually straightforward, the choice of reducing agent is critical for process efficiency and cost-effectiveness, with reagents like sodium aluminum hydride offering a balance of reactivity and economy.[7] A subsequent Boc-protection step yields the final product.[4]

Asymmetric and Biocatalytic Approaches

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chirality. This includes the use of chiral metal catalysts or, more recently, enzymes. Biocatalysis, in particular, offers significant advantages in terms of stereoselectivity and environmental impact.[2]

For example, (R)-selective transaminases can be engineered to asymmetrically synthesize (R)-3-aminobutanol from 4-hydroxy-2-butanone with high enantiomeric excess (>99% ee).[9][10] These enzymatic methods operate under mild, aqueous conditions and represent a green alternative to traditional chemical synthesis.[2] Similarly, engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing another powerful tool for accessing these chiral amino alcohols.[3]

The choice between a chiral pool and a catalytic approach often depends on factors like scale, cost of starting materials versus catalysts, and the desired level of enantiopurity.

Comparative Analysis of Synthetic Applications

The true distinction between the (R) and (S) enantiomers lies in their application as chiral synthons. The specific stereocenter dictates the stereochemical outcome of subsequent reactions, making the choice of enantiomer a critical design element in a multi-step synthesis.

Feature(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate(S)-tert-Butyl (4-hydroxybutan-2-yl)carbamateKey Considerations for Selection
CAS Number 167216-17-3[4]106539-36-0[11]Verification of correct enantiomer for the desired synthetic outcome.
Molecular Formula C₉H₁₉NO₃[4]C₉H₁₉NO₃[11]Identical, differing only in stereochemistry.
Molecular Weight 189.25 g/mol [4]189.25 g/mol [11]Identical.
Typical Purity >95% to >99%>95%The required enantiomeric and chemical purity for the specific application.
Key Precursor (R)-3-aminobutan-1-ol(S)-3-aminobutan-1-olAvailability and cost of the chiral precursor.
Notable Applications Intermediate for the HIV integrase inhibitor, Dolutegravir.[7]Building block for various chiral ligands and pharmaceutical intermediates.The target molecule's required stereochemistry dictates the choice.
Case Study: (R)-Enantiomer in the Synthesis of Dolutegravir

A prominent example showcasing the importance of the (R)-enantiomer is in the synthesis of Dolutegravir, a critical antiretroviral medication for the treatment of HIV.[7] The four-carbon chiral backbone of (R)-3-aminobutan-1-ol, the deprotected form of this compound, is a key raw material and a major cost driver in the production of this drug.[7] The specific (R)-configuration is essential for the drug's ability to bind to the HIV integrase enzyme and exert its therapeutic effect.

General Synthetic Utility

Beyond specific drug targets, these enantiomers serve as versatile intermediates. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The Boc-protected amine, once deprotected, can participate in amide bond formations, reductive aminations, or other nucleophilic additions. The choice between the (R) and (S) enantiomer allows for the diastereoselective construction of new stereocenters relative to the existing one.

For example, in the synthesis of a complex molecule with multiple stereocenters, a chemist might use the (R)-enantiomer to set a specific stereochemistry at one position and then use that center to direct the formation of a second stereocenter in a later step. If the opposite stereochemistry is required in the final product, the synthesis would begin with the (S)-enantiomer.

Experimental Protocols

Protocol 1: Boc Protection of (R)-3-Aminobutan-1-ol

This protocol describes the synthesis of this compound from its corresponding amino alcohol.

Materials:

  • (R)-3-aminobutan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-3-aminobutan-1-ol (1.0 eq) in THF or DCM.

  • Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: If an organic base was used, concentrate the reaction mixture under reduced pressure. If an inorganic base was used, separate the organic layer.

  • Dilute the residue/organic layer with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[1]

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to liberate the free amine.

Materials:

  • (R)- or (S)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

  • Hydrochloric acid (e.g., 4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in DCM.

  • Add an excess of hydrochloric acid in dioxane (e.g., 5-10 eq) or TFA (e.g., 10-20% v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be precipitated by the addition of diethyl ether and collected by filtration. Alternatively, it can be neutralized with a base and extracted into an organic solvent for further use.

Visualizing the Synthetic Strategy

The choice between the (R) and (S) enantiomers is a fundamental decision at the outset of a synthesis, directly influencing the stereochemical pathway.

Synthesis_Choice cluster_start Chiral Precursors cluster_intermediate Boc-Protected Intermediates cluster_target Final Chiral Products R_precursor (R)-3-aminobutanoic acid R_carbamate (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate R_precursor->R_carbamate Reduction & Boc Protection S_precursor (S)-3-aminobutanoic acid S_carbamate (S)-tert-Butyl (4-hydroxybutan-2-yl)carbamate S_precursor->S_carbamate Reduction & Boc Protection Target_R Target Molecule (R-configuration) R_carbamate->Target_R Multi-step Synthesis Target_S Target Molecule (S-configuration) S_carbamate->Target_S Multi-step Synthesis

Caption: Strategic choice of enantiomer at the start of a synthesis.

Conclusion

(R)- and (S)-tert-Butyl (4-hydroxybutan-2-yl)carbamate are not interchangeable reagents but rather distinct chiral building blocks that provide access to opposite enantiomeric series of target molecules. The selection between them is a critical strategic decision, dictated entirely by the desired stereochemistry of the final product. While their chemical reactivity is identical, their spatial orientation is the key differentiator that enables the stereocontrolled synthesis of complex and biologically active compounds. Advances in both chiral pool synthesis and asymmetric catalysis continue to improve access to these valuable synthons, empowering researchers and drug development professionals to design and execute more efficient and elegant synthetic routes.

References

  • ACS Omega. (2025, May 27). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2020, January). Synthesis of chiral amino-alcohols. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Retrieved from [Link]

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • ChemAdvin. (n.d.). (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate. Retrieved from [Link]

  • PubMed. (n.d.). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for R-3-aminobutanol.
  • Google Patents. (n.d.). CN106966912A - (R) preparation method of 3 amino butanols.
  • lib.xjtlu.edu.cn. (n.d.). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

A Comparative Guide to the Stereochemical Analysis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Derivatives: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological effects. The (R)- and (S)-enantiomers of a drug can have distinct interactions with chiral biological targets like enzymes and receptors, with one enantiomer providing the therapeutic benefit while the other might be inactive or even toxic.[1][2] (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds.[3] Its defined stereochemistry is paramount, making the unambiguous assignment of its absolute configuration a crucial step in the quality control and regulatory approval of any downstream active pharmaceutical ingredient (API).

For decades, single-crystal X-ray crystallography has been the unequivocal "gold standard" for determining the absolute configuration of chiral molecules.[4][5][6] By providing a direct visualization of the atomic arrangement in a crystalline solid, it offers an unparalleled level of certainty. However, the path to a high-quality crystal structure is not always straightforward, and reliance on this single technique can create bottlenecks in the fast-paced environment of pharmaceutical research. The primary challenge lies in the prerequisite of growing a well-ordered single crystal, a process that can be both time-consuming and, for some molecules, empirically impossible.

This guide provides an in-depth comparison of X-ray crystallography with powerful alternative techniques for the absolute configuration determination of this compound and its derivatives. We will explore the technical underpinnings, experimental workflows, and practical considerations of Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries, and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases. By presenting supporting data and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most fitting analytical strategy for their specific needs, thereby enhancing efficiency and confidence in their stereochemical assignments.

Synthesis and Crystallization: The Gateway to X-ray Analysis

The journey to an X-ray crystal structure begins with the synthesis of the target compound and its subsequent crystallization. The quality of the final structural data is intrinsically linked to the purity of the synthesized material and the perfection of the crystal lattice.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amine group of the corresponding chiral amino alcohol. A common and effective method involves the reaction of (R)-4-aminobutan-2-ol with di-tert-butyl dicarbonate (Boc₂O).[3]

Reaction Scheme:

(R)-4-aminobutan-2-ol + (Boc)₂O → this compound

This reaction is generally performed in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproduct.[3] Careful control of the reaction temperature (typically between 0 °C and room temperature) is crucial to prevent side reactions.[3] The resulting carbamate is then purified using standard techniques like column chromatography to achieve the high level of purity (>99%) required for successful crystallization.

The Art and Science of Crystallization

Crystallization is the process of forming a solid crystal from a solution, melt, or gas. For X-ray diffraction, the goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.5 mm in each dimension).[7] The success of crystallization is highly dependent on a variety of factors, and screening different conditions is often necessary. While only about 5-10% of chiral compounds crystallize as conglomerates (mixtures of pure enantiomer crystals), the majority form racemic compounds where both enantiomers are present in the unit cell.[8]

Key Crystallization Techniques for Carbamate Derivatives:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like hexane/ethyl acetate) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal growth.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[9]

The choice of solvent is critical. Solvents that engage in hydrogen bonding (like alcohols) can compete with the intermolecular hydrogen bonds needed for crystal lattice formation, particularly with the hydroxyl and carbamate groups of the target molecule. Therefore, less polar solvents or solvent mixtures are often more successful.

Definitive Structure Determination: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction provides a direct and unambiguous three-dimensional map of the atoms within a molecule.[5] The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern is unique to the crystal's internal structure.

Experimental Protocol
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage and improve data quality.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to optimize the fit.

  • Absolute Configuration Assignment: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion.[7] This effect, which occurs when the X-ray energy is near the absorption edge of a heavier atom, causes slight differences in the diffraction pattern that allow for the correct enantiomer to be identified. The Flack parameter is a key statistical value used to validate the assignment; a value close to 0 indicates the correct configuration, while a value near 1 suggests the inverted structure.[10]

Workflow Visualization```dot

X_ray_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Analysis Synthesis Synthesis & Purification (>99% Purity) Crystallization Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Crystallization High Purity Sample Mounting Select & Mount Single Crystal Crystallization->Mounting High-Quality Crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing (Unit Cell, Space Group) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Absolute Configuration (Flack Parameter) Refinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Caption: Logical workflows for alternative methods of absolute configuration determination.

Objective Performance Comparison

The choice of analytical technique should be guided by the specific requirements of the project, including sample availability, required turnaround time, and access to instrumentation. The following table provides an objective comparison of the discussed methods.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral AuxiliariesChiral HPLC
Principle X-ray diffraction from a single crystal latticeDifferential absorption of circularly polarized IR lightDiastereomer formation and NMR analysisDifferential interaction with a chiral stationary phase
Accuracy Gold Standard / UnambiguousHigh, relies on computational accuracyHigh, model-dependentHigh (for purity), requires a known standard for AC
Sample State High-quality single crystalSolution (solid, oil)Solution (solid, oil)Solution (solid, oil)
Sample Amount ~1-5 mg~5-10 mg~5 mg per derivative<1 mg
Throughput Low (days to weeks)High (hours per sample) [11]Medium (1-2 days)Very High (minutes per sample)
Key Advantage Direct visualization of 3D structureNo crystallization or derivatization needed [12]Uses standard NMR equipmentExcellent for enantiomeric purity and separation
Key Limitation Requires a high-quality single crystal [10][11]Requires quantum mechanical calculationsRequires chemical derivatization; may fail if no reactive groupAbsolute configuration requires a reference standard

Conclusion and Recommendations

The determination of the absolute configuration of chiral molecules like this compound is a cornerstone of pharmaceutical development. While X-ray crystallography remains the definitive method for this purpose, its stringent requirement for a single crystal is a significant practical limitation. [11] For early-stage drug discovery, where speed and high throughput are essential, Vibrational Circular Dichroism (VCD) presents a compelling alternative. [6][11]Its ability to analyze samples directly in solution without the need for crystallization or chemical derivatization makes it an exceptionally powerful and efficient tool. [12] NMR spectroscopy with chiral derivatizing agents is another robust solution-state method that leverages widely available instrumentation. It is particularly valuable when VCD is not accessible, though it requires successful chemical modification of the analyte.

Finally, chiral HPLC is indispensable for determining enantiomeric purity and for preparative separation of enantiomers. [13]While it cannot determine absolute configuration de novo, it is the workhorse for monitoring chiral integrity once a reference standard has been established by one of the other methods.

As a Senior Application Scientist, my recommendation is to adopt a tiered approach. Use X-ray crystallography whenever high-quality crystals are readily available, as it provides the highest level of structural certainty. In parallel, develop VCD or NMR methods. These solution-based techniques are invaluable for high-throughput screening, for analyzing difficult-to-crystallize compounds, and for providing orthogonal confirmation of the solid-state structure, ensuring a comprehensive and robust understanding of your chiral molecules at every stage of the development pipeline.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]

  • A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed. Available at: [Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed. Available at: [Link]

  • Absolute configuration - Wikipedia. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]

  • Absolute Configuration | ChemTalk. Available at: [Link]

  • Determination of absolute configuration - Purechemistry. Available at: [Link]

  • Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed. Available at: [Link]

  • Vibrational circular dichroism - Wikipedia. Available at: [Link]

  • DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate. Available at: [Link]

  • A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD) to a - ResearchGate. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • The Assignment of Absolute Configuration by NMR | Chemical Reviews - ACS Publications. Available at: [Link]

    • Determination of Absolute and Relative Configuration. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available at: [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available at: [Link]

  • Advancements in chiral crystallization. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]

  • recent-advances-in-the-field-of-chiral-crystallization - Ask this paper | Bohrium. Available at: [Link]

  • tert-butyl N-(4-hydroxybut-2-enyl)carbamate | C9H17NO3 | CID 54417621 - PubChem. Available at: [Link]

  • Recent advances in the field of chiral crystallization - ResearchGate. Available at: [Link]

  • (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis - ResearchGate. Available at: [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available at: [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | C9H19NO3 | CID 11263954 - PubChem. Available at: [Link]

  • Tert-butyl n-[(2s)-1-hydroxybutan-2-yl]carbamate - PubChemLite. Available at: [Link]

Sources

The Strategic Advantage of a Chiral Core: A Comparative Efficacy Analysis of Dolutegravir and Other Leading HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the journey from a simple chiral building block to a market-leading therapeutic is a testament to the power of stereospecific synthesis and rational drug design. This guide delves into the significance of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate , a crucial chiral intermediate, by examining the synthesis and unparalleled efficacy of its most prominent derivative: the HIV-1 integrase strand transfer inhibitor (INSTI), Dolutegravir.

While this specific chiral building block is uniquely pivotal to Dolutegravir's structure, a true measure of its contribution is understood by comparing Dolutegravir's performance against other leading drugs in its class that are synthesized from different precursors. This guide will, therefore, provide an in-depth, data-driven comparison of Dolutegravir with other key INSTIs: Raltegravir, Elvitegravir, and Bictegravir. We will explore how the distinct structural features, stemming from their unique synthetic pathways, translate into measurable differences in clinical efficacy, resistance profiles, and patient outcomes.

The Cornerstone of Asymmetry: Synthesizing Dolutegravir

The synthesis of Dolutegravir is a multi-step process that critically relies on the chirality of (R)-3-amino-1-butanol, the deprotected form of this compound. This specific stereoisomer is essential for the correct three-dimensional conformation of the final drug, which is paramount for its high-affinity binding to the HIV-1 integrase active site.

The synthesis of Dolutegravir generally involves the construction of the core polycyclic pyridinone structure, followed by the crucial step of incorporating the chiral side chain derived from (R)-3-amino-1-butanol.[1][2] This chiral amine is what forms the characteristic oxazine ring fused to the pyridinone core.

Below is a generalized, high-level workflow for the synthesis of Dolutegravir, emphasizing the incorporation of the chiral intermediate.

Experimental Protocol: Synthesis of Dolutegravir Intermediate

This protocol outlines a key step in the synthesis of Dolutegravir, which involves the cyclization reaction with (R)-3-amino-1-butanol to form the core tricyclic structure.

Objective: To synthesize the tricyclic core of Dolutegravir via condensation and cyclization of a functionalized pyridone with (R)-3-amino-1-butanol.

Materials:

  • Functionalized pyridone ester (e.g., methyl 1-(2,2-dihydroxyethyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylate)

  • (R)-3-amino-1-butanol

  • Appropriate solvent (e.g., methanol, toluene)

  • Acid or base catalyst as required by the specific synthetic route

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reactant Preparation: Dissolve the functionalized pyridone ester in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Chiral Amine: Add a stoichiometric equivalent of (R)-3-amino-1-butanol to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tricyclic intermediate.

  • Characterization: The structure and purity of the isolated intermediate are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The use of the (R)-enantiomer is critical; the (S)-enantiomer would result in a diastereomer with significantly lower or no therapeutic activity, underscoring the importance of stereochemistry in drug design.

G cluster_synthesis Dolutegravir Synthesis Workflow Start Functionalized Pyridone Reaction Condensation & Cyclization Start->Reaction Chiral_Amine (R)-3-amino-1-butanol (from this compound) Chiral_Amine->Reaction Intermediate Tricyclic Core Reaction->Intermediate Further_Steps Further Functionalization Intermediate->Further_Steps Final_Product Dolutegravir Further_Steps->Final_Product

Caption: A simplified workflow for the synthesis of Dolutegravir.

Mechanism of Action: A Shared Strategy

Dolutegravir and the other INSTIs—Raltegravir, Elvitegravir, and Bictegravir—share a common mechanism of action. They all target the HIV-1 integrase enzyme, which is essential for the replication of the virus.[3] Specifically, they are strand transfer inhibitors. After the virus enters a host CD4+ cell, its RNA is reverse-transcribed into DNA. The integrase enzyme then facilitates the insertion of this viral DNA into the host cell's genome. By binding to the active site of the integrase, INSTIs block this "strand transfer" step, effectively preventing the virus from hijacking the cell's machinery to produce new viral particles.[3][4]

G cluster_moa Mechanism of Action of INSTIs HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase_Complex Viral DNA + Integrase Enzyme Viral_DNA->Integrase_Complex Integration Integration into Host DNA Integrase_Complex->Integration Block Blockage of Strand Transfer Integrase_Complex->Block Replication Viral Replication Integration->Replication INSTI Dolutegravir & Other INSTIs INSTI->Block

Caption: The mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).

Comparative Efficacy: A Data-Driven Analysis

The ultimate measure of a drug's success lies in its clinical performance. Dolutegravir has been extensively studied in numerous clinical trials, often in head-to-head comparisons with other leading antiretroviral agents, including other INSTIs.

Efficacy in Treatment-Naïve Patients

In treatment-naïve patients (those who have not previously received antiretroviral therapy), Dolutegravir has consistently demonstrated high rates of virologic suppression.

Clinical Trial Comparison Arms Primary Endpoint (Week 48) Key Findings
SPRING-2 [5][6]Dolutegravir + 2 NRTIs vs. Raltegravir + 2 NRTIsHIV-1 RNA <50 copies/mLDolutegravir was non-inferior to Raltegravir (88% vs. 85% suppression). No treatment-emergent resistance was observed in the Dolutegravir arm.[5]
SINGLE Dolutegravir/Abacavir/Lamivudine vs. Atripla (Efavirenz/TDF/FTC)HIV-1 RNA <50 copies/mLDolutegravir-based regimen was superior to Atripla, primarily due to fewer discontinuations from adverse events.
GS-US-380-1489 & 1490 [2][7][8]Bictegravir/F/TAF vs. Dolutegravir + F/TAFHIV-1 RNA <50 copies/mLBictegravir was non-inferior to Dolutegravir at 48 and 96 weeks. Both regimens were highly effective and well-tolerated.[2][7]
Retrospective Study [9]Dolutegravir vs. Elvitegravir/cobicistat vs. RaltegravirVirological suppression at 12 monthsHigh rates of suppression in all groups (DTG: 92%, EVG: 96%, RAL: 90%). DTG was associated with more discontinuations due to neuropsychiatric side effects.[9]
Efficacy in Treatment-Experienced Patients

For patients who have developed resistance to other antiretroviral drugs, the efficacy of a new agent is a critical consideration.

Clinical Trial Comparison Arms Primary Endpoint (Week 48) Key Findings
SAILING [10][11]Dolutegravir + Background Therapy vs. Raltegravir + Background TherapyHIV-1 RNA <50 copies/mLDolutegravir was superior to Raltegravir (71% vs. 64% suppression). Significantly fewer patients on Dolutegravir developed integrase inhibitor resistance.[10][11]
VIKING-3 Dolutegravir in patients with resistance to other INSTIsHIV-1 RNA <50 copies/mL at Week 24Dolutegravir demonstrated significant efficacy in patients with pre-existing resistance to Raltegravir and/or Elvitegravir.
Resistance Profile: A Higher Genetic Barrier

A key advantage of Dolutegravir, often attributed to its unique chemical structure, is its high barrier to the development of drug resistance.[12][13] Clinical studies have consistently shown that treatment-emergent resistance to Dolutegravir is rare in treatment-naïve patients.[5][12] Furthermore, Dolutegravir often retains activity against viral strains that have developed resistance to first-generation INSTIs like Raltegravir and Elvitegravir.[12][14] This is a significant clinical advantage, particularly in treatment-experienced patients. The R263K mutation is one of the signature mutations associated with Dolutegravir resistance, but it confers only low-level resistance and may impair viral replication capacity.[12]

INSTI Genetic Barrier to Resistance Key Resistance Mutations Cross-Resistance
Dolutegravir HighR263K, G118R[12][13]Retains activity against many RAL and EVG-resistant strains.[12]
Raltegravir LowY143R/C, Q148H/K/R, N155H[15]Often confers cross-resistance to Elvitegravir.[12]
Elvitegravir LowE92Q, T66I, N155H, Q148H/K/R[15]Significant cross-resistance with Raltegravir.[12]
Bictegravir HighSimilar profile to Dolutegravir.High degree of cross-resistance with Dolutegravir.
In Vitro Potency

The in vitro potency of these drugs against wild-type HIV-1 provides a foundational measure of their antiviral activity.

Integrase Inhibitor IC₅₀ (Wild-Type HIV-1)
Dolutegravir ~0.2 ng/mL (~1.07 nM)[14][16]
Bictegravir ~0.2 ng/mL (~1.6 nM)[16][17]
Elvitegravir 0.04–0.6 ng/mL[16]
Raltegravir 2.2–5.3 ng/mL (~9.15 nM)[14][16]

Note: IC₅₀ values can vary between studies and assay conditions.

The Synthetic Divide: A Look at the Alternatives

The synthetic pathways to Raltegravir, Elvitegravir, and Bictegravir are distinct from that of Dolutegravir and do not rely on this compound.

  • Raltegravir: Its synthesis involves the construction of a pyrimidone ring from precursors like 2-amino-2-methylpropanenitrile and dimethyl acetylenedicarboxylate, followed by the addition of an oxadiazole moiety.[3][18]

  • Elvitegravir: This drug is a quinolone derivative, and its synthesis starts from precursors like 2,4-dimethoxyacetophenone, involving multiple steps to build the quinolone core and attach the side chains.[19][20]

  • Bictegravir: The synthesis of Bictegravir also involves the construction of a complex polycyclic core, but utilizes different building blocks and cyclization strategies compared to Dolutegravir.[4][17]

The distinct synthetic routes underscore the unique role of this compound as a highly specific and valuable chiral building block for a best-in-class therapeutic agent.

Conclusion: From a Chiral Molecule to a Clinical Powerhouse

This compound is more than just a chemical intermediate; it is the starting point for a therapeutic agent that has had a profound impact on the management of HIV-1. The synthesis of Dolutegravir, enabled by this specific chiral building block, results in a drug with a highly favorable efficacy and resistance profile.

When compared to other leading integrase inhibitors, Dolutegravir consistently demonstrates non-inferior or superior virologic suppression and, most notably, a higher barrier to the development of drug resistance. This makes it a cornerstone of modern antiretroviral therapy. For the drug development professional, the story of Dolutegravir serves as a powerful case study in how the careful selection of a chiral precursor can lead to a final product with distinct clinical advantages, ultimately benefiting patients worldwide.

References

  • Six-Step Gram-Scale Synthesis of the Human Immunodeficiency Virus Integrase Inhibitor Dolutegravir Sodium. (2021). ACS Omega. Retrieved from [Link]

  • Raltegravir. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dolutegravir vs. Raltegravir -- Results After Two Years. (2013). TheBodyPro. Retrieved from [Link]

  • Dolutegravir vs raltegravir in treatment-naive patients: 48 week results from the SPRING 2 study. (2012). HIV i-Base. Retrieved from [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. (2018). Semantic Scholar. Retrieved from [Link]

  • [Mechanisms of action, pharmacology and interactions of dolutegravir]. (n.d.). PubMed. Retrieved from [Link]

  • HIV–1 resistance to dolutegravir: update and new insights. (n.d.). PubMed Central. Retrieved from [Link]

  • Dolutegravir superior to raltegravir for treatment-experienced people with HIV. (2013). Aidsmap. Retrieved from [Link]

  • Bictegravir vs. Dolutegravir. (2017). TheBodyPro. Retrieved from [Link]

  • Once-daily dolutegravir versus raltegravir in antiretroviral-naive adults with HIV-1 infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study. (2013). PubMed. Retrieved from [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. (2018). Der Pharma Chemica. Retrieved from [Link]

  • An Improved Synthesis of Elvitegravir. (2015). R Discovery. Retrieved from [Link]

  • Dolutegravir vs raltegravir in treatment-naive patients: 48 week results from the SPRING 2 study. (2012). HIV i-Base. Retrieved from [Link]

  • Comparative efficacy and safety of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: a systematic review and network meta-analysis. (2019). PubMed Central. Retrieved from [Link]

  • Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study. (2022). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Bictegravir and dolutegravir: head to head at 96 weeks, Comment + study. (n.d.). NATAP. Retrieved from [Link]

  • Dolutegravir versus raltegravir in antiretroviral-experienced, integrase-inhibitor-naive adults with HIV: Week 48 results from the randomised, double-blind, non-inferiority SAILING study. (n.d.). ResearchGate. Retrieved from [Link]

  • Original synthesis of Elvitegravir. (n.d.). ResearchGate. Retrieved from [Link]

  • Bictegravir matches dolutegravir in first-line treatment. (2018). Aidsmap. Retrieved from [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023). PubMed Central. Retrieved from [Link]

  • Comparative effectiveness of bictegravir versus dolutegravir, raltegravir, and efavirenz-based antiretroviral therapy among treatment-naïve individuals with HIV. (2025). PubMed. Retrieved from [Link]

  • A new process for the preparation of elvitegravir. (n.d.). Google Patents.
  • Resistance in Patients Failing Integrase Strand Transfer Inhibitors: A Call to Replace Raltegravir With Dolutegravir in Third-Line Treatment in South Africa. (n.d.). Oxford Academic. Retrieved from [Link]

  • Clinical Experience with the Integrase Inhibitors Dolutegravir and Elvitegravir in HIV-infected Patients: Efficacy, Safety and Tolerance. (n.d.). PubMed. Retrieved from [Link]

  • Efficacy of bictegravir/emtricitabine/tenofovir alafenamide versus dolutegravir-based three-drug regimens in people with HIV with varying adherence to antiretroviral therapy. (2024). Oxford Academic. Retrieved from [Link]

  • HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. (n.d.). PubMed Central. Retrieved from [Link]

  • Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants. (2023). PubMed Central. Retrieved from [Link]

  • Safety and efficacy of elvitegravir, dolutegravir, and raltegravir in a real-world cohort of treatment-naïve and -experienced patients. (2019). PubMed Central. Retrieved from [Link]

  • The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens. (2022). Frontiers. Retrieved from [Link]

  • Effectiveness of dolutegravir-based regimens compared to raltegravir-, elvitegravir-, bictegravir, and darunavir-based regimens among older adults with HIV in the Veterans Aging Cohort Study (VACS). (n.d.). ResearchGate. Retrieved from [Link]

  • Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants. (n.d.). PubMed Central. Retrieved from [Link]

  • Insights into Integrase resistance to Dolutegravir, Elvitegravir and Raltegravir- strand transfer inhibitors of HIV-1. (n.d.). Retrieved from [Link]

  • Tentative phenotypic cut offs for dolutegravir: guidance for use with integrase resistance. (2013). HIV i-Base. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-tert-Butyl (4-hydroxybutan-2-yl)carbamate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail—it is often the very determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, exemplify this principle. While sharing identical physical properties in an achiral environment (melting point, boiling point, solubility), their interactions within the chiral milieu of the body can differ dramatically. One enantiomer may be a potent therapeutic agent, while its counterpart could be inert or, in the most critical cases, dangerously toxic. The thalidomide tragedy serves as a stark reminder of this reality, underscoring the absolute necessity for robust analytical methods to distinguish and quantify enantiomers.[1][2]

This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of tert-Butyl (4-hydroxybutan-2-yl)carbamate (a key chiral building block in organic synthesis[3][4]). We will move beyond standard analytical techniques, which are inherently "blind" to chirality[5][6], and delve into specialized chiroptical and advanced NMR methods. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and reliable chiral characterization.

The Challenge: Why Standard Spectroscopy Fails

Enantiomers possess the same molecular formula and connectivity. Consequently, spectroscopic techniques that rely on these properties will produce identical results for both the (R) and (S) forms in an achiral medium.

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): In standard deuterated solvents, the magnetic environment for each nucleus is identical for both enantiomers, leading to indistinguishable spectra.[5][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the vibrational frequencies of bonds. Since the bond lengths and strengths are the same in both enantiomers, their IR absorption spectra are superimposable.[6]

  • Mass Spectrometry (MS): Standard MS techniques measure the mass-to-charge ratio, which is identical for both enantiomers.

To overcome this, we must employ methods that interact with the molecule's three-dimensional spatial arrangement, leveraging the principles of polarized light or creating a chiral environment.

Chiroptical Techniques: Probing Chirality with Polarized Light

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light.[8] This differential interaction is the key to distinguishing between enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is the extension of circular dichroism into the infrared range, measuring the difference in absorption between left and right circularly polarized IR radiation (ΔA = A_L - A_R) at the frequencies of fundamental vibrational transitions.[9][10] Because enantiomers interact with polarized light in an equal but opposite manner, their VCD spectra are perfect mirror images. This makes VCD an exceptionally powerful tool for determining the absolute configuration of a molecule without the need for crystallization.[9][11]

Expected Spectroscopic Data:

While the standard FTIR spectra are identical, the VCD spectra provide the necessary differentiation.

Table 1: Comparison of Expected FTIR and VCD Data for tert-Butyl (4-hydroxybutan-2-yl)carbamate Enantiomers

Functional GroupApprox. Wavenumber (cm⁻¹)FTIR AbsorptionExpected VCD Signal (ΔA)
O-H Stretch (Alcohol)~3350 (broad)Identical for (R) & (S)Equal magnitude, opposite sign
N-H Stretch (Carbamate)~3300 (broad)Identical for (R) & (S)Equal magnitude, opposite sign
C-H Stretches (Alkyl)~2850-2980Identical for (R) & (S)Complex, mirror-image patterns
C=O Stretch (Carbamate)~1680-1700Identical for (R) & (S)Strong, equal magnitude, opposite sign
C-O Stretch (Alcohol)~1050-1150Identical for (R) & (S)Equal magnitude, opposite sign

Causality of Experimental Choice: The power of VCD lies in its ability to provide a unique "fingerprint" for each enantiomer across the entire mid-IR region. Unlike NMR with a chiral auxiliary, it is a direct measurement of the molecule's intrinsic chirality. The choice of a solvent with minimal IR absorption, such as carbon tetrachloride or chloroform, is critical to ensure that solvent peaks do not obscure the analyte signals.[12]

Diagram 1: VCD Experimental Workflow

VCD_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (R) or (S) Enantiomer Solution Prepare High-Conc. Solution (~0.1 M) Sample->Solution Solvent IR-Transparent Solvent (e.g., CCl4, CDCl3) Solvent->Solution FTIR FTIR Spectrometer with VCD Module Solution->FTIR Inject into liquid cell PEM Photoelastic Modulator (Generates L/R CPL) Detector MCT Detector Spectrum Generate VCD Spectrum (ΔA vs. Wavenumber) R_Spectrum Spectrum for (R) Spectrum->R_Spectrum S_Spectrum Spectrum for (S) Spectrum->S_Spectrum Compare Compare Spectra (Mirror Images) R_Spectrum->Compare S_Spectrum->Compare

Caption: Workflow for Vibrational Circular Dichroism (VCD) analysis.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is conceptually similar to VCD but operates in the UV-Visible range, measuring the differential absorption of circularly polarized light by chiral chromophores.[13][14] The resulting spectrum, plotting delta epsilon (Δε) versus wavelength, shows positive or negative peaks known as Cotton effects. Like VCD, the ECD spectra of enantiomers are mirror images.[15]

For tert-Butyl (4-hydroxybutan-2-yl)carbamate, the carbamate group is the primary chromophore, typically absorbing in the far-UV region (<220 nm). While this can make measurement more challenging due to solvent absorbance, it remains a viable technique for establishing absolute configuration.

Table 2: Expected ECD Data for tert-Butyl (4-hydroxybutan-2-yl)carbamate Enantiomers

Parameter(R)-Enantiomer(S)-Enantiomer
Wavelength (λ_max)~210 nm~210 nm
Cotton Effect SignPositive (+)Negative (-)
Molar Circular Dichroism (Δε)Equal magnitudeEqual magnitude

Causality of Experimental Choice: ECD is particularly advantageous when only a small amount of sample is available, as it generally requires lower concentrations than VCD.[15] The choice of solvent is critical; it must be transparent in the far-UV region where the chromophore absorbs. Solvents like acetonitrile or hexane are often preferred.

Advanced NMR Spectroscopy: Creating a Diastereomeric World

While standard NMR is ineffective, it can be adapted for chiral discrimination by introducing a chiral auxiliary agent. This agent interacts with the enantiomers to form transient diastereomeric complexes. Since diastereomers have different physical properties, their nuclei are no longer chemically equivalent and will exhibit distinct signals (different chemical shifts) in the NMR spectrum.[16]

Two main approaches exist:

  • Chiral Solvating Agents (CSAs): These agents form weak, non-covalent associations with the analyte enantiomers. The equilibrium between the free and complexed states results in observable chemical shift differences.

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with a functional group on the analyte (like the hydroxyl group in our target molecule) to form stable diastereomers, which can then be easily distinguished by NMR.[16][17] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA.

Table 3: Expected ¹H NMR Data for a Racemic Mixture of tert-Butyl (4-hydroxybutan-2-yl)carbamate After Derivatization with a Chiral Agent

ProtonStandard ¹H NMR (ppm)¹H NMR with Chiral Agent (ppm)
-CH(OH)-Single multipletTwo distinct multiplets (one for each diastereomer)
-CH₂OHSingle multipletTwo distinct multiplets
-CH(NH)-Single multipletTwo distinct multiplets
-C(CH₃)₃Single singletTwo distinct singlets (or one broadened singlet)

Causality of Experimental Choice: The use of a CDA is often preferred for its ability to produce large, unambiguous separation of signals. The choice of CDA depends on the functional groups available on the analyte. For our target molecule, the primary alcohol provides a reactive site for esterification with a chiral acid like Mosher's acid. This method allows not only for differentiation but also for the accurate determination of enantiomeric excess (% ee) by integrating the separated signals.

Diagram 2: Chiral NMR Analysis Workflow

Caption: Workflow for chiral discrimination using NMR with a Chiral Derivatizing Agent.

Experimental Protocols

Protocol 1: VCD Spectroscopy
  • Sample Preparation: Prepare a ~0.1 M solution of the enantiomerically pure (R) or (S) sample in a deuterated or IR-transparent solvent (e.g., CDCl₃). A higher concentration is typically needed for VCD compared to standard IR.[12]

  • Instrument Setup: Utilize an FTIR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM) and a linear polarizer.

  • Data Acquisition:

    • Record a background spectrum of the solvent in the same cell.

    • Record the sample spectrum. Typically, several thousand scans are averaged to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption bands.[10]

  • Data Processing: The instrument software will automatically process the raw data to produce the final VCD spectrum (ΔA vs. cm⁻¹).

  • Comparison: Overlay the VCD spectra of the (R) and (S) enantiomers. They should appear as mirror images of each other.

Protocol 2: NMR Spectroscopy with Chiral Derivatizing Agent
  • Derivatization: In a clean, dry vial, dissolve ~5-10 mg of the tert-Butyl (4-hydroxybutan-2-yl)carbamate sample (can be a racemic mixture) in anhydrous pyridine or dichloromethane. Add a slight molar excess (~1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-(-)-Mosher's acid chloride). Allow the reaction to proceed to completion (monitor by TLC if necessary).

  • Work-up: Quench the reaction and perform a simple extraction to remove excess reagents and byproducts. Dry the organic layer and evaporate the solvent.

  • Sample Preparation: Dissolve the resulting diastereomeric ester mixture in an appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If the CDA contains fluorine (like Mosher's acid), acquiring a ¹⁹F NMR spectrum can also provide excellent signal separation.

  • Analysis: Identify key proton signals that are now split into two distinct sets, corresponding to the two diastereomers. Integrate the areas of these separated peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Conclusion

Distinguishing between the (R) and (S) enantiomers of tert-Butyl (4-hydroxybutan-2-yl)carbamate is impossible using standard spectroscopic methods. However, by employing advanced techniques that probe the molecule's inherent chirality, clear differentiation can be achieved.

  • Vibrational Circular Dichroism (VCD) offers a direct and unambiguous method to determine the absolute configuration by producing mirror-image spectra for the two enantiomers.

  • Electronic Circular Dichroism (ECD) provides similar information, though it may require measurement in the far-UV region for this specific molecule.

  • NMR Spectroscopy with Chiral Derivatizing Agents provides an excellent method for both qualitative differentiation and quantitative determination of enantiomeric purity by converting the enantiomers into distinguishable diastereomers.

The choice of technique depends on the specific analytical goal: VCD and ECD are ideal for absolute configuration determination of pure samples, while chiral NMR is exceptionally well-suited for quantifying the enantiomeric ratio in mixtures. A multi-faceted approach, leveraging more than one of these techniques, provides the highest level of confidence in chiral characterization—a cornerstone of modern, safety-conscious drug discovery and development.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Vibrational circular dichroism. (2023, December 2). Wikipedia. [Link]

  • What is Chiroptical Spectroscopy? (n.d.). Chiroptical Spectroscopy. [Link]

  • Fischer, P., & Buckingham, A. D. (2004). Nonlinear optical spectroscopy of chiral molecules. Journal of Optics A: Pure and Applied Optics, 7(2), S11–S16. [Link]

  • Making it easier to differentiate chiral molecules. (2022, July 8). Spectroscopy Europe. [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 417(1-3), 11–14. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (2012). Royal Society of Chemistry. [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. [Link]

  • Electronic circular dichroism for chiral analysis. (n.d.). ResearchGate. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Journal of the American Chemical Society, 129(45), 14044. [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421–423. [Link]

  • Nafie, L. A. (2008). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Opinion in Drug Discovery & Development, 11(6), 836–850. [Link]

  • Nenov, A., et al. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules, 26(16), 4949. [Link]

  • Vibrational circular dichroism (VCD). (n.d.). Bruker. [Link]

  • Advanced Spectroscopy For Enantiomeric Excess Determination. (n.d.). Medium. [Link]

  • Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. (2022). ACS Publications. [Link]

  • Chapter 2: Fundamentals of Chiral Spectroscopy. (2024). Royal Society of Chemistry. [Link]

  • Abbate, S., et al. (2018). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Molecules, 23(10), 2468. [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. (2015). National Center for Biotechnology Information. [Link]

  • Can IR Spectroscopy Distinguish Enantiomers? (2024, February 7). YouTube. [Link]

  • Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. (2024). ACS Publications. [Link]

  • Circular dichroism. (2024, January 10). Wikipedia. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2017). Royal Society of Chemistry. [Link]

  • The specific IR spectra for methanol and ethanol, as pure substances... (n.d.). ResearchGate. [Link]

  • Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. (1989). ACS Publications. [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online. [Link]

  • Jackson, M., & Mantsch, H. H. (1991). Halogenated Alcohols as Solvents for Proteins: FTIR Spectroscopic Studies. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1078(2), 231–235. [Link]

  • FTIR Spectroscopy for Carbon Family Study. (2020). National Center for Biotechnology Information. [Link]

  • tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. (n.d.). PubChem. [Link]

Sources

A Comparative Guide to the Synthesis of Enantiopure (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure chiral building blocks are paramount in modern drug discovery and development, where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile. (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, a key chiral intermediate, is widely utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structural motif, a 1,3-amino alcohol, is a common feature in many biologically active molecules. This guide provides a comprehensive validation of a robust synthetic route to this valuable compound and offers a comparative analysis of alternative synthetic strategies, supported by experimental data and scientific insights. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Validated Synthetic Route: Boc Protection of (R)-3-Aminobutanol

The most direct and well-established method for the synthesis of this compound involves the protection of the commercially available chiral starting material, (R)-3-aminobutanol, with a tert-butoxycarbonyl (Boc) group.[1] This approach is favored for its simplicity, high yield, and excellent preservation of stereochemical integrity.

Causality of Experimental Choices

The selection of di-tert-butyl dicarbonate (Boc)₂O as the protecting agent is strategic. The Boc group is stable under a wide range of reaction conditions yet can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step syntheses. The use of a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent side reactions and to ensure good solubility of the reactants. A mild base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), is employed to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation without promoting side reactions like racemization. Temperature control, typically maintaining the reaction at 0°C initially and then allowing it to warm to room temperature, is critical for controlling the reaction rate and minimizing the formation of potential impurities.

Experimental Protocol: Synthesis of this compound

Materials:

  • (R)-3-Aminobutanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of (R)-3-aminobutanol (1.0 eq) in dichloromethane (DCM), triethylamine (1.5 eq) is added, and the mixture is cooled to 0°C in an ice bath.

  • A solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure compound.

Characterization Data:
  • ¹H NMR (400 MHz, CDCl₃): δ 4.80 (br s, 1H, OH), 3.65 (m, 1H, CHNH), 1.44 (s, 9H, C(CH₃)₃) ppm.[1]

  • Expected Yield: 85-95%

  • Enantiomeric Excess (ee): >99% (as the starting material is enantiopure)

Comparative Analysis of Synthetic Routes

While the direct Boc protection of (R)-3-aminobutanol is a highly efficient method, alternative synthetic strategies offer different advantages and disadvantages, particularly concerning starting material availability, cost, and overall process greenness.

Synthetic Route Starting Material Key Steps Advantages Disadvantages Typical Yield Enantiomeric Purity (ee)
Validated Route (R)-3-AminobutanolBoc protectionHigh yield, excellent stereocontrol, simple procedure.Relies on the availability and cost of enantiopure starting material.85-95%>99%
From Chiral Acid (R)-3-Hydroxybutanoic acid1. Conversion to amino acid. 2. Reduction of carboxylic acid. 3. Boc protection.Utilizes a potentially cheaper and readily available chiral pool starting material.[3]Longer synthetic sequence, may require harsh reducing agents.60-70% (overall)>99%
Biocatalytic Route N-Boc-3-aminobutan-1-oneAsymmetric reduction using a ketoreductase (KRED).High enantioselectivity, mild reaction conditions, environmentally friendly ("green") chemistry.[4][5]Requires specific enzymes, optimization of reaction conditions can be time-consuming.>87%>99%
Stereoselective Chemical Reduction N-Boc-3-aminobutan-1-oneReduction with chiral reducing agents (e.g., chiral borohydrides).Can provide high stereoselectivity.Chiral reagents can be expensive, may require cryogenic temperatures.70-90%90-99%

In-Depth Look at Alternative Routes

Synthesis from (R)-3-Hydroxybutanoic Acid

This route leverages a readily available chiral starting material from the chiral pool. The synthesis involves the conversion of the carboxylic acid to an amine, followed by reduction and Boc protection. A plausible sequence would involve:

  • Conversion to (R)-3-aminobutanoic acid: This can be achieved through various methods, including a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis, or conversion to an azide followed by reduction.

  • Reduction of the carboxylic acid: The resulting amino acid can be reduced to the corresponding amino alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). A recent study demonstrated the reduction of (R)-3-aminobutanoic acid using the cost-effective sodium aluminum hydride, achieving good yields and maintaining high optical purity.[6]

  • Boc Protection: The final step is the Boc protection of the newly formed (R)-3-aminobutanol as described in the validated protocol.

Biocatalytic Asymmetric Reduction

A greener and highly efficient alternative involves the biocatalytic reduction of the corresponding prochiral ketone, N-Boc-3-aminobutan-1-one.[4] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity.

This chemoenzymatic approach would involve:

  • Synthesis of N-Boc-3-aminobutan-1-one: This precursor can be prepared from commercially available starting materials.

  • Enzymatic Reduction: The ketone is then subjected to reduction using a specific ketoreductase that favors the formation of the desired (R)-enantiomer. This reaction is typically carried out in an aqueous buffer system under mild conditions. A co-factor regeneration system, often employing an inexpensive alcohol like isopropanol, is used to recycle the NAD(P)H co-factor required by the enzyme.[2] This method can achieve very high conversions and enantiomeric excess.

Visualizing the Synthetic Pathways

Validated Synthetic Workflow

Validated_Synthetic_Workflow cluster_reagents R_3_aminobutanol (R)-3-Aminobutanol Product This compound R_3_aminobutanol->Product Boc Protection Boc2O (Boc)₂O, Et₃N, DCM

Caption: Workflow for the validated synthesis via Boc protection.

Comparative Overview of Synthetic Routes

Comparative_Synthetic_Routes cluster_validated Validated Route cluster_chiral_acid From Chiral Acid cluster_biocatalytic Biocatalytic Route Target This compound Start1 (R)-3-Aminobutanol Step1 Boc Protection Start1->Step1 Step1->Target Start2 (R)-3-Hydroxybutanoic Acid Step2a Conversion to Amino Acid Start2->Step2a Step2b Reduction Step2a->Step2b Step2c Boc Protection Step2b->Step2c Step2c->Target Start3 N-Boc-3-aminobutan-1-one Step3 Asymmetric Reduction (KRED) Start3->Step3 Step3->Target

Caption: Comparison of different synthetic approaches.

Conclusion

The synthesis of enantiopure this compound can be effectively achieved through several synthetic routes. The validated method, involving the direct Boc protection of (R)-3-aminobutanol, stands out for its simplicity, high yield, and reliability, making it an excellent choice for many research and development applications. However, for large-scale production or when considering cost and environmental impact, alternative routes such as those starting from (R)-3-hydroxybutanoic acid or employing biocatalysis present compelling advantages. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and access to specialized reagents or enzymes. This guide provides the necessary framework and data to support an informed and strategic decision-making process for the synthesis of this important chiral building block.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11263954, tert-Butyl n-[(2s)-1-hydroxybutan-2-yl]carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668958B - Method for preparing (R) -3-aminobutanol.
  • ResearchGate. (2023). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity. Retrieved from [Link]

  • Ascaso-Alegre, C., Herrera, R. P., & Mangas-Sánchez, J. (2022). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. Angewandte Chemie International Edition, 61(40), e202209159. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 1-10. [Link]

  • Medicines for All Institute (M4ALL). (2019). (R)-3-aminobutanol (Batch). Retrieved from [Link]

  • Der Pharma Chemica. (2016). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 8(19), 33-38. [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link]

  • ResearchGate. (2022). Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. Retrieved from [Link]

  • ResearchGate. (2021). Asymmetric synthesis of (+)-2 from 4a. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11263954, Tert-butyl n-[(2s)-1-hydroxybutan-2-yl]carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2021). Supporting Information for: Enantioselective Synthesis of N-Acyl-α-amino-β-lactams via a Rhodium-Catalyzed Four-Component Aza-Pauson-Khand Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160232-08-6, tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As laboratory professionals, our responsibility extends beyond the successful execution of our research; it encompasses the safe and ethical management of the entire chemical lifecycle. (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a valuable chiral intermediate, but its carbamate structure necessitates a rigorous and informed approach to its disposal.[1] This guide is designed to provide a framework for its proper handling, moving beyond mere compliance to instill a culture of proactive safety and environmental stewardship. The procedures outlined here are grounded in the fundamental principles of chemical hazard management, emphasizing containment, proper segregation, and adherence to regulatory standards.

Hazard Assessment & Chemical Profile

Understanding the intrinsic properties and potential hazards of a chemical is the cornerstone of its safe management. While specific toxicological data for this exact compound is limited, its classification can be inferred from its structural class (carbamate) and data on analogous compounds. Carbamates, as a class, are known for their potential to act as cholinesterase inhibitors, and many exhibit varying levels of toxicity.[2][3] Safety Data Sheets (SDS) for structurally similar carbamates list hazards such as being harmful if swallowed (H302), causing skin and serious eye irritation (H315, H319), and potentially causing respiratory irritation (H335).[4] Therefore, we must handle this compound with the assumption that it possesses similar hazards.

The primary environmental concern with carbamates is their potential toxicity to non-target organisms, particularly aquatic life.[5][6] While many are designed to be less persistent than older classes of pesticides, their decomposition and environmental fate must be carefully managed to prevent contamination of soil and waterways.[2][7]

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource
CAS Number 167216-17-3[1][8]
Molecular Formula C₉H₁₉NO₃[1][8]
Molecular Weight 189.25 g/mol [1][8][9]
Appearance Varies; may be a liquid or solid[10]
Key Functional Groups Carbamate ester, primary alcohol[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure a comprehensive set of personal protective equipment is used. The choice of PPE is dictated by the potential routes of exposure—inhalation, ingestion, and skin/eye contact.

  • Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile gloves. Discard and replace gloves immediately if they become contaminated.

  • Eye Protection: Use safety goggles with side-shields or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, such as cleaning up a large spill, consider a chemical-resistant apron or coveralls.[4]

  • Respiratory Protection: All handling of the compound, especially if it is a powder or if aerosols could be generated, should be conducted in a certified chemical fume hood to prevent inhalation.[4][7]

An accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[4]

Disposal Workflow & Decision Logic

The overriding principle for chemical disposal is that no procedure should begin without a clear plan for waste management.[12] All waste containing this compound must be treated as hazardous chemical waste. The following diagram outlines the decision-making process for proper segregation and disposal.

G start Waste Generated This compound q_type What is the nature of the waste? start->q_type unused Unused/Expired Pure Chemical q_type->unused  Pure Chemical   solid_waste Contaminated Solid Waste (e.g., gloves, weigh paper, silica gel) q_type->solid_waste  Solid Labware   liquid_waste Contaminated Liquid Waste (e.g., reaction mixtures, solvents) q_type->liquid_waste  Liquid Mixture   spill Accidental Spill q_type->spill  Spill/Release   containerize_pure Ensure original or compatible, sealed container. Label clearly as Hazardous Waste. unused->containerize_pure containerize_solid Collect in a designated, lined, and sealed hazardous solid waste container. solid_waste->containerize_solid containerize_liquid Collect in a designated, sealed, and vented hazardous liquid waste container. Do not mix incompatible wastes. liquid_waste->containerize_liquid spill_kit Use Chemical Spill Kit (Absorbent material) spill->spill_kit ehs_pickup Arrange for pickup by Institutional Environmental Health & Safety (EHS). containerize_pure->ehs_pickup containerize_solid->ehs_pickup containerize_liquid->ehs_pickup spill_collect Collect absorbed material and contaminated cleaning supplies. spill_kit->spill_collect spill_collect->containerize_solid

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. The following procedures cover the most common disposal scenarios.

Protocol 4.1: Disposal of Unused or Expired Chemical

This protocol applies to the pure chemical in its original container that is no longer needed.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be poured down the sink or into any water course.[11] Carbamates can be toxic to aquatic life.[5]

  • Check Container Integrity: Ensure the original container is in good condition with no leaks and the cap seals tightly. If the container is compromised, transfer the contents to a new, compatible, and properly labeled container.

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the approximate quantity.

  • Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and provide secondary containment.

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for final disposal, which is typically high-temperature incineration.

Protocol 4.2: Disposal of Contaminated Laboratory Waste

This includes items such as contaminated gloves, paper towels, pipette tips, chromatography plates, or reaction vials.

  • Solid Waste:

    • Segregate all contaminated solid waste into a dedicated hazardous waste container. This is typically a sturdy plastic pail or drum lined with a heavy-duty plastic bag.

    • Do not mix with non-hazardous laboratory trash.

    • Keep the container sealed when not in use.

    • Label the container clearly: "Hazardous Solid Waste" and list the chemical contaminant.

  • Liquid Waste:

    • Segregate all contaminated liquid waste (e.g., mother liquor, solvent rinses, combined organic layers) into a dedicated hazardous liquid waste container.

    • The container must be chemically compatible (e.g., borosilicate glass or HDPE) and have a vented cap to prevent pressure buildup.

    • Crucially, maintain a log of the container's contents. List all chemical components and their approximate percentages. This is a regulatory requirement and is vital for safe disposal by EHS.

    • Label the container: "Hazardous Liquid Waste - Organic" (or as appropriate) and list all contents.

  • Schedule Pickup: Once the containers are full, seal them and arrange for EHS pickup.

Protocol 4.3: Spill Decontamination & Cleanup

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[4]

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS immediately.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (see Section 2). Prevent the spill from spreading or entering drains by diking it with absorbent material from a chemical spill kit.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous solid waste.[4]

  • Label and Dispose: Seal and label the waste container as described in Protocol 4.2 and arrange for EHS pickup.

The Principle of Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset. This is the primary tier in the hierarchy of prudent waste management.[12]

  • Purchase Accordingly: Order only the quantity of chemical required for your planned experiments.

  • Maintain Inventory: Keep an accurate inventory to avoid purchasing duplicates and to track expiration dates.

  • Share Resources: Before disposing of unused chemical, check if other research groups within your institution can use it.[12]

By integrating these principles of hazard assessment, rigorous procedure, and waste minimization, you contribute to a safer laboratory environment and protect the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS department, as they will provide guidance based on local, state, and federal regulations.

References

  • Benchchem. (n.d.). This compound.
  • Environmental Health & Safety - University of Washington. (n.d.). Carbamates.
  • MedChemExpress. (2025, August 15). tert-Butyl (4-hydroxybutyl)carbamate Safety Data Sheet.
  • PubChem - National Center for Biotechnology Information. (n.d.). tert-butyl N-(4-hydroxybut-2-enyl)carbamate.
  • LabSolutions. (n.d.). This compound.
  • Environmental Health & Safety - University of Washington. (n.d.). Carbamates: A Double-Edged Sword in Environmental and Water Treatment.
  • ResearchGate. (n.d.). Mode of entry of carbamate pesticides into the environment and their fate.
  • Fisher Scientific. (2025, December 19). tert-Butyl carbamate SAFETY DATA SHEET.
  • Vlček, J., & Pohanka, M. (2012). CARBAMATE INSECTICIDES IN THE CZECH REPUBLIC: HEALTH AND ENVIRONMENTAL IMPACTS. Military Medical Science Letters, 81(1), 24-31.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, February 13). Carbamic acid, ethyl ester: Human health tier II assessment.
  • ChemBK. (2024, April 9). Tert-Butyl N-(4-Hydroxybutyl)Carbamate.
  • Alfa Aesar. (2025, September 6). tert-Butyl carbamate - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 22). 4-(4-Hydroxyphenyl)butan-2-one SAFETY DATA SHEET.
  • PubChem - National Center for Biotechnology Information. (2025, May 15). [(2R)-4-hydroxybutan-2-yl] N-tert-butylcarbamate.
  • TCI Chemicals. (n.d.). tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • Sigma-Aldrich. (n.d.). tert-Butyl (4-hydroxybutan-2-yl)carbamate.
  • Déjean, G., et al. (2020). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 15(1), e0227203.
  • Barile, F. A. (2019). Carbamate poisoning – Knowledge and References. In Barile's Clinical Toxicology. Taylor & Francis.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.